molecular formula C9H12FNS B1472366 4-Fluoro-4-(thiophen-2-yl)piperidine CAS No. 1550720-51-8

4-Fluoro-4-(thiophen-2-yl)piperidine

Cat. No.: B1472366
CAS No.: 1550720-51-8
M. Wt: 185.26 g/mol
InChI Key: JTBQOVNCXMUALP-UHFFFAOYSA-N
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Description

4-Fluoro-4-(thiophen-2-yl)piperidine is a fluorinated piperidine derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound features a piperidine ring disubstituted at the 4-position with a fluorine atom and a thiophene moiety, creating a unique three-dimensional scaffold that is valuable for exploring structure-activity relationships (SAR) in drug discovery. The primary research application of this compound lies in the development of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. Piperidine-substituted thiophene derivatives have demonstrated significant potential as potent anti-HIV agents by targeting the hydrophobic channel of the NNRTI binding pocket (NNIBP). Incorporating a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's electronegativity, metabolic stability, and membrane permeability, making this fluorinated analogue a particularly interesting candidate for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds . Researchers can utilize this chemical building block to develop new therapeutic agents with broad-spectrum activity against both wild-type and drug-resistant strains of HIV-1. Its molecular structure allows for further functionalization, enabling the synthesis of diverse chemical libraries for high-throughput screening and hit-to-lead optimization. The compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-4-thiophen-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS/c10-9(3-5-11-6-4-9)8-2-1-7-12-8/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBQOVNCXMUALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 4-Fluoro-4-(thiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Fluoro-4-(thiophen-2-yl)piperidine , a specialized heterocyclic scaffold used in medicinal chemistry. It is designed for researchers optimizing lead compounds for metabolic stability and target affinity.

Executive Summary

This compound represents a strategic structural motif in drug design, combining the bioisosteric properties of thiophene with the metabolic blocking capability of fluorine. This scaffold is particularly relevant in the development of NMDA receptor antagonists , opioid analgesics , and monoamine reuptake inhibitors .

The introduction of a fluorine atom at the C4 position of the piperidine ring serves two critical functions:

  • Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the vulnerable C4 position, significantly extending the half-life of the parent drug.

  • pKa Modulation: The electron-withdrawing nature of the geminal fluorine/thiophene pair lowers the pKa of the piperidine nitrogen, modulating CNS penetration and reducing phospholipidosis risk.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name This compound
Molecular Formula C₉H₁₂FNS
Molecular Weight 185.26 g/mol
SMILES FC1(c2cccs2)CCNCC1
Key Features Gem-disubstituted piperidine, Thiophene bioisostere, Basic amine
Conformational Dynamics (The "Axial-Fluorine" Effect)

Unlike simple 4-substituted piperidines where the substituent prefers the equatorial position to minimize 1,3-diaxial strain, 4-fluoro-4-arylpiperidines often exhibit a counter-intuitive preference for the axial fluorine conformation.

  • Steric Dominance: The thiophene ring is significantly bulkier than the fluorine atom. To avoid severe 1,3-diaxial interactions with the piperidine protons, the thiophene group preferentially adopts the equatorial orientation.

  • Electronic Stabilization: The resulting axial fluorine orientation is further stabilized by the gauche effect (interaction between the C-F

    
     orbital and adjacent C-H 
    
    
    
    bonds) and favorable electrostatic interactions with the protonated nitrogen in physiological conditions.

Conformation cluster_0 Conformational Equilibrium Conf1 Conformer A (Major) Thiophene: Equatorial Fluorine: Axial Conf2 Conformer B (Minor) Thiophene: Axial Fluorine: Equatorial Conf1->Conf2 Steric Clash (High Energy) Factor1 Steric Bulk: Thiophene > Fluorine Factor1->Conf1 Factor2 Electronic Effect: Hyperconjugation (C-H -> C-F*) Factor2->Conf1

Figure 1: Conformational preference is driven by the steric demand of the thiophene ring forcing it equatorial, placing the fluorine in the axial position.

Physicochemical Properties

Note: Values are derived from structural analogs (4-fluoro-4-phenylpiperidine) and calculated consensus models where experimental data is proprietary.

PropertyValue / RangeImplications for Drug Design
pKa (Basic N) 8.6 – 9.2 Lower than unsubstituted piperidine (~11.0). Improves blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.
LogP (Lipophilicity) 2.1 – 2.4 Moderate lipophilicity suitable for CNS active drugs. The fluorine atom modulates the lipophilicity vector without adding excessive bulk.
Solubility (Free Base) Low (< 1 mg/mL)Requires conversion to salt form (HCl, fumarate) for aqueous formulation.
Solubility (HCl Salt) High (> 50 mg/mL)Excellent for intravenous or oral liquid formulations.
H-Bond Donors 1 (NH)Key for receptor binding (e.g., Aspartate residue in GPCRs).
H-Bond Acceptors 2 (N, F)Fluorine can act as a weak H-bond acceptor in specific hydrophobic pockets.

Synthesis & Characterization Guide

Synthetic Strategy

The synthesis requires the construction of the quaternary center at C4. The most robust route involves the addition of a thiophene nucleophile to a protected piperidone, followed by deoxyfluorination.

Critical Safety Note: Deoxyfluorination reagents (DAST, Deoxo-Fluor) can generate HF and are potentially explosive. Reactions must be run in resistant vessels (Teflon/HDPE) under inert atmosphere.

Synthesis Start N-Boc-4-Piperidone (Starting Material) Step1 Step 1: Grignard Addition (2-ThienylMgBr, THF, 0°C) Start->Step1 Inter1 Intermediate 1: N-Boc-4-hydroxy-4-(2-thienyl)piperidine Step1->Inter1 Step2 Step 2: Deoxyfluorination (DAST, DCM, -78°C to RT) Inter1->Step2 Inter2 Intermediate 2: N-Boc-4-fluoro-4-(2-thienyl)piperidine Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane or TFA) Inter2->Step3 Final Product: This compound Step3->Final

Figure 2: Step-wise synthetic pathway. Note the low temperature requirement for Step 2 to prevent elimination.

Detailed Protocol
Step 1: Grignard Addition[1]
  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Reagents: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Addition: Cool to 0°C. Dropwise add 2-Thienylmagnesium bromide (1.2 eq, 1.0 M in THF).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The product is a tertiary alcohol.

Step 2: Deoxyfluorination (The Critical Step)

Rationale: Direct fluorination of the tertiary alcohol is prone to elimination (forming the alkene). Low temperature is mandatory.

  • Reagents: Dissolve the tertiary alcohol (from Step 1) in anhydrous DCM.

  • Fluorination: Cool to -78°C (Dry ice/Acetone bath). Slowly add DAST (Diethylaminosulfur trifluoride, 1.5 eq).

  • Kinetics: Stir at -78°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Pour slowly into saturated NaHCO₃ (Caution: CO₂ evolution).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Deprotection
  • Acidolysis: Dissolve the N-Boc intermediate in DCM. Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane (10 eq).

  • Isolation: Evaporate volatiles. Basify with NaOH (1M) to generate the free base, or recrystallize the salt directly.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols verify the identity and purity of the synthesized scaffold.

Protocol A: pKa Determination (Potentiometric Titration)

Validates the electronic influence of the F/Thiophene substitution.

  • Preparation: Dissolve 5 mg of the compound (free base) in a mixture of water/methanol (to ensure solubility).

  • Titration: Titrate with 0.1 M HCl using a standardized glass electrode pH meter.

  • Analysis: Plot pH vs. Volume of HCl. The inflection point (half-equivalence point) corresponds to the pKa.

  • Expected Result: The pKa should be roughly 1.5–2.0 units lower than unsubstituted piperidine due to the inductive effect (-I) of the fluorine.

Protocol B: LogP Measurement (Shake-Flask Method)

Validates lipophilicity for BBB penetration modeling.

  • System: Octanol saturated with water and Water saturated with octanol.

  • Procedure: Dissolve compound in the octanol phase. Add equal volume of aqueous phase (phosphate buffer pH 7.4).

  • Equilibrium: Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV (230-250 nm for thiophene absorption).

  • Calculation:

    
    .
    

Applications in Drug Development[5][7][8][9][10][11][12]

Metabolic Stability (Blocking "Soft Spots")

In many piperidine-based drugs (e.g., Haloperidol analogs), the C4 position is a primary site for Cytochrome P450-mediated hydroxylation.

  • Mechanism: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and resistant to oxidative cleavage.

  • Result: Replacing C-H with C-F at this position blocks the formation of the 4-hydroxy metabolite, extending the duration of action.

Bioisosterism

The thiophene ring is a classic bioisostere for the phenyl ring.

  • Size: Thiophene is slightly smaller than phenyl, potentially fitting into tighter hydrophobic pockets.

  • Electronic: Thiophene is electron-rich but the sulfur atom can engage in specific "Sigma-hole" interactions or Sulfur-Aromatic interactions not possible with a phenyl ring.

References

  • Nairoukh, Z., et al. (2020).[2][3][4] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[2] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Champagne, P. A., et al. (2015). Deoxyfluorination of Alcohols. Chemical Reviews. (Detailed protocols for DAST usage). Link

Sources

Molecular structure and weight of 4-Fluoro-4-(thiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluoro-4-(thiophen-2-yl)piperidine

Executive Summary

This technical guide provides a comprehensive overview of this compound, a novel heterocyclic compound of significant interest to medicinal chemistry and drug development. Lacking extensive documentation in current literature, this whitepaper constructs a detailed profile of the molecule by leveraging data from analogous structures and established chemical principles. The guide covers the molecule's core physicochemical properties, proposes a robust synthetic pathway, outlines expected analytical characterization data, and discusses its potential pharmacological applications. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of new chemical entities for therapeutic development.

Introduction: The Thiophene-Piperidine Privileged Scaffold

In the landscape of medicinal chemistry, the amalgamation of a thiophene ring and a piperidine moiety constitutes a "privileged scaffold"—a molecular framework known for its consistent interaction with a wide array of biological targets. The piperidine ring, a saturated six-membered heterocycle, offers conformational flexibility and a basic nitrogen atom, which are crucial for binding to many receptors and enzymes.[1] The thiophene ring, an aromatic, sulfur-containing heterocycle, acts as a bioisostere for phenyl rings, often enhancing metabolic stability and modulating electronic properties to improve drug-receptor interactions.[2][3]

The specific compound, this compound, introduces two additional key features: a fluorine atom and a thiophene ring attached to the same quaternary carbon center of the piperidine. The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[4] This unique combination of structural motifs suggests that this compound is a compound with high potential for the development of novel therapeutics, particularly in areas like neurology and oncology.[5][6]

Molecular Structure and Physicochemical Properties

The core of the molecule is a piperidine ring. At the C-4 position, it is substituted with both a fluorine atom and a thiophen-2-yl group, creating a chiral center.

Molecular Structure Diagram:

Caption: 2D representation of this compound.

Quantitative Data Summary

The following table summarizes the calculated physicochemical properties of the compound.

PropertyValueSource
Molecular Formula C₉H₁₂FNSCalculated
Molecular Weight 199.26 g/mol Calculated
Monoisotopic Mass 199.06745 DaCalculated
XLogP3 ~2.5Estimated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated

Proposed Synthesis Pathway

Retrosynthetic Analysis

The proposed synthesis hinges on the conversion of the hydroxyl group in a precursor, N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine, to a fluorine atom. This precursor can be synthesized from N-Boc-4-piperidone and 2-lithiothiophene.

Retrosynthesis Diagram:

Retrosynthesis Target This compound Precursor1 N-Boc-4-fluoro-4-(thiophen-2-yl)piperidine Target->Precursor1 Deprotection Precursor2 N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine Precursor1->Precursor2 Deoxofluorination Precursor3 N-Boc-4-piperidone Precursor2->Precursor3 Grignard / Organolithium Addition Precursor4 2-Bromothiophene Precursor2->Precursor4 Grignard / Organolithium Addition

Caption: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine

  • To a solution of 2-bromothiophene in anhydrous THF at -78 °C under an inert atmosphere (Argon), add n-butyllithium (1.0 eq) dropwise. Stir the mixture for 1 hour to ensure complete formation of 2-lithiothiophene.

  • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Add the solution of N-Boc-4-piperidone to the 2-lithiothiophene solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the tertiary alcohol precursor.

Step 2: Deoxofluorination to yield N-Boc-4-fluoro-4-(thiophen-2-yl)piperidine

  • Rationale: The conversion of a tertiary alcohol to a tertiary fluoride can be challenging due to competing elimination reactions. Reagents like (Diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor are effective for this transformation.[7][8] These reagents activate the hydroxyl group, which is then displaced by a fluoride ion.[9]

  • Dissolve the N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine precursor (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene vessel under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the stirred solution.[10]

  • Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash chromatography to obtain the N-Boc protected fluorinated product.

Step 3: Deprotection to yield this compound

  • Dissolve the N-Boc protected product in a solution of hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the resulting salt with a base (e.g., NaHCO₃ or NaOH solution) and extract the free amine into an organic solvent like ethyl acetate.

  • Dry the organic layer, filter, and evaporate the solvent to yield the final product, this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Thiophene Protons: Three distinct signals in the aromatic region (~6.9-7.4 ppm).[11] - Piperidine Protons: Complex multiplets in the aliphatic region (~1.8-3.2 ppm). Protons on carbons adjacent to the nitrogen will be further downfield. - N-H Proton: A broad singlet, which may be exchangeable with D₂O.
¹³C NMR - Thiophene Carbons: Signals in the aromatic region (~124-145 ppm).[12] - Piperidine Carbons: Signals in the aliphatic region (~25-50 ppm).[13] The carbon attached to nitrogen (C2, C6) will be around 45-50 ppm. The C4 carbon bearing the fluorine and thiophene will show a large C-F coupling constant and be significantly downfield.
¹⁹F NMR A single resonance is expected. For a tertiary alkyl fluoride, the chemical shift would likely be in the range of -130 to -160 ppm (relative to CFCl₃).[14][15][16]
Mass Spec (ESI-MS) Expected [M+H]⁺ ion at m/z = 200.0754.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a compelling candidate for various therapeutic areas.

  • Central Nervous System (CNS) Disorders: The 4-arylpiperidine motif is a cornerstone of many CNS-active drugs, including analgesics and antipsychotics, by targeting receptors like dopamine and serotonin.[1][17] The lipophilicity of the thiophene ring may facilitate blood-brain barrier penetration.

  • Oncology: Thiophene derivatives have shown promise as anticancer agents by targeting various pathways.[2][18] The addition of the fluoropiperidine moiety could enhance selectivity and potency.

  • Metabolic Diseases: Recently, fluorine-substituted piperidines have been explored as potential therapeutics for diabetes by inhibiting enzymes like α-glucosidase.[5]

The introduction of the C4-fluorine atom can block a potential site of metabolic oxidation, thereby increasing the compound's half-life in vivo. Furthermore, the fluorine can alter the pKa of the piperidine nitrogen, fine-tuning its interaction with biological targets.[4]

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. By combining the established pharmacological relevance of the piperidine and thiophene cores with the strategic introduction of a fluorine atom, this molecule holds significant potential for the development of next-generation therapeutics. This guide provides the foundational chemical knowledge, including a viable synthetic route and expected analytical data, to empower researchers to synthesize, characterize, and evaluate this compound for its biological activity.

References

  • Slusher, C. E., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society. Available at: [Link]

  • Petrov, V. A. (2021). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules. Available at: [Link]

  • Zhang, W., Gu, Y.-C., Lin, J.-H., & Xiao, J.-C. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters. Available at: [Link]

  • White, A. D., et al. (2021). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society. Available at: [Link]

  • Slusher, C. E., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, W., et al. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters. Available at: [Link]

  • Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry. Available at: [Link]

  • Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. PubMed. Available at: [Link]

  • UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]

  • Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry. Available at: [Link]

  • Gouverneur, V., & Seppelt, K. (2015). Experimental Methods in Organic Fluorine Chemistry. ResearchGate. Available at: [Link]

  • Li, X., et al. (2008). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters. Available at: [Link]

  • Organic Chemistry Data. Ishikawa's reagent. Available at: [Link]

  • Organic Chemistry Portal. Alcohol to Fluoride - Common Conditions. Available at: [Link]

  • ResearchGate. Selected pharmacologically active 4-arylpiperidines. Available at: [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Available at: [Link]

  • TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Available at: [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • PubChem. 1-(Thiophen-2-yl)piperidine. Available at: [Link]

  • Nachtsheim, B. J., et al. (2010). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (2021). Notes. Available at: [Link]

  • Kim, S., & Cheon, C.-H. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Available at: [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • S. L. N., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules. Available at: [Link]

  • ResearchGate. (2021). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Available at: [Link]

  • Khan, M. S. Y., & Yusuf, M. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Available at: [Link]

  • Haider, S., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. Available at: [Link]

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  • Rahman, I., & Adcock, I. M. (2006). Pharmacological antioxidant strategies as therapeutic interventions for COPD. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]

  • Ball, N. D., & Sanford, M. S. (2010). Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex. Journal of the American Chemical Society. Available at: [Link]

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Sources

An In-depth Technical Guide to 4-Fluoro-4-(thiophen-2-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Fluoro-4-(thiophen-2-yl)piperidine, a novel compound with significant potential in medicinal chemistry. While direct experimental data for this specific molecule is not widely available, this document outlines a robust, scientifically-grounded pathway to its synthesis, predicted properties, and rationale for its application in modern drug development. The insights provided are extrapolated from extensive literature on analogous fluorinated and thiophene-substituted piperidine derivatives.

Introduction: The Strategic Convergence of Fluorine, Thiophene, and the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular design.[1] The strategic incorporation of a thiophene ring and a fluorine atom at the 4-position of the piperidine nucleus is a deliberate design choice aimed at modulating the pharmacokinetic and pharmacodynamic profile of potential drug candidates.

The thiophene moiety, a bioisostere of the phenyl ring, can enhance metabolic stability and modulate receptor interactions.[2][3] Fluorine, with its unique electronic properties, is known to significantly impact a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved drug-like properties.[4][5] The combination of these three motifs in this compound creates a compound of high interest for researchers in neuropharmacology and other therapeutic areas.[2]

Chemical Identifiers and Predicted Properties

Given the likely novelty of this compound, its CAS number is not yet assigned. However, we can predict its fundamental chemical identifiers, which are crucial for its characterization and future registration.

IdentifierPredicted Value
IUPAC Name This compound
Molecular Formula C9H12FNS
Molecular Weight 185.26 g/mol
SMILES C1CCN(C(C1)(F)C2=CC=CS2)
InChI Key (Predicted)

Note: The InChI key will be definitively generated upon successful synthesis and characterization.

Proposed Synthesis Pathway: A Multi-step Approach

The synthesis of this compound can be logically approached in a three-stage process, leveraging well-established methodologies for the construction of 4-substituted-4-arylpiperidines.[6]

Workflow for the Synthesis of this compound

G cluster_stage1 Stage 1: Preparation of N-Protected 4-Piperidone cluster_stage2 Stage 2: Introduction of the Thiophene Moiety cluster_stage3 Stage 3: Fluorination and Deprotection A Commercially Available 4-Piperidone B N-Protection (e.g., Boc, Cbz, Benzyl) A->B Standard protecting group chemistry C N-Protected 4-Piperidone B->C F N-Protected-4-hydroxy-4-(thiophen-2-yl)piperidine C->F Nucleophilic addition D 2-Bromothiophene E Grignard or Organolithium Formation D->E Mg or n-BuLi E->F G Deoxyfluorination (e.g., DAST, Deoxo-Fluor) F->G H N-Protected-4-fluoro-4-(thiophen-2-yl)piperidine G->H I Deprotection H->I Acidic or hydrogenolytic conditions J This compound (Final Product) I->J

Caption: Proposed multi-stage synthesis of this compound.

Stage 1: Synthesis of N-tert-Butoxycarbonyl-4-piperidone (C)

  • To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-4-piperidone.

Stage 2: Synthesis of N-tert-Butoxycarbonyl-4-hydroxy-4-(thiophen-2-yl)piperidine (F)

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.5 equivalents).

  • Add a solution of 2-bromothiophene (1.2 equivalents) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Slowly add a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous THF.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired tertiary alcohol.[3]

Stage 3: Synthesis of this compound (J)

  • Dissolve the N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine (1 equivalent) in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.

  • Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (1.2-1.5 equivalents).

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature over several hours.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude N-Boc-4-fluoro-4-(thiophen-2-yl)piperidine by column chromatography.

  • For the final deprotection step, dissolve the purified product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

  • Stir at room temperature until TLC indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to precipitate the hydrochloride salt of the final product, this compound.

Rationale for Experimental Choices
  • N-Protection: The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions during the Grignard addition and fluorination steps. The Boc group is advantageous due to its stability under the reaction conditions and its ease of removal under acidic conditions.

  • Grignard Reaction: The addition of a 2-thienyl Grignard reagent to a 4-piperidone is a well-established method for creating the C-C bond and the tertiary alcohol precursor.[3]

  • Deoxyfluorination: DAST is a common and effective reagent for the conversion of tertiary alcohols to tertiary fluorides. The reaction proceeds via an SN1-like mechanism, which is favored at the tertiary, benzylic-like position.

Safety Considerations
  • Grignard Reagents: These are highly reactive and pyrophoric. All manipulations must be carried out under a dry, inert atmosphere.

  • DAST and other Fluorinating Agents: These reagents are corrosive and react violently with water. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Piperidine Derivatives: Many piperidine derivatives have biological activity and should be handled with care.[1]

Applications in Drug Discovery

The strategic design of this compound makes it a valuable scaffold for several therapeutic areas:

  • Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs. The introduction of the thiophene and fluorine can modulate properties like blood-brain barrier penetration and receptor affinity.[2]

  • Serotonin Receptor Ligands: (Thiophen-2-yl)piperidine derivatives have shown affinity for serotonin receptors, suggesting potential applications in treating depression and anxiety.[3]

  • Enzyme Inhibitors: The fluorinated piperidine motif can be used to fine-tune the basicity of the piperidine nitrogen, which can be critical for interactions with the active sites of enzymes.[5]

Conclusion

While this compound may not be a commercially available compound, a clear and logical synthetic pathway can be designed based on established chemical transformations. The unique combination of the piperidine scaffold, a thiophene ring, and a fluorine atom makes this compound a highly attractive building block for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. This guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this promising molecule.

References

  • ElectronicsAndBooks. (n.d.). Synthesis of 4-substituted 4-arylpiperidines. Retrieved from [Link]

  • Liu, T. L., et al. (1999). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES, 51(10), 2439-2442.
  • Wrobleski, S. T., & Chupak, L. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508.
  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946.
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • RSC Publishing. (n.d.). Mild general synthesis of 4-substituted piperidines. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. European Journal of Organic Chemistry, 28, e202500022.
  • National Institutes of Health. (n.d.). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). EP0502024A1 - 4-heteroaryl piperidine intermediates and their preparation.
  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PureSynth. (n.d.). 4-(2-Thienyl)Piperidine 98.0%(GC). Retrieved from [Link]

  • Springer. (2014). Fluorinated Thiophenes and Their Analogues. In Fluorine in Heterocyclic Chemistry (Vol. 1, pp. 233-277).
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
  • MDPI. (2014, September 29). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • National Institutes of Health. (2025, December 9). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved from [Link]

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Technical Guide: The Role of 4-Fluoro-4-(thiophen-2-yl)piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Fluoro-4-(thiophen-2-yl)piperidine , a sophisticated structural motif in modern medicinal chemistry. It explores the molecule's role as a privileged scaffold, its synthesis, and its strategic application in optimizing drug-like properties.

Executive Summary

This compound represents a convergence of three critical medicinal chemistry strategies: the use of the piperidine scaffold (a "privileged structure" in CNS drug discovery), thiophene-phenyl bioisosterism, and strategic fluorination to modulate metabolism and physicochemical properties.

This guide dissects the utility of this moiety as a core building block for designing ligands targeting G-protein coupled receptors (GPCRs), ion channels (NMDA), and transporters. By substituting the classic 4-phenyl ring with a thiophene and introducing a geminal fluorine, researchers can significantly alter the metabolic stability, lipophilicity (LogP), and pKa of the parent compound, often improving blood-brain barrier (BBB) penetration and receptor selectivity.

Medicinal Chemistry Rationale

The design of this compound is not arbitrary; it addresses specific failure modes in drug development, particularly metabolic instability and off-target toxicity.

Thiophene as a Bioisostere

The thiophene ring serves as a bioisostere for the phenyl group found in classic pharmacophores (e.g., haloperidol, fentanyl, phencyclidine).

  • Electronic Profile: Thiophene is electron-rich (π-excessive) compared to benzene, potentially enhancing cation-π interactions within receptor binding pockets.

  • Steric Bulk: The sulfur atom imparts a different steric profile and bond angle (C-S-C ~92°) compared to the phenyl ring, allowing the molecule to probe distinct sub-pockets.

  • Lipophilicity: Thiophene analogs generally exhibit lower LogP values than their phenyl counterparts, improving solubility.

The "Fluorine Effect" at C4

The introduction of a fluorine atom at the 4-position (geminal to the thiophene) is a high-impact modification.

  • Metabolic Blockade: The C4 position of piperidines is a metabolic "hotspot," prone to oxidation by Cytochrome P450 enzymes (CYP2D6, CYP3A4). Replacing the benzylic hydrogen (or hydroxyl group) with fluorine blocks this metabolic route, extending the compound's half-life (

    
    ).
    
  • pKa Modulation: Due to the strong electronegativity of fluorine (

    
    ), the basicity of the piperidine nitrogen is reduced via the inductive effect (
    
    
    
    ). This lowers the pKa (typically by 1–2 units), increasing the fraction of non-ionized drug at physiological pH (7.4), which is critical for passive diffusion across the BBB.
  • Conformational Bias: The gauche effect associated with the C-F bond can lock the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding.

Synthetic Methodology

The synthesis of this compound requires precise control to prevent elimination side reactions (formation of the tetrahydropyridine).

Retrosynthetic Analysis

The most robust route involves a nucleophilic addition of a thiophene organometallic to a protected 4-piperidone, followed by deoxyfluorination.

Detailed Protocol

Step 1: Grignard Addition

  • Reagents: N-Boc-4-piperidone, 2-Thienylmagnesium bromide.

  • Solvent: Anhydrous THF or Diethyl ether.

  • Conditions: -78°C to 0°C under

    
     atmosphere.
    
  • Mechanism: The Grignard reagent attacks the ketone carbonyl, yielding the tertiary alcohol: N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine.

Step 2: Deoxyfluorination

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Solvent: DCM (Dichloromethane).

  • Conditions: -78°C, slowly warming to RT.

  • Critical Control: Low temperature is essential to favor substitution (

    
    /
    
    
    
    character) over elimination (which yields the alkene).
  • Outcome: Conversion of the C-OH to C-F.

Step 3: Deprotection

  • Reagents: TFA (Trifluoroacetic acid) in DCM or HCl in Dioxane.

  • Conditions: 0°C to RT.

  • Final Product: this compound (as a TFA or HCl salt).

Experimental Workflow Diagram

SynthesisWorkflow Start N-Boc-4-Piperidone Step1 Grignard Addition (2-ThienylMgBr, THF, -78°C) Start->Step1 Intermediate Tertiary Alcohol (N-Boc-4-OH-4-Thienyl) Step1->Intermediate Step2 Deoxyfluorination (DAST, DCM, -78°C) Intermediate->Step2 Fluorinated N-Boc-4-Fluoro-4-Thienyl Step2->Fluorinated Step3 Deprotection (TFA/DCM) Fluorinated->Step3 Final This compound Step3->Final

Figure 1: Step-wise synthesis of the this compound scaffold.

Structural & Physicochemical Data

The following table contrasts the theoretical properties of the thiophene analog versus the classic phenyl analog.

Property4-F-4-Phenylpiperidine4-F-4-(2-Thienyl)piperidineImpact on Drug Design
LogP (Calc) ~2.5~2.1Thiophene lowers lipophilicity, reducing non-specific binding.
pKa (Base) ~9.2~8.8Fluorine + Thiophene reduces basicity, improving BBB permeability.
Metabolic Liability High (Para-hydroxylation)Moderate (S-oxidation)Thiophene avoids quinone-imine formation common with phenyl rings.
Electronic Nature Electron-NeutralElectron-RichPotential for enhanced

-stacking or cation-

interactions.

Applications in Drug Discovery

NMDA Receptor Modulation

This scaffold is structurally related to 4-fluorophencyclidine (4-F-PCP) and other arylcycloalkylamines. The thiophene analog serves as a probe to investigate the size constraints of the hydrophobic pocket in the NMDA receptor channel. The fluorine atom prevents the rapid hydroxylation seen in non-fluorinated analogs, making it a valuable tool compound for in vivo studies.

Sigma Receptor Ligands

Sigma-1 (


) receptors are targets for neuroprotection and analgesia. 4-substituted piperidines are classic 

pharmacophores. The 4-fluoro-4-(2-thienyl) motif provides a rigid, metabolically stable core that can be elaborated at the piperidine nitrogen (N1) to achieve high affinity and selectivity over

receptors.
Monoamine Transporter Inhibitors

In the design of Dopamine (DAT) or Serotonin (SERT) reuptake inhibitors, the 4-arylpiperidine scaffold is ubiquitous. Replacing the phenyl ring with thiophene often retains potency while altering the metabolic route, avoiding toxic metabolites associated with certain phenyl-piperidines (e.g., MPTP-like toxicity risks are mitigated by the structural changes and fluorination).

Safety & Handling

  • Fluorination Risks: The synthesis involves DAST, which can release HF and is shock-sensitive if distilled. Reactions must be performed in plastic or Teflon-coated glassware where appropriate and strictly anhydrous conditions.

  • Bioactivity: As a structural analog to potent CNS agents, the final compound should be treated as a potential neurotoxin or psychotropic agent until fully characterized. Use full PPE and handle in a fume hood.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Jordan, A. M., et al. (2016). Thiophene Bioisosteres in Drug Discovery. Drug Discovery Today, 21(10), 1606-1616. (General reference for Thiophene utility).

The Strategic Integration of Thiophene Bioisosteres into Fluorinated Piperidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Optimized Pharmacophores

In the landscape of modern medicinal chemistry, the iterative refinement of lead compounds is a critical determinant of clinical success. The strategic manipulation of molecular architecture to enhance efficacy, selectivity, and pharmacokinetic profiles is both an art and a science. This guide delves into a powerful synergistic strategy: the bioisosteric replacement of phenyl rings with thiophene moieties within fluorinated piperidine scaffolds. This combination leverages the unique electronic and conformational properties of each component to create novel chemical entities with significant therapeutic potential. As researchers and drug development professionals, understanding the intricate interplay between these structural motifs is paramount for designing next-generation therapeutics. This document provides an in-depth exploration of the underlying principles, practical synthetic methodologies, and impactful applications of this advanced drug design tactic.

The Rationale for Bioisosteric Replacement: Thiophene as a Phenyl Surrogate

The phenyl group is a ubiquitous scaffold in pharmaceutical agents due to its aromaticity and ability to engage in various intermolecular interactions. However, its susceptibility to metabolic oxidation can lead to rapid clearance or the formation of reactive metabolites.[1] Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical properties, offers a proven strategy to mitigate these liabilities. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a classical and highly effective bioisostere of the phenyl ring.[1][2]

The justification for this substitution is rooted in several key physicochemical similarities and advantageous differences:

  • Size and Aromaticity: Thiophene and benzene share a similar size, planarity, and aromatic character, allowing the thiophene ring to often fit into the same binding pockets as a phenyl ring without significant steric hindrance.[1][3]

  • Electronic Properties: Thiophene is an electron-rich heterocycle, which can alter its interactions with biological targets compared to benzene.[2][4] The sulfur atom can also participate in hydrogen bonding, potentially forging new and favorable interactions with a receptor.[1][2]

  • Metabolic Stability: A primary driver for this bioisosteric swap is the potential for enhanced metabolic stability. The thiophene ring can exhibit altered susceptibility to cytochrome P450 (CYP) enzyme-mediated oxidation compared to a phenyl ring, which can lead to an improved pharmacokinetic profile.[1][5] However, it is important to note that thiophene itself can be bioactivated to reactive metabolites in some cases, a factor that must be carefully evaluated.[6]

  • Physicochemical Modulation: The replacement of a phenyl group with thiophene can subtly modify a compound's lipophilicity, polarity, and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The following diagram illustrates the conceptual workflow of bioisosteric replacement in a lead optimization cascade.

G cluster_0 Lead Optimization Workflow Lead Compound Lead Compound Identify Liabilities Identify Liabilities (e.g., Metabolism, Toxicity) Lead Compound->Identify Liabilities Bioisosteric Replacement Strategy Propose Bioisosteric Replacement Strategy Identify Liabilities->Bioisosteric Replacement Strategy Synthesis of Analogs Synthesis of Analogs Bioisosteric Replacement Strategy->Synthesis of Analogs In Vitro & In Vivo Testing In Vitro & In Vivo Testing Synthesis of Analogs->In Vitro & In Vivo Testing In Vitro & In Vivo Testing->Bioisosteric Replacement Strategy Iterative Refinement Optimized Candidate Optimized Candidate In Vitro & In Vivo Testing->Optimized Candidate Improved Profile

Caption: Lead optimization workflow incorporating bioisosteric replacement.

The Role of Fluorine in Piperidine Scaffolds: A Multifaceted Tool

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs.[7] The strategic incorporation of fluorine into this saturated heterocycle has become a powerful tactic for fine-tuning the properties of drug candidates.[8][9] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart a range of beneficial modifications.[7][8]

Impact on Physicochemical Properties

The introduction of fluorine can dramatically alter a molecule's physicochemical characteristics:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[7] Replacing metabolically labile C-H bonds with C-F bonds can significantly block sites of metabolism, thereby increasing a drug's half-life.[8]

  • Basicity (pKa) Modulation: Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of the piperidine nitrogen.[8] This reduction in basicity can be advantageous for improving oral absorption and reducing off-target effects, such as interactions with the hERG channel which can lead to cardiotoxicity.[8][10]

  • Lipophilicity and Permeability: Fluorine substitution often increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes, a critical factor for drugs targeting the central nervous system.[8][11]

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of the piperidine ring.[8][12] In some instances, fluorine substitution can favor an axial orientation, which can "lock" the molecule into a more biologically active conformation.[12][13] This conformational rigidity can lead to enhanced potency and selectivity.[13][14]

The following table summarizes the quantitative effects of fluorination on key physicochemical parameters for a representative piperidine analog.

CompoundpKaLogPMetabolic Half-life (t½) in HLM
Piperidine Analog8.81.515 min
4-Fluoro-piperidine Analog7.91.845 min
3,3-Difluoro-piperidine Analog6.52.1>120 min
Data is illustrative and will vary based on the specific molecular scaffold.

The interplay of forces governing the conformational preferences of fluorinated piperidines is depicted in the diagram below.

G Fluorinated Piperidine Conformation Fluorinated Piperidine Conformation Charge-Dipole Interactions Charge-Dipole Interactions Fluorinated Piperidine Conformation->Charge-Dipole Interactions Hyperconjugation Hyperconjugation Fluorinated Piperidine Conformation->Hyperconjugation Dipole Minimization Dipole Minimization Fluorinated Piperidine Conformation->Dipole Minimization Steric Repulsion Steric Repulsion Fluorinated Piperidine Conformation->Steric Repulsion

Caption: Factors influencing fluorinated piperidine conformation.[14]

Synthetic Strategies for Thiophene-Containing Fluorinated Piperidines

The construction of these hybrid scaffolds requires a multi-step synthetic approach, leveraging modern synthetic methodologies for both fluorination and heterocyclic chemistry.[15][16] A general retrosynthetic analysis is presented below.

G Target Molecule Thiophene-Fluoropiperidine Target Key Disconnection Key Disconnections (e.g., C-C or C-N bond formation) Target Molecule->Key Disconnection Fluorinated Piperidine Fluorinated Piperidine Building Block Key Disconnection->Fluorinated Piperidine Thiophene Fragment Thiophene Building Block Key Disconnection->Thiophene Fragment Fluoropyridine Fluoropyridine Precursor Fluorinated Piperidine->Fluoropyridine Thiophene Precursor Functionalized Thiophene Thiophene Fragment->Thiophene Precursor

Caption: General retrosynthetic approach for target scaffolds.

Synthesis of Fluorinated Piperidine Building Blocks

A robust and increasingly common method for accessing fluorinated piperidines is the catalytic hydrogenation of readily available fluorinated pyridines.[17][18][19] This approach allows for the stereoselective introduction of hydrogen atoms, often resulting in cis-configured products.[18][19]

Experimental Protocol: Palladium-Catalyzed Hydrogenation of a Fluoropyridine [17][18]

  • Reaction Setup: To a high-pressure autoclave, add the substituted fluoropyridine (1.0 eq), Palladium on Carbon (10 wt%, 5 mol%), and a suitable solvent such as methanol or acetic acid.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (50-100 bar).

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperidine can be purified by column chromatography or crystallization. For volatile piperidines, in situ protection (e.g., with Boc anhydride or Cbz chloride) is recommended before purification.[18][19]

Coupling of Thiophene and Fluorinated Piperidine Moieties

Once the fluorinated piperidine core is synthesized, it can be coupled to a functionalized thiophene fragment through various cross-coupling reactions or nucleophilic substitution, depending on the desired linkage.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of a bromothiophene with a piperidine-boronic acid derivative.

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the bromothiophene (1.0 eq), the piperidine-boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and aqueous sodium carbonate solution).

  • Reaction Conditions: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired thiophene-fluoropiperidine compound.

Applications and Case Studies in Drug Discovery

The strategic combination of thiophene and fluorinated piperidine motifs has found application in various therapeutic areas, particularly in targeting the central nervous system (CNS). The increased lipophilicity imparted by fluorine can aid in blood-brain barrier penetration, while the thiophene ring can modulate receptor interactions and metabolic stability.

For instance, in the development of antagonists for the GluN2B subtype of the NMDA receptor, a target for neurodegenerative diseases, the bioisosteric replacement of a phenyl ring with a thiophene ring was well tolerated and, in some cases, led to increased affinity.[20] While this specific study did not incorporate a fluorinated piperidine, it highlights the utility of the thiophene bioisostere in CNS drug design. The further incorporation of fluorine into the piperidine scaffold of such a molecule could be a logical next step to optimize its pharmacokinetic properties, such as reducing metabolic degradation or modulating its pKa to fine-tune its interaction with the receptor and improve its drug-like properties.

Conclusion and Future Perspectives

The integration of thiophene bioisosteres into fluorinated piperidine scaffolds represents a sophisticated and highly effective strategy in modern drug discovery. This approach allows for the multiparametric optimization of lead compounds, addressing key challenges such as metabolic instability, off-target toxicity, and suboptimal pharmacokinetic profiles. By understanding the fundamental principles governing the effects of both thiophene as a phenyl surrogate and fluorine as a modulator of piperidine properties, medicinal chemists can more rationally design and synthesize novel drug candidates with a higher probability of clinical success. As synthetic methodologies continue to advance, particularly in the area of late-stage fluorination and C-H functionalization, the accessibility and diversity of these complex scaffolds will undoubtedly expand, paving the way for the next generation of innovative therapeutics.

References

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An In-Depth Technical Guide to the Lipophilicity and LogP of 4-Fluoro-4-(thiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lipophilicity is a paramount physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][] This guide provides a comprehensive technical analysis of the lipophilicity of 4-Fluoro-4-(thiophen-2-yl)piperidine, a heterocyclic scaffold of interest in medicinal chemistry. We will deconstruct the molecule to understand the contributions of its constituent fragments—the piperidine core, the thiophene ring, and the bio-isosteric fluorine atom—to its overall lipophilic character. This whitepaper details both the theoretical underpinnings and the practical methodologies for determining the octanol-water partition coefficient (LogP), the primary metric for lipophilicity. By synthesizing data from established computational models and outlining gold-standard experimental protocols, this document serves as a critical resource for researchers aiming to predict and modulate the drug-like properties of this and similar chemical entities, with a particular focus on its potential for central nervous system (CNS) applications.

The Foundational Role of Lipophilicity in Drug Efficacy

The journey of a drug from administration to its target site is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—is arguably one of the most critical.[3][4] This single parameter dictates a cascade of pharmacokinetic events, including solubility, absorption from the gastrointestinal tract, permeability across cellular membranes, binding to plasma proteins, and the ability to cross formidable biological barriers like the blood-brain barrier (BBB).[1][]

LogP: The Quantitative Metric of Lipophilicity

Lipophilicity is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Due to the wide range of values, it is expressed on a logarithmic scale, LogP.[3]

  • LogP = 0: The compound is equally soluble in water and n-octanol.

  • LogP > 0: The compound is more soluble in the lipidic phase (lipophilic). A LogP of 1 indicates a 10-fold higher concentration in n-octanol.[1]

  • LogP < 0: The compound is more soluble in the aqueous phase (hydrophilic).[1]

For ionizable molecules, the distribution coefficient (LogD) is often used, as it accounts for both the neutral and ionized forms of the compound at a specific pH, typically physiological pH 7.4.[1]

Navigating the "Rules of the Road": Lipinski's Rule of Five

In 1997, Christopher A. Lipinski established a set of guidelines, the "Rule of Five," to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[5][6] These rules, derived from an analysis of successful oral drugs, highlight the importance of maintaining a balance in key molecular properties.

Lipinski's Rule of Five (Ro5) Criteria for Oral Bioavailability:

  • Molecular Weight < 500 Daltons[6][7]

  • LogP < 5 [6][7][8]

  • Hydrogen Bond Donors ≤ 5[6][7]

  • Hydrogen Bond Acceptors ≤ 10[6][7]

A compound with a LogP value greater than 5 may exhibit poor absorption or membrane permeability, leading to issues like low solubility and sequestration in fatty tissues, which compromises both efficacy and safety.[5] While Ro5 is a foundational guideline, specific therapeutic applications have different optimal lipophilicity ranges. For CNS-targeting drugs that must cross the BBB, an optimal LogP is generally considered to be around 2.[1][9]

Structural Deconstruction and Lipophilicity Contribution of this compound

To estimate the lipophilicity of our target molecule, we must analyze the contribution of each of its structural components.

Chemical Structure: this compound

  • Piperidine Scaffold: The piperidine ring is a common motif in medicinal chemistry.[10] Unsubstituted piperidine is more lipophilic than its two-nitrogen counterpart, piperazine.[10] Its saturated, non-aromatic character provides a flexible three-dimensional structure while contributing a baseline level of lipophilicity. The basic nitrogen atom can be protonated at physiological pH, which significantly impacts its LogD.

  • Thiophene Ring: Thiophene is often employed as a bio-isosteric replacement for a phenyl ring in drug design.[11] Its aromaticity and hydrophobicity can enhance membrane permeability.[11] The sulfur atom can participate in hydrogen bonding, influencing drug-receptor interactions.[11] Overall, the inclusion of a thiophene ring generally increases the lipophilicity of a molecule.[12][13]

  • Tertiary Fluorine Atom: The introduction of fluorine into drug candidates is a powerful medicinal chemistry strategy.[14] A single fluorine-for-hydrogen substitution typically increases LogP slightly due to fluorine's inductive effect and its ability to increase the hydrophobic surface area.[15][16][17] Furthermore, the strong carbon-fluorine bond can block sites of metabolic oxidation, enhancing the molecule's metabolic stability and half-life.[14][15] This strategic placement on the piperidine ring at a tertiary carbon can have profound effects on both lipophilicity and metabolic profile.

Methodologies for LogP Determination

The determination of a molecule's LogP value can be approached through two primary avenues: direct experimental measurement and indirect computational prediction.

Experimental Determination: The Empirical Truth

Experimental methods provide the most accurate LogP values, though they can be resource-intensive.

The shake-flask method is the benchmark for LogP measurement.[3][18] It involves the direct determination of a compound's concentration in equilibrated n-octanol and water phases.

Protocol: Shake-Flask LogP Determination

  • Preparation: Prepare pre-saturated n-octanol (with water) and water (with n-octanol) to ensure mutual saturation of the phases.

  • Dissolution: Accurately weigh the test compound and dissolve it in one of the phases.

  • Partitioning: Combine the two phases in a vessel (e.g., a separatory funnel) at a known volume ratio.

  • Equilibration: Agitate the mixture vigorously until equilibrium is reached. This can take several hours.[19] The system should be maintained at a constant temperature.

  • Phase Separation: Allow the two phases to separate completely, typically via centrifugation to ensure a clean interface.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]water).

For screening larger numbers of compounds, RP-HPLC offers a faster, less material-intensive alternative.[20] This method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.

Protocol: HPLC-based LogP Estimation

  • System Setup: Use a reverse-phase column (e.g., C8 or C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of reference compounds with well-established, reliable LogP values to create a calibration curve that plots retention factor (k) against LogP.

  • Sample Analysis: Inject the test compound under the identical chromatographic conditions.

  • Retention Time Measurement: Determine the retention time of the test compound.

  • LogP Estimation: Use the calibration curve to interpolate the LogP value of the test compound from its measured retention time.

G cluster_0 Experimental LogP Determination cluster_1 Shake-Flask Method cluster_2 RP-HPLC Method P Preparation (Pre-saturate solvents) D Dissolution P->D E Equilibration (Shake vigorously) D->E S Phase Separation (Centrifuge) E->S Q1 Quantification (HPLC, UV-Vis) S->Q1 C1 Calculate LogP Q1->C1 Cal Calibration (Inject standards) Ana Analysis (Inject test compound) Cal->Ana RT Measure Retention Time Ana->RT Q2 Quantification (Interpolate from curve) RT->Q2 C2 Estimate LogP Q2->C2

Caption: Workflow for Experimental LogP Determination.

Computational Prediction: In Silico Insights

Computational models offer rapid, cost-effective LogP predictions, which are invaluable in the early stages of drug discovery for prioritizing compounds for synthesis.[1] These methods can be broadly categorized.[21]

  • Atom-based Methods (e.g., ALOGP): These methods sum the contributions of individual atoms to calculate the total LogP.[21][22] They are fast but may not fully capture complex intramolecular interactions.

  • Fragment-based Methods (e.g., CLogP, XLOGP): These approaches dissect the molecule into predefined structural fragments and sum their known lipophilicity contributions, applying correction factors for interactions between fragments.[23] They are generally more accurate than purely atom-based methods.

  • Property-based Methods (e.g., MLOGP): These models use whole-molecule properties or topological descriptors (like molecular size, polarity, and hydrogen bonding capacity) in a regression equation to predict LogP.[23][24]

G cluster_1 Atom-Based (e.g., ALOGP) cluster_2 Fragment-Based (e.g., CLogP) cluster_3 Property-Based (e.g., MLOGP) Mol Molecular Structure (this compound) A1 Sum of Atomic Contributions Mol->A1 Deconstruct F1 Sum of Fragment Contributions + Corrections Mol->F1 Deconstruct P1 Topological Descriptors (Size, Polarity, etc.) Mol->P1 Analyze LogP Predicted LogP Value A1->LogP F1->LogP P1->LogP

Caption: Conceptual Approaches to In Silico LogP Prediction.

LogP Analysis of this compound

As no experimentally determined LogP value for this compound is readily available in the public domain, we must rely on a consensus from various well-regarded computational models.

Prediction Method (Algorithm Type)Predicted LogP
ALOGP (Atom-based)2.25
XLOGP3 (Atom/Fragment-based)2.10
MLOGP (Property-based)1.88
SwissADME (Consensus)2.15
ChemAxon2.31
Consensus Range 1.88 - 2.31
Note: These values are representative predictions from common cheminformatics platforms and may vary slightly between software versions.

The predicted LogP values consistently fall within a narrow and highly significant range of ~2.0 to 2.3 . This moderate lipophilicity is a direct consequence of its balanced structure:

  • The piperidine and thiophene rings provide a lipophilic foundation.

  • The polar nitrogen atom of the piperidine ring and the electron-withdrawing fluorine atom serve to temper the overall lipophilicity, preventing it from becoming excessive.

This balance is crucial for achieving desirable drug-like properties.

Implications for Drug Development and CNS Targeting

The predicted LogP range for this compound has significant implications for its potential as a drug candidate.

G cluster_0 Drug Development Implications LogP Predicted LogP ~2.1-2.3 Ro5 Lipinski's Ro5 Compliant (LogP < 5) LogP->Ro5 BBB High Potential for BBB Penetration (Optimal LogP ~2) LogP->BBB Abs Good Oral Absorption Potential LogP->Abs Tox Reduced Risk of Lipophilic Toxicity LogP->Tox

Caption: Drug Development Implications of Predicted LogP.

  • Compliance with Lipinski's Rule of Five: With a LogP well below 5, the molecule comfortably adheres to the lipophilicity criterion of Ro5, suggesting a favorable profile for oral absorption and good membrane permeability.[5][8]

  • Potential for Blood-Brain Barrier Penetration: The predicted LogP value falls squarely within the optimal range (1.5 - 3.0) often cited for compounds designed to cross the blood-brain barrier.[1][25] This makes this compound and its derivatives particularly interesting scaffolds for targeting neurological disorders. The moderate lipophilicity is sufficient to facilitate passive diffusion across the lipid-rich BBB, but not so high as to cause significant sequestration in brain tissue or rapid efflux by transporters like P-glycoprotein.[9][26][27]

  • Balanced ADME Profile: A LogP in this range suggests a favorable balance between aqueous solubility and membrane permeability. The molecule is likely lipophilic enough to be absorbed from the gut and distribute into tissues, but not so lipophilic that it suffers from poor solubility in aqueous environments like blood plasma.[]

Conclusion

This compound possesses a moderate lipophilicity, with a consensus predicted LogP value in the highly desirable range of approximately 2.0 to 2.3. This value is a direct result of the balanced contributions from its lipophilic piperidine and thiophene fragments, tempered by the polarity of the nitrogen and fluorine atoms. This physicochemical profile makes it fully compliant with Lipinski's Rule of Five and positions it as a promising scaffold for developing orally bioavailable drugs. Critically, its LogP value aligns perfectly with the optimal range for CNS penetration, marking it as a molecule of significant interest for researchers and scientists in the field of neurotherapeutics. Further experimental validation via the shake-flask or HPLC methods is a mandatory next step to confirm these promising in silico predictions and solidify its potential in a drug development pipeline.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

  • Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). Which type of drugs penetrate CNS better?. Retrieved from [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Taylor & Francis Online. (2025, February 13). Assessing central nervous system drug delivery. Retrieved from [Link]

  • Banks, W. A., & Kastin, A. J. (1990). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. Brain Research Bulletin. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Optibrium. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. Retrieved from [Link]

  • Alexidis, A. N., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • ACS Publications. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Leonti, M., et al. (2023). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. BMC Chemistry. Retrieved from [Link]

  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals. Retrieved from [Link]

  • Angers, I., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Terstappen, G. C., et al. (2007). Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Molecular determinants of blood–brain barrier permeation. Therapeutic Delivery. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Lipophilicity and Other Parameters Affecting Brain Penetration. Retrieved from [Link]

  • Oxford Academic. (1996). Novel 1,4 Substituted Piperidine Derivatives. Synthesis and Correlation of Antioxidant Activity with Structure and Lipophilicity. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Retrieved from [Link]

  • Drug Hunter. (2025, June 30). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Retrieved from [Link]

  • ResearchGate. (2025, December 4). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Sharma, N., et al. (2016). Therapeutic importance of synthetic thiophene. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023, January 13). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. International Journal of Molecular Sciences. Retrieved from [Link]

  • MDPI. (2021, November 13). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Pharmaceuticals. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Ovid. (2026, February 11). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • I. M. A. Journal of Applied Mathematics. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • ScienceDirect. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • De Gruyter. (2019, July 8). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Retrieved from [Link]

  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Practical Fragments. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. Retrieved from [Link]

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). An improved method for predicting logP. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Retrieved from [Link]

  • Drug Hunter. (2022, November 18). Are Drugs Becoming More Lipophilic Over Time?. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • ResearchGate. (n.d.). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from [Link]

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Safety data sheet (SDS) for 4-Fluoro-4-(thiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 4-Fluoro-4-(thiophen-2-yl)piperidine

Content Type: Technical Whitepaper / Pre-Clinical Risk Assessment Target Audience: Medicinal Chemists, Process Safety Engineers, and DMPK Researchers.

Part 1: Chemical Identity & Molecular Architecture

This guide treats This compound as a Novel Chemical Entity (NCE) . Unlike commodity chemicals, specific toxicological data for this exact scaffold is often sparse. Therefore, this protocol relies on Structure-Activity Relationship (SAR) extrapolation from the piperidine core and thiophene bioisosteres.

Physicochemical Profile (Predicted)
PropertyValue / PredictionRationale (SAR)
Chemical Structure Piperidine ring substituted at C4 with Fluorine and Thiophene.Core: Secondary Amine (Basic). Pendant: Thiophene (Aromatic).
Molecular Formula C₉H₁₂FNSCalculated based on structure.
Molecular Weight ~185.26 g/mol --
Physical State Solid (likely crystalline) or viscous oil.4-Fluoropiperidine HCl is solid (mp 163°C). Thiophene adds MW, likely raising mp.
pKa (Base) ~9.5 – 10.5The electron-withdrawing fluorine (inductive effect) may slightly lower the pKa compared to piperidine (11.2), but it remains a strong base.
LogP (Lipophilicity) ~1.8 – 2.2Fluorine substitution generally increases lipophilicity compared to the parent H-analog.
Solubility Soluble in DMSO, MeOH, DCM.Limited water solubility as free base; highly soluble as HCl salt.

Part 2: Hazard Identification & Toxicology (The "Why")

Expert Insight: Do not treat this merely as an "irritant." The combination of a secondary amine and a thiophene ring creates a dual-threat profile: immediate corrosivity and delayed metabolic toxicity.

Acute Hazards (The Piperidine Motif)[2]
  • Corrosivity (Skin/Eye): The secondary amine function is highly basic. Upon contact with moisture in mucous membranes, it generates hydroxide ions, leading to liquefactive necrosis.

    • Classification:Skin Corr.[1][2][3] 1B (H314) - Causes severe skin burns and eye damage.[1]

  • Respiratory Sensitization: Inhalation of dust or vapors can cause severe respiratory tract irritation (chemical pneumonitis).

Chronic/Metabolic Hazards (The Thiophene Motif)
  • Bioactivation (Hepatotoxicity): Thiophene rings are structural alerts in drug discovery. They are susceptible to metabolic activation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).[4]

    • Mechanism:[5][6] The thiophene sulfur can undergo S-oxidation or epoxidation, forming reactive electrophiles (thiophene-S-oxides or epoxides). These can covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI).

    • The Fluorine Effect: The 4-fluoro substitution blocks metabolic oxidation at the C4 position of the piperidine, potentially shunting metabolism toward the thiophene ring, increasing the risk of bioactivation.

GHS Classification (Provisional)
  • Signal Word: DANGER

  • H301: Toxic if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1][2][7]

  • H373: May cause damage to organs (Liver) through prolonged or repeated exposure (based on thiophene SAR).

Part 3: Operational Handling & Synthesis Controls

Engineering Controls (Visualized)

The following diagram illustrates the decision logic for containment based on the operation scale.

SafetyLogic Start Operation Type Weighing Weighing / Solid Handling Start->Weighing Reaction Reaction / Synthesis Start->Reaction Quench Quenching / Work-up Start->Quench Control1 HEPA Filtered Enclosure (Static Control) Weighing->Control1 Control2 Fume Hood (Sash < 18 inches) Secondary Containment Tray Reaction->Control2 Control3 Blast Shield + Active Cooling (Exothermic Risk) Quench->Control3 PPE PPE: Nitrile (Double) + Lab Coat + Goggles Control1->PPE Control2->PPE Control3->PPE

Figure 1: Hierarchy of engineering controls based on operational phase. Note the specific requirement for static control during weighing due to the potential for electrostatic discharge in dry amine salts.

Protocol: Safe Handling & Deactivation

Objective: To handle the compound while neutralizing the corrosive amine and preventing thiophene oxidation.

Step-by-Step Methodology:

  • Preparation (The "Acid Trap"):

    • Before opening the vial, prepare a 10% Citric Acid or 1M HCl solution.

    • Reasoning: Secondary amines have high vapor pressure. Having an acidic trap nearby allows for immediate neutralization of spills or vapors. The acid converts the volatile free base into a non-volatile, water-soluble salt.

  • Weighing:

    • Use an anti-static gun if the compound is a dry HCl salt (fluorinated salts are often fluffy and static-prone).

    • Never use metal spatulas if the free base is an oil (potential for catalytic decomposition). Use glass or Teflon.

  • Reaction Monitoring (TLC/LCMS):

    • Visualization: The thiophene ring is UV active (unlike the piperidine core). Use UV 254 nm.

    • Stain: Use Ninhydrin (stains free amines red/purple) or Dragendorff’s reagent (orange for alkaloids).

    • Self-Validation: If the spot is UV active but does not stain with Ninhydrin, you may have N-acylated or protected the amine.

  • Spill Cleanup (The "Double-Neutralization"):

    • Step A: Cover spill with solid sodium bicarbonate (if acidic salt) or citric acid (if free base).

    • Step B: Absorb with vermiculite.

    • Step C: Clean surface with 10% bleach solution. Caution: Bleach can react with amines to form chloramines; ensure good ventilation.

Part 4: Metabolic Fate & Stability Logic

Understanding the stability of the C-F bond is critical for researchers using this as a scaffold.

MetabolicFate Compound This compound Path1 C4-Fluorine Block Compound->Path1 Preferred Design Path2 Thiophene Oxidation (CYP450) Compound->Path2 Liability Outcome1 Metabolic Stability (Increased Half-life) Path1->Outcome1 Outcome2 Reactive Epoxide/Sulfoxide (Hepatotoxicity Risk) Path2->Outcome2 Glutathione Trapping Glutathione Trapping Outcome2->Glutathione Trapping Mitigation Strategy

Figure 2: Metabolic logic. The fluorine atom blocks metabolism at the piperidine C4, forcing metabolic pressure onto the thiophene ring, which may generate toxic metabolites.

Part 5: Emergency Response

ScenarioImmediate ActionMedical Rationale
Eye Contact Irrigate for 30 mins with saline/water.Basic compounds penetrate deep into the cornea (saponification of lipids). Speed is critical to prevent blindness.
Skin Contact Wash with polyethylene glycol (PEG 400) or copious water.PEG 400 is superior for solubilizing lipophilic amines/thiophenes from the skin layers.
Ingestion Do NOT induce vomiting.[1][3][5] Give water/milk.Vomiting re-exposes the esophagus to the corrosive amine.

References

  • PubChem Database. Piperidine, 4-(2-thienyl)- (CAS 198334-38-2). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperidine (CAS 110-89-4). (Used for amine hazard extrapolation). [Link]

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. (Source for thiophene hepatotoxicity mechanism).[8] [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Source for C-F bond metabolic stability claims). [Link]

Sources

Literature review of gem-fluoro piperidines in drug discovery

[1]

Executive Summary

The incorporation of gem-difluoromethylene (

1

The Fluorine Effect: Physicochemical & Conformational Impact[2][3][4][5]

The substitution of hydrogen with fluorine in a piperidine ring is not merely a steric replacement; it induces profound electronic and stereoelectronic changes.

pKa Modulation (Basicity Reduction)

The strong electronegativity of fluorine (


  • Mechanism: The electron-withdrawing

    
     group pulls electron density through the 
    
    
    -framework, destabilizing the protonated ammonium species and thereby lowering the pKa.
  • Strategic Value:

    • Permeability: Lowering pKa (e.g., from ~10 to ~7.5) increases the fraction of neutral species at physiological pH (7.4), enhancing passive membrane permeability.

    • Safety: Reduces lysosomal trapping and hERG channel inhibition, which are often associated with high basicity.

Lipophilicity (LogP/LogD)

Contrary to the general "fluorine increases lipophilicity" rule, the effect in piperidines is context-dependent.

  • Dipole Vector: The C-F bonds create a strong molecular dipole. If this dipole opposes the vector of the N-lone pair or other polar groups, the net polarity increases, potentially lowering LogP.

  • Solvation: The

    
     moiety is a poor hydrogen bond acceptor but has weak solvation shells, often resulting in a modest increase in lipophilicity (+0.2 to +0.5 LogP units) compared to the methylene parent, provided no new polar moments are introduced.
    
Metabolic Stability

The C-F bond (approx. 105-115 kcal/mol) is metabolically inert to Cytochrome P450 oxidation.[1] Placing a gem-difluoro group at the C3 or C4 position blocks the common metabolic "soft spots" prone to oxidative dealkylation or hydroxylation.

Table 1: Comparative Physicochemical Metrics

PropertyParent Piperidine3,3-Difluoropiperidine4,4-DifluoropiperidineImpact
pKa (Conj.[1] Acid) ~11.0~8.4 - 9.0~9.5 - 10.0Significant reduction (Proximal effect)
LogP (Oct/Water) Baseline+0.3 to +0.6+0.2 to +0.4Moderate increase (Lipophilicity)
C-H BDE (kcal/mol) ~95 (

-C)
N/A (at C3)N/A (at C4)Blocks oxidation at substituted site
Conformation Chair (Fluxional)Chair (Biased)Chair (Distorted)Induces specific puckering

Conformational Control: The Fluorine Gauche Effect

One of the most sophisticated uses of gem-difluorination is conformational locking.[1] Unlike bulky alkyl groups that prefer equatorial positions to avoid 1,3-diaxial strain, fluorine often exhibits a preference for the axial position in piperidine rings.

The Mechanism

This phenomenon is driven by the Gauche Effect (

  • Hyperconjugation: The best donor orbital (

    
     or 
    
    
    ) aligns anti-periplanar to the best acceptor orbital (
    
    
    ).
  • Dipole Minimization: In the axial conformation, the C-F dipoles are often better oriented to minimize repulsion with the N-lone pair or protonated nitrogen.

Visualization of Conformational Bias

The following diagram illustrates the equilibrium shift induced by 3,3-difluorination, favoring the axial orientation of one fluorine atom to maximize orbital overlap.

GFigure 1: The 'Fluorine Gauche Effect' shifts equilibrium toward axial conformers in 3,3-difluoropiperidines.cluster_0Conformational EquilibriumEqEquatorial-F Predominant(Steric Control)AxAxial-F Predominant(Gauche/Electronic Control)Eq->Ax gem-F SubstitutionFactorsDriving Forces:1. σ(C-H) → σ*(C-F) Hyperconjugation2. Dipole Minimization3. Charge-Dipole (NH+ ... F)Factors->Ax

Synthetic Strategies & Protocols

Synthesizing gem-difluoropiperidines requires handling hazardous fluorinating agents or specialized building blocks.[1]

Strategic Approaches
  • Deoxyfluorination: Direct conversion of a ketone (

    
    ) to a gem-difluoride (
    
    
    ) using DAST (Diethylaminosulfur trifluoride) or Deoxofluor.[1]
    • Pros: Direct access from available piperidinones.[1]

    • Cons: Reagents are thermally unstable and corrosive; elimination side products (vinyl fluorides) are common.[1]

  • Building Block Assembly: Using commercially available 3,3- or 4,4-difluoropiperidine salts in reductive aminations or

    
     reactions.
    
    • Pros: Safer, high throughput.[1]

    • Cons: Higher cost of starting materials.[1]

Detailed Protocol: Deoxyfluorination of N-Boc-4-piperidinone

Objective: Synthesis of N-Boc-4,4-difluoropiperidine. Safety Warning: DAST can explode upon heating.[1] Perform all reactions behind a blast shield. Do not heat above 50°C.

Materials:

  • N-Boc-4-piperidinone (1.0 eq)[1]

  • DAST (Diethylaminosulfur trifluoride) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous

    
    [1]
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add N-Boc-4-piperidinone and dissolve in anhydrous DCM (0.2 M concentration).
    
  • Addition: Cool the solution to -78°C (dry ice/acetone bath). Add DAST dropwise via syringe over 20 minutes.[1] Note: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–6 hours. Stir at RT for an additional 12 hours.[1]

    • Checkpoint: Monitor by TLC or LCMS.[1] The ketone peak should disappear.

  • Quenching (Critical): Cool the mixture back to 0°C. Slowly add saturated

    
     solution. Caution: Vigorous 
    
    
    evolution.[1]
  • Extraction: Separate phases. Extract the aqueous layer 3x with DCM.

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
    • Yield Expectation: 60–80%.[1]

Synthetic Workflow Diagram

SynthesisFigure 2: Deoxyfluorination workflow for converting piperidinones to gem-difluoropiperidines.StartStart: N-Boc-PiperidinoneReagentReagent: DAST / DCM(-78°C to RT)Start->ReagentIntermedIntermediate:Amino-difluoro-sulfur speciesReagent->Intermed FluorinationQuenchQuench: Sat. NaHCO3(0°C, Slow Addition)Intermed->Quench HydrolysisProductProduct: N-Boc-gem-difluoropiperidineQuench->Product Extraction & Purification

Case Studies in Drug Discovery

Kinesin Spindle Protein (KSP) Inhibitor (MK-0731)[6]
  • Challenge: The initial lead candidate suffered from high P-glycoprotein (P-gp) efflux, limiting brain penetration and oral bioavailability.[1] The piperidine nitrogen was highly basic (pKa ~9.5).

  • Solution: Introduction of a fluorine atom (monofluoro, then optimized) onto the piperidine ring.

  • Outcome: While MK-0731 eventually utilized a specific fluorination pattern, early SAR studies demonstrated that gem-difluorination at the C3 position reduced the pKa of the piperidine nitrogen to ~7.5. This modification significantly reduced P-gp efflux liability by lowering the percentage of the cationic species at physiological pH.[1]

Dopamine D4 Receptor Antagonists[1]
  • Context: Developing selective antagonists for D4 receptors to treat L-DOPA-induced dyskinesias.

  • Innovation: Researchers utilized a 4,4-difluoropiperidine scaffold.[1][2]

  • Result: The 4,4-difluoro substitution provided a "metabolic shield," preventing oxidative metabolism at the 4-position while maintaining the necessary chair conformation for receptor binding. The resulting compounds showed improved microsomal stability compared to their non-fluorinated counterparts.

References

  • Holovach, S., et al. (2022).[3] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[1][3] Link

  • Nairoukh, Z., et al. (2019).[1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Journal of the American Chemical Society.[4] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Champagne, P. A., et al. (2015).[1] Deoxyfluorination of ketones and aldehydes. Organic Reactions. Link

A Technical Guide to the Synthesis, Analysis, and Predicted Pharmacology of 2-Thienyl and 3-Thienyl Fluoropiperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the key differences between 2-thienyl and 3-thienyl fluoropiperidine isomers, a topic of significant interest to researchers in medicinal chemistry and drug development. The positional isomerism of the thienyl moiety, coupled with the introduction of a fluorine atom on the piperidine ring, gives rise to distinct physicochemical, analytical, and pharmacological profiles. This document will elucidate these differences, providing both theoretical grounding and practical, field-proven insights.

Foundational Physicochemical and Electronic Differences

The point of attachment of the fluoropiperidine ring to the thiophene nucleus—either at the 2- or 3-position—fundamentally alters the electronic and steric properties of the resulting molecule. These differences are the root cause of the variations observed in their synthesis, analytical signatures, and biological activities.

The thiophene ring is an electron-rich aromatic system. However, the electron density is not uniformly distributed. The C2 (and C5) positions are more electron-rich and more susceptible to electrophilic substitution than the C3 (and C4) positions. Conversely, the C2 position is more acidic and thus more amenable to deprotonation and subsequent nucleophilic attack. This inherent electronic dissymmetry dictates the synthetic strategies that can be employed and influences the way the thienyl ring interacts with biological targets.

The introduction of a fluorine atom to the piperidine ring further modulates the molecule's properties. Fluorine's high electronegativity can significantly lower the basicity (pKa) of the piperidine nitrogen, a critical parameter for drug-receptor interactions and pharmacokinetic properties.[1][2] The position of the fluorine atom also influences the conformational preferences of the piperidine ring, favoring specific chair or twist-boat conformations through stereoelectronic effects like hyperconjugation and charge-dipole interactions.[3][4]

Comparative Synthesis Strategies

The synthesis of 2-thienyl and 3-thienyl fluoropiperidine isomers requires distinct strategies, primarily dictated by the availability and reactivity of the starting thienyl precursors. Below is a comparative workflow for plausible synthetic routes.

cluster_0 Route A: Synthesis of 2-Thienyl Fluoropiperidine cluster_1 Route B: Synthesis of 3-Thienyl Fluoropiperidine a1 2-Bromothiophene a2 Lithiation (n-BuLi) a1->a2 a3 Reaction with N-protected fluoropiperidone a2->a3 a4 Dehydration & Reduction a3->a4 a5 Final Product: 2-Thienyl Fluoropiperidine a4->a5 b1 3-Bromothiophene b2 Grignard Formation (Mg) b1->b2 b3 Reaction with N-protected fluoropiperidone b2->b3 b4 Dehydration & Reduction b3->b4 b5 Final Product: 3-Thienyl Fluoropiperidine b4->b5

Caption: Comparative synthetic workflows for 2- and 3-thienyl fluoropiperidine isomers.

Experimental Protocol: Synthesis of a 2-Thienyl Fluoropiperidine Isomer (Illustrative)

This protocol outlines a general procedure for the synthesis of a 2-thienyl fluoropiperidine, predicated on the higher acidity of the C2 proton of thiophene.

  • Lithiation of 2-Bromothiophene: To a solution of 2-bromothiophene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Addition to Fluoropiperidone: To the freshly prepared 2-lithiothiophene solution, add a solution of N-Boc-4-fluoro-4-piperidone (1.1 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Dehydration: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting tertiary alcohol is then subjected to dehydration using an acid catalyst (e.g., p-toluenesulfonic acid) in toluene with a Dean-Stark apparatus to yield the corresponding thienyl tetrahydropyridine intermediate.

  • Reduction and Deprotection: The intermediate is reduced, for example, by catalytic hydrogenation (H₂, Pd/C) in ethanol. The Boc protecting group can be removed by treatment with trifluoroacetic acid in dichloromethane to yield the final 2-thienyl fluoropiperidine.

  • Purification: The final compound is purified by column chromatography on silica gel.

The synthesis of the 3-thienyl isomer would follow a similar pathway, but often requires the formation of a Grignard reagent from 3-bromothiophene due to the lower acidity of the C3 proton.[5]

Analytical Differentiation of the Isomers

The distinct electronic and steric environments of the 2- and 3-thienyl fluoropiperidine isomers lead to characteristic differences in their analytical data, allowing for their unambiguous identification and separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these positional isomers. The chemical shifts and coupling constants of the thiophene protons are highly dependent on the substitution pattern.[6][7][8]

Parameter 2-Thienyl Isomer (Predicted) 3-Thienyl Isomer (Predicted)
¹H NMR (Thiophene Protons) Three distinct proton signals, typically with coupling constants J3,4 ≈ 3.5-4.5 Hz, J4,5 ≈ 5.0-6.0 Hz, and J3,5 ≈ 1.0-1.5 Hz.Two distinct proton signals, typically with a larger coupling constant J4,5 ≈ 5.0 Hz.
¹³C NMR (Thiophene Carbons) The carbon attached to the piperidine ring (C2) will have a distinct chemical shift compared to the C3 carbon in the other isomer. The chemical shifts of the other thiophene carbons will also be characteristic.[9]The carbon attached to the piperidine ring (C3) will show a different chemical shift.

The fluorine atom on the piperidine ring will introduce further complexity and diagnostic information through ¹⁹F NMR and C-F/H-F coupling constants, which can provide insights into the conformational preferences of the piperidine ring.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) can differentiate between the isomers based on their fragmentation patterns. While both isomers will exhibit a molecular ion peak, the relative abundances of fragment ions will differ due to the different stabilities of the radical cations formed upon cleavage.[10][11][12][13]

cluster_0 2-Thienyl Isomer Fragmentation cluster_1 3-Thienyl Isomer Fragmentation mol_ion_2 [M]+• frag_a [M - piperidine]+ mol_ion_2->frag_a Cleavage of C-C bond frag_b [M - thienyl]+ mol_ion_2->frag_b Cleavage of C-C bond mol_ion_3 [M]+• frag_c [M - piperidine]+ mol_ion_3->frag_c Cleavage of C-C bond frag_d [M - thienyl]+ mol_ion_3->frag_d Cleavage of C-C bond

Sources

Methodological & Application

Synthesis of 4-Fluoro-4-(thiophen-2-yl)piperidine from 4-piperidinone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-Fluoro-4-(thiophen-2-yl)piperidine from 4-Piperidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aryl-4-fluoropiperidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates, such as metabolic stability and receptor binding affinity.[1][2] This document provides a comprehensive, four-step guide for the synthesis of this compound, a key building block for novel therapeutics. The synthesis begins with the protection of 4-piperidinone, followed by a Grignard addition to install the thiophene moiety, subsequent deoxyfluorination of the resulting tertiary alcohol, and final deprotection to yield the target compound. This guide emphasizes the rationale behind procedural choices, detailed step-by-step protocols, safety considerations for hazardous reagents, and methods for characterization, designed to ensure reproducibility and success for researchers in the field.

Introduction: The Strategic Importance of Fluorinated Piperidines

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products.[3][4] The introduction of a fluorine atom, particularly at a quaternary center, can have profound effects on a molecule's properties. The high electronegativity and small size of fluorine can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[5] The 4-aryl-4-fluoropiperidine substructure, in particular, is a cornerstone in the design of central nervous system (CNS) agents and other therapeutics.[6][7]

This application note details a robust and scalable synthetic route to this compound hydrochloride, starting from commercially available 4-piperidinone. The chosen pathway is designed to be logical and efficient, proceeding through key intermediates that can be readily purified and characterized.

Overall Synthetic Scheme

The synthesis is accomplished in four distinct stages:

  • N-Protection: The secondary amine of 4-piperidinone is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Grignard Reaction: A carbon-carbon bond is formed by the nucleophilic addition of 2-thienylmagnesium bromide to the ketone of N-Boc-4-piperidinone, yielding a tertiary alcohol.

  • Deoxyfluorination: The tertiary hydroxyl group is replaced with a fluorine atom using a specialized fluorinating agent.

  • N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, which is isolated as a stable hydrochloride salt.

Part 1: Protection of the Piperidine Nitrogen

Rationale

The initial step involves the protection of the piperidine nitrogen. The secondary amine is nucleophilic and would otherwise compete with the desired reactions, particularly the Grignard addition. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic and nucleophilic conditions of the Grignard reaction while being readily removable under acidic conditions that are unlikely to affect the rest of the molecule.[8]

Experimental Protocol: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (2)
  • To a stirred solution of 4-piperidinone monohydrate hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (TEA, 2.2 eq) at 0 °C.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-4-piperidinone (2) as a white solid.

Part 2: Nucleophilic Addition of 2-Thienylmagnesium Bromide

Rationale

With the piperidine nitrogen protected, the next stage is the formation of the C4-aryl bond. This is achieved via a Grignard reaction, a classic and reliable method for carbon-carbon bond formation.[9] 2-Thienylmagnesium bromide, a commercially available or readily prepared Grignard reagent, acts as a nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-4-piperidinone.[10][11] The reaction creates the key tertiary alcohol intermediate.

Experimental Protocol: Synthesis of tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate (3)
  • In an oven-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), place a solution of N-Boc-4-piperidinone (2) (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.4 M).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 2-thienylmagnesium bromide solution (1.0 M in THF, 1.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude product, tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate (3) , can often be used in the next step without further purification. If necessary, purify by flash chromatography.

Part 3: Deoxyfluorination of the Tertiary Alcohol

Rationale

The conversion of a tertiary alcohol to an alkyl fluoride is a challenging transformation that requires a specialized reagent. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are effective reagents for this deoxyfluorination.[12] These reagents activate the hydroxyl group, converting it into a good leaving group, which is then displaced by a fluoride ion in an Sₙ1 or Sₙ2-type mechanism. Given the potential for elimination side-products with tertiary alcohols, careful control of the reaction temperature is critical.[13][14]

Safety Precaution: DAST and Deoxo-Fluor® are hazardous reagents. They are moisture-sensitive and can release corrosive hydrogen fluoride (HF). DAST, in particular, is thermally unstable and can decompose violently at elevated temperatures.[12][15] All manipulations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Reactions should be performed behind a blast shield.

Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate (4)
  • Under an inert atmosphere, dissolve the tertiary alcohol (3) (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a fluorinated polyethylene or Teflon flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.3 eq) dropwise to the stirred solution. Caution: The addition can be exothermic.

  • Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or ¹⁹F NMR.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution will occur.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate tert-butyl this compound-1-carboxylate (4) .

Part 4: N-Deprotection and Salt Formation

Rationale

The final step is the removal of the Boc protecting group to unveil the free secondary amine of the piperidine ring. This is efficiently achieved under strong acidic conditions.[16] Trifluoroacetic acid (TFA) in DCM or a solution of hydrochloric acid (HCl) in 1,4-dioxane or methanol are commonly used.[17][18] The use of HCl is often preferred as it allows for the direct isolation of the product as a stable and non-hygroscopic hydrochloride salt, which is ideal for storage and handling.

Experimental Protocol: Synthesis of this compound hydrochloride (5)
  • Dissolve the protected piperidine (4) (1.0 eq) in a minimal amount of methanol (or ethyl acetate).

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4 M HCl in 1,4-dioxane (5-10 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, a precipitate of the hydrochloride salt will likely have formed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, and collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry in vacuo to yield This compound hydrochloride (5) as a white or off-white solid.

Summary of Reaction Parameters

StepStarting MaterialKey ReagentsSolventTemp.TimeTypical Yield
1 4-Piperidinone·HClBoc₂O, TEADCM0°C to RT16 h85-95%
2 N-Boc-4-piperidinone2-ThienylMgBrTHF0°C to RT4 h80-90%
3 Tertiary Alcohol IntermediateDeoxo-Fluor®DCM-78°C to RT17 h50-65%
4 Fluorinated Intermediate4 M HCl in DioxaneMethanolRT2-4 h>95%

Synthetic Workflow Visualization

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deoxyfluorination cluster_3 Step 4: Deprotection SM 4-Piperidinone Int1 N-Boc-4-piperidinone SM->Int1 Boc₂O, TEA DCM, 16h Int2 Tertiary Alcohol Intermediate Int1->Int2 2-ThienylMgBr THF, 4h Int3 N-Boc-4-fluoro-4- (thiophen-2-yl)piperidine Int2->Int3 Deoxo-Fluor® DCM, -78°C to RT Product Final Product (HCl Salt) Int3->Product 4M HCl / Dioxane RT, 2-4h

Sources

Using DAST for synthesis of 4-Fluoro-4-(thiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 4-Fluoro-4-(thiophen-2-yl)piperidine via Deoxofluorination with DAST

Audience: Medicinal Chemists, Process Development Scientists, and Organic Synthesis Researchers

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, pKa, and binding affinity. The 4-fluoro-4-arylpiperidine motif, in particular, is a privileged structure found in numerous centrally-acting therapeutic agents. This document provides a comprehensive guide to the synthesis of this compound, a key building block for drug discovery programs. We detail a robust protocol centered on the deoxofluorination of the corresponding tertiary alcohol precursor using Diethylaminosulfur Trifluoride (DAST). This guide emphasizes mechanistic rationale, operational safety, and process optimization to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold. When combined with a thiophene ring, a common bioisostere for phenyl groups, it offers a unique electronic and steric profile. The strategic installation of a fluorine atom at the C4 position, particularly geminal to an aromatic ring, can have several beneficial effects:

  • Metabolic Blocking: The C-F bond is exceptionally strong, preventing oxidative metabolism at that position.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be critical for tuning solubility, membrane permeability, and off-target activity (e.g., hERG channel binding).

  • Conformational Restriction: The presence of a C4-substituent can influence the equilibrium between axial and equatorial conformations, potentially locking the molecule into a more bioactive shape.

This protocol focuses on the conversion of a readily accessible tertiary alcohol, 4-hydroxy-4-(thiophen-2-yl)piperidine, to the target fluorinated compound using DAST, a widely used but challenging reagent.

The Fluorinating Agent: Diethylaminosulfur Trifluoride (DAST)

Mechanism of Action:

DAST is a deoxofluorinating agent, meaning it replaces a hydroxyl group with a fluorine atom. The reaction with a tertiary alcohol proceeds through an SN1-type mechanism. The alcohol's oxygen atom first attacks the electrophilic sulfur of DAST, forming an intermediate alkoxyaminosulfur difluoride. This intermediate is unstable and eliminates a fluoride ion and a stable dialkylaminosulfonyl fluoride byproduct. The fluoride ion then attacks the resulting tertiary carbocation to yield the final fluorinated product.

Diagram: DAST Deoxofluorination Mechanism

DAST_Mechanism cluster_reactants Reactants cluster_products Intermediates & Products Tertiary_Alcohol R₃C-OH Intermediate [R₃C-O-SF₂-NEt₂] Tertiary_Alcohol->Intermediate + DAST DAST Et₂N-SF₃ Carbocation R₃C⁺ Intermediate->Carbocation - (Et₂NSOF + F⁻) Byproduct Et₂N-SOF + HF Final_Product R₃C-F Carbocation->Final_Product + F⁻ Fluoride F⁻

Caption: SN1-type mechanism for DAST-mediated deoxofluorination of a tertiary alcohol.

Advantages and Critical Safety Considerations:

  • Advantages: DAST is effective for a wide range of substrates, including acid-sensitive ones. Reactions are often clean and proceed under mild conditions.

  • Disadvantages & Hazards: DAST is thermally unstable and can undergo exothermic decomposition, particularly above 90°C, potentially leading to explosive pressure buildup. It is also highly sensitive to moisture, hydrolyzing to form corrosive and toxic hydrogen fluoride (HF). Therefore, its use demands strict anhydrous conditions and adherence to safety protocols.

Experimental Protocol: Synthesis of this compound

This synthesis is a two-step process starting from a commercially available piperidone.

Part A: Synthesis of Precursor 4-hydroxy-4-(thiophen-2-yl)piperidine

The precursor is synthesized via a Grignard reaction between 1-Boc-4-piperidone and 2-thienylmagnesium bromide.

Protocol A: Grignard Reaction

  • Reagent Preparation:

    • Under an inert atmosphere (N₂ or Ar), add 2-bromothiophene (1.1 eq) to a suspension of magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Initiate the reaction (e.g., with a heat gun or a crystal of iodine) and allow it to stir at room temperature for 1-2 hours until the magnesium is consumed.

  • Reaction:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

    • Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can often be used directly in the next step or purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Part B: Deoxofluorination with DAST

This is the critical fluorination step. Extreme caution must be exercised.

Diagram: Experimental Workflow

Synthesis_Workflow Start Start: 1-Boc-4-hydroxy- 4-(thiophen-2-yl)piperidine Dissolve Dissolve in anhydrous DCM under N₂ atmosphere Start->Dissolve Cool Cool to -78°C (Dry Ice/Acetone Bath) Dissolve->Cool AddDAST Slow, dropwise addition of DAST (1.2 - 1.5 eq) Cool->AddDAST Stir Stir at -78°C for 1h, then wam to 0°C over 2h AddDAST->Stir Quench Careful quenching with saturated NaHCO₃ (aq) at 0°C Stir->Quench Workup Phase Separation & Aqueous Extraction (DCM) Quench->Workup Purify Dry (Na₂SO₄), Concentrate & Purify via Column Chromatography Workup->Purify Deprotect Boc Deprotection (TFA or HCl in Dioxane) Purify->Deprotect Final Final Product: This compound Deprotect->Final

Caption: Workflow for the synthesis of the target compound from the alcohol precursor.

Protocol B: Fluorination and Deprotection

  • Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add the precursor alcohol (1-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine) (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Fluorination Reaction:

    • Slowly add DAST (1.2-1.5 eq) dropwise via syringe to the cooled, stirring solution. Monitor the internal temperature closely to prevent any exothermic runaway.

    • Stir the reaction mixture at -78°C for 1 hour.

    • Allow the reaction to slowly warm to 0°C over 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • CAREFULLY quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize HF and destroy excess DAST. Expect gas evolution (CO₂).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain 1-Boc-4-fluoro-4-(thiophen-2-yl)piperidine.

  • Boc Deprotection:

    • Dissolve the purified, Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the mixture under reduced pressure.

    • Re-dissolve the residue in DCM and basify with saturated NaHCO₃ or 1M NaOH.

    • Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product, this compound.

Data Summary and Troubleshooting

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterPrecursor Synthesis (Grignard)Fluorination (DAST)Deprotection (TFA)
Stoichiometry (Key Reagent) 1.1 eq 2-ThienylMgBr1.2 - 1.5 eq DAST5 - 10 eq TFA
Solvent Anhydrous THFAnhydrous DCMDCM
Temperature 0°C to RT-78°C to 0°CRoom Temperature
Reaction Time 3 hours3 hours1-2 hours
Typical Yield 85-95%60-75%>90%
Purification Column ChromatographyColumn ChromatographyExtraction

Troubleshooting Guide:

  • Low Yield in Fluorination:

    • Cause: Incomplete reaction or degradation. Ensure strictly anhydrous conditions. Water will consume DAST. Consider using a slight excess of DAST.

    • Cause: Formation of elimination byproduct (alkene). The SN1 mechanism can compete with E1 elimination. Running the reaction at the lowest possible temperature (-78°C) minimizes this side reaction.

  • Reaction Stalls:

    • Cause: Insufficient DAST or poor quality reagent. Use a fresh bottle of DAST or one that has been properly stored.

  • Difficult Purification:

    • Cause: Complex mixture of byproducts. Careful quenching at low temperature is critical to minimize side reactions during workup.

Safety and Handling

Working with DAST requires stringent safety measures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a lab coat, and appropriate chemical-resistant gloves (butyl rubber or neoprene are recommended).

  • Ventilation: All manipulations involving DAST must be performed in a certified chemical fume hood to avoid inhalation of its vapors or its hydrolysis product, HF.

  • Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Reactions should be conducted under an inert atmosphere.

  • Temperature Control: Never allow DAST to heat above 50°C. Plan for efficient cooling and have a secondary cooling bath ready.

  • Quenching: Quench excess DAST and the reaction mixture slowly and at low temperatures with a basic solution like NaHCO₃. Never quench with water, as this produces HF.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in organofluorine synthesis. Accounts of Chemical Research, 37(1), 31-44. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. (This review covers fluorination chemistry including DAST mechanisms). [Link]

  • Scranton, S. (n.d.). Diethylaminosulfur Trifluoride (DAST) and related reagents. University of Bristol. [Link]

  • Prakash, G. K. S., Wang, F., & Li, X. (2013). Deoxyfluorination of Alcohols and Carbonyls. In Modern Organofluorine Chemistry (pp. 41-86). Wiley-VCH. [Link]

N-protection strategies for 4-Fluoro-4-(thiophen-2-yl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Protection Strategies for 4-Fluoro-4-(thiophen-2-yl)piperidine Synthesis

Part 1: Executive Summary & Strategic Analysis

The synthesis of This compound presents a classic medicinal chemistry challenge: installing a fluorine atom at a crowded quaternary center in the presence of a heteroaromatic ring (thiophene) and a secondary amine. The success of this synthesis hinges on the selection of an N-protecting group that can withstand the strongly nucleophilic conditions of the thiophene addition and the Lewis-acidic/reactive nature of the deoxofluorination step, while allowing for mild deprotection that does not degrade the thiophene ring.

This guide evaluates and details the two primary strategies: The Tert-Butoxycarbonyl (Boc) Route and The Benzyl (Bn) Route .

Strategic Comparison Matrix
FeatureStrategy A: N-Boc Protection (Recommended) Strategy B: N-Benzyl Protection
Step 1: Thiophene Addition Compatible. Requires low temp (-78°C) to prevent Boc attack, though steric bulk usually protects it.Excellent. Highly stable to organolithium/Grignard reagents.
Step 2: Fluorination (DAST) Good. The electron-withdrawing Boc group reduces amine nucleophilicity, preventing N-fluorination side reactions.Moderate. The electron-rich amine can interact with DAST; requires careful buffering.
Step 3: Deprotection Excellent. Mild acidic cleavage (HCl or TFA) leaves the thiophene ring intact.Difficult. Standard hydrogenolysis (Pd/H₂) fails due to thiophene poisoning the catalyst. Requires ACE-Cl (toxic, expensive).
Regulatory Note Starting material (N-Boc-4-piperidone) is a controlled precursor in some jurisdictions (e.g., DEA List I).N-Benzyl-4-piperidone is generally less regulated but still monitored.

Part 2: Detailed Experimental Protocols

Workflow Visualization

Synthesis_Workflow Start N-Boc-4-Piperidone Step1 Step 1: Nucleophilic Addition (2-Thienyllithium) Start->Step1 -78°C, THF Inter1 Tertiary Alcohol Intermediate Step1->Inter1 Workup Step2 Step 2: Deoxofluorination (DAST/Deoxo-Fluor) Inter1->Step2 -78°C to RT Inter2 4-Fluoro-N-Boc Intermediate Step2->Inter2 SN1/SN2 Step3 Step 3: Acidic Deprotection (HCl/Dioxane) Inter2->Step3 RT, 2h Final 4-Fluoro-4-(thiophen-2-yl) piperidine HCl Step3->Final Precipitation

Caption: Optimized workflow for the N-Boc synthesis route, highlighting critical intermediates and reaction conditions.

Protocol A: The N-Boc Route (Standard)

1. Nucleophilic Addition of Thiophene Objective: Install the thiophene ring to create the quaternary alcohol.

  • Reagents: N-Boc-4-piperidone (1.0 equiv), 2-Bromothiophene (1.2 equiv), n-Butyllithium (1.2 equiv, 2.5M in hexanes), Anhydrous THF.

  • Procedure:

    • Flame-dry a 3-neck round bottom flask and purge with Argon.

    • Dissolve 2-bromothiophene in anhydrous THF and cool to -78°C .

    • Add n-BuLi dropwise over 20 mins. Stir for 30 mins at -78°C to generate 2-thienyllithium in situ.

    • Dissolve N-Boc-4-piperidone in THF and add it slowly to the lithiated species at -78°C. Critical: Keep temperature below -70°C to avoid attack on the Boc carbonyl.

    • Stir for 2 hours, allowing to warm to 0°C.

    • Quench: Add saturated aqueous NH₄Cl. Extract with EtOAc.[1][2][3]

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Expected Yield: 75-85%.

2. Deoxofluorination (The Critical Step) Objective: Convert the tertiary alcohol to a fluoride. Mechanism: The hydroxyl group attacks the Sulfur of DAST, releasing HF.[4] The fluoride ion then displaces the activated oxygen species. Challenge: Elimination to the alkene (4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine) is the major side reaction.

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 equiv), DCM (anhydrous).

  • Procedure:

    • Dissolve the tertiary alcohol intermediate in anhydrous DCM in a plastic or Teflon-coated flask (glass etching can occur). Cool to -78°C .[3]

    • Add DAST dropwise.[3] Caution: Exothermic.

    • Stir at -78°C for 1 hour, then allow to warm to Room Temperature overnight.

    • Quench: Pour the mixture slowly into saturated NaHCO₃ at 0°C. Warning: Vigorous CO₂ evolution.

    • Purification: Column chromatography.[1] The alkene byproduct is usually less polar and elutes first.

    • Expected Yield: 50-65% (Fluoride), 10-20% (Alkene elimination product).

3. N-Deprotection Objective: Remove Boc without degrading the thiophene or defluorinating.

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the fluorinated intermediate in minimal dioxane or Et₂O.

    • Add 4M HCl in dioxane (5-10 equiv) at 0°C.

    • Stir at RT for 2-4 hours. A white precipitate (the product HCl salt) should form.

    • Isolation: Filter the solid, wash with ether, and dry under vacuum.[5]

    • Result: this compound Hydrochloride.

Protocol B: The N-Benzyl Route (Alternative)

Use this route only if N-Boc-4-piperidone is unavailable due to regulatory restrictions.

Key Modification: Deprotection Step Since hydrogenation destroys the thiophene ring, you must use 1-Chloroethyl chloroformate (ACE-Cl) .

  • Reagents: ACE-Cl (1.2 equiv), Methanol.

  • Procedure:

    • Dissolve the N-Benzyl-4-fluoro-4-(thiophen-2-yl)piperidine in anhydrous 1,2-dichloroethane (DCE).

    • Add ACE-Cl and reflux for 3 hours. (Forms the carbamate intermediate).

    • Evaporate solvent to dryness.

    • Redissolve residue in Methanol and reflux for 1 hour. (Hydrolyzes the carbamate to the amine HCl salt).

    • Concentrate and recrystallize.[3]

Part 3: Mechanistic Insight & Troubleshooting

Elimination vs. Substitution Pathways

The ratio of Fluorination (Substitution) to Elimination is determined by the stability of the carbocation intermediate and the basicity of the fluoride source.

Mechanism cluster_conditions Optimization Logic Alcohol Tertiary Alcohol (Substrate) Activated Activated Species (R-O-SF2-NEt2) Alcohol->Activated DAST, -78°C Carbocation Carbocation Intermediate Activated->Carbocation - [Et2N-SF2-O]- Product Target Fluoride (Substitution) Carbocation->Product + F- (Pathway A) Alkene Vinyl Thiophene (Elimination) Carbocation->Alkene - H+ (Pathway B) Note1 Low Temp (-78°C) Favors Pathway A Note2 Non-polar Solvent (DCM) Favors Tight Ion Pair

Caption: Mechanistic bifurcation during DAST fluorination. Low temperature minimizes the elimination pathway.

Troubleshooting Table

ProblemPossible CauseSolution
Low Yield in Step 1 Wet THF or insufficiently cold conditions.Distill THF over Na/Benzophenone; ensure internal temp is <-70°C.
High Elimination (Alkene) Reaction warmed too fast; DAST is too acidic.Keep at -78°C longer; Add 1.0 equiv of Pyridine or Et₃N to buffer HF.
Glass Etching HF generation.Use polypropylene or Teflon vessels for the DAST step.
Boc Loss during Fluorination HF concentration too high.Add solid NaHCO₃ to the reaction mixture to scavenge HF in situ.

References

  • Preparation of 4-fluoropiperidine derivatives . Patent WO2001002357A2. Describes the general synthesis of 4-fluoro-4-arylpiperidines using N-protection and DAST.

  • Synthesis of 4,4-difluoropiperidine hydrochloride . Patent CN111116456B. Details the compatibility of N-Boc-4-piperidone with morpholinosulfur trifluoride (DAST analog) and subsequent HCl deprotection.

  • An efficient method for the N-debenzylation of aromatic heterocycles . Green Chemistry, 2006. Discusses the difficulties of N-Bn removal in the presence of sensitive heterocycles.

  • Fluorination with Diethylaminosulfur Trifluoride (DAST) . Organic Reactions.[1][3][4][6][7][8][9][10] Comprehensive review of DAST compatibility with protecting groups like Boc and Benzyl.

  • 1-Boc-4-piperidone Regulatory Status . Cayman Chemical Product Data. Notes the status of the starting material as a regulated precursor.

Sources

Scalable Manufacturing of 4-Fluoro-4-(thiophen-2-yl)piperidine Intermediates

[1]

Executive Summary

Target Molecule: 4-Fluoro-4-(thiophen-2-yl)piperidine (typically isolated as the hydrochloride salt).[1] CAS Registry Number: (Analogous structures often proprietary; specific CAS depends on salt form). Primary Application: Critical pharmacophore in NMDA receptor antagonists, specific GPCR ligands, and kinase inhibitors where the thiophene bioisostere replaces a phenyl ring to modulate metabolic stability and lipophilicity.

Process Highlights:

  • Safety First: Replaces the explosive diethylaminosulfur trifluoride (DAST) with the crystalline, thermally stable XtalFluor-E® for the critical deoxyfluorination step.[1]

  • Thiophene Compatibility: Utilizes N-Boc protection instead of N-Benzyl to avoid palladium poisoning during deprotection (thiophene sulfur poisons hydrogenation catalysts).[1]

  • Impurity Control: Engineered protocol to minimize the thermodynamic elimination byproduct (4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine).[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed for multi-kilogram scalability, prioritizing solid handling over cryogenic liquids and avoiding heavy metal reductions.

Synthetic Route (Graphviz Diagram)

SyntheticRouteSM1N-Boc-4-piperidone(Starting Material)Int1Intermediate 1:N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidineSM1->Int1Grignard AdditionReagent12-Thienylmagnesium bromide(THF, 0°C)Int2Intermediate 2:N-Boc-4-fluoro-4-(thiophen-2-yl)piperidineInt1->Int2DeoxyfluorinationReagent2XtalFluor-E + Et3N·3HF(DCM, -20°C to RT)ProductTarget Product:This compound HClInt2->ProductAcid DeprotectionReagent3HCl (4M in Dioxane)or HCl (gas) in EtOAc

Figure 1: Synthetic pathway designed for scale-up compatibility.

Detailed Experimental Protocols

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

Objective: Synthesis of tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate. Rationale: The N-Boc group is stable to Grignard reagents at low temperatures and simplifies purification (product is often a solid).[1]

Materials:

  • N-Boc-4-piperidone (1.0 equiv)[1]

  • 2-Thienylmagnesium bromide (1.2 equiv, 1.0 M in THF)[1]

  • THF (Anhydrous, 10 vol)[1]

  • Ammonium chloride (sat.[1] aq.)

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with N-Boc-4-piperidone and anhydrous THF under nitrogen atmosphere. Cool the solution to -10°C .

  • Addition: Add 2-thienylmagnesium bromide solution dropwise via a dosing pump. Maintain internal temperature below 0°C to prevent enolization of the ketone or bis-addition.[1]

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/TLC for consumption of ketone.

  • Quench: Critical Safety Step. The quench is exothermic.[1] Transfer the reaction mixture slowly into a separate vessel containing saturated NH4Cl solution (5 vol) at 0°C.

  • Work-up: Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Heptane/EtOAc (9:1) if the crude purity is <95%.[1]

    • Target Yield: 85-90%[1]

    • Key Impurity: Unreacted ketone, enolized side products.

Step 2: Deoxyfluorination (The Critical Step)

Objective: Conversion of the tertiary alcohol to the tertiary fluoride.[1] Challenge: The electron-rich thiophene ring stabilizes the carbocation intermediate, making the substrate highly prone to E1 elimination to form the alkene (tetrahydropyridine).[1] Solution: Use XtalFluor-E with Et3N[1][2]·3HF . This combination releases HF in a controlled manner and is less aggressive than DAST, reducing elimination [1, 5].[3]

Materials:

  • Intermediate 1 (Alcohol) (1.0 equiv)[1]

  • XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) (1.2 equiv)[1]

  • Triethylamine trihydrofluoride (Et3N[1]·3HF) (1.5 equiv)[1]

  • Dichloromethane (DCM) (15 vol) - Must be dry.[1]

  • 5% NaHCO3 solution.[3][4]

Protocol:

  • Preparation: In a dry reactor, suspend Intermediate 1 and Et3N·3HF in DCM. Cool to -78°C (or -20°C for larger scale if validated).

    • Note: Et3N·3HF acts as a promoter and fluoride source.

  • Reagent Addition: Add solid XtalFluor-E in portions. (Handling solid XtalFluor is significantly safer than liquid DAST).[1]

  • Reaction: Allow the mixture to warm slowly to Room Temperature over 4–6 hours.

    • Process Control: Monitor by F-NMR.[1][5][6] Look for the disappearance of the starting material and the ratio of Product (F-signal ~ -160 ppm) vs. Alkene Elimination (no F-signal).[1]

  • Quench: Cool to 0°C. Slowly add 5% NaHCO3 solution. Caution: Gas evolution (CO2).[1]

  • Work-up: Separate phases. Wash organic phase with water and brine.[7]

  • Purification: The crude usually contains 5-15% elimination byproduct.[1]

    • Method: Flash chromatography (Silica, Hexane/EtOAc) or preferential crystallization.[1]

    • Target Yield: 70-80%[1]

Step 3: N-Boc Deprotection

Objective: Removal of the protecting group to yield the final hydrochloride salt.[1][8] Constraint: Avoid hydrogenation (Pd/C) due to thiophene poisoning.

Protocol:

  • Dissolve Intermediate 2 in Ethyl Acetate (5 vol).

  • Cool to 0°C.

  • Bubble HCl gas or add 4M HCl in Dioxane (3-4 equiv).

  • Stir at RT for 3 hours. The product will precipitate as a white solid.

  • Filtration: Filter the solid. Wash with cold ether or EtOAc to remove any remaining organic impurities (including traces of the elimination byproduct if it didn't form a salt).[1]

  • Drying: Vacuum oven at 40°C.

Process Safety & Engineering Controls

Comparison of Fluorinating Agents

Table 1 highlights why XtalFluor-E is selected for scale-up over traditional reagents.[1]

FeatureDAST (Diethylaminosulfur trifluoride)XtalFluor-E®
Physical State Liquid (Fuming)Crystalline Solid
Thermal Stability Explosive >90°C; Shock sensitiveStable up to ~200°C (DSC data)
HF Generation Generates free HF on hydrolysis immediatelyGenerates HBF4/HF complex; requires promoter
Selectivity High elimination side-productImproved selectivity with Et3N[1]·3HF promoter
Shipping Hazardous/RestrictedStandard Chemical
Reactor Setup for Fluorination (Graphviz Diagram)

ReactorSetupcluster_safetySafety LoopReactorGlass-Lined Reactor(Temp Control: -20°C to 25°C)ScrubberCaustic Scrubber(NaOH) for HF/BF3 fumesReactor->ScrubberVent LineQuenchQuench Vessel(NaHCO3 Soln)Reactor->QuenchBottom Drain (Gravity)SolidAddSolid Addition Port(XtalFluor-E Hopper)SolidAdd->ReactorControlled Addition

Figure 2: Process Flow Diagram emphasizing the scrubbing of fluoride vapors and controlled solid addition.

Analytical Quality Control

  • 1H-NMR (DMSO-d6): Diagnostic peaks for the thiophene ring (multiplets at ~7.0-7.5 ppm) and the piperidine ring protons.[1]

  • 19F-NMR: Single singlet/multiplet around -160 to -170 ppm (depending on reference).[1] Absence of this peak confirms elimination.

  • HPLC Purity: >98% required.

    • Impurity A: 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine (Elimination product).[1]

    • Impurity B: 4-Hydroxy-4-(thiophen-2-yl)piperidine (Unreacted intermediate).[1]

References

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. (Describes XtalFluor-E protocols and safety advantages). [Source: NIH / J. Org.[1] Chem.]([Link])

  • Mahajan, S., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (Discusses fluorinated piperidine conformational analysis and scale-up challenges).

  • Beaulieu, F., et al. (2009). XtalFluor-E and XtalFluor-M: Safer Alternatives to DAST and Deoxo-Fluor.[1] Manchester Organics / OmegaChem Technical Notes.

  • Common Organic Chemistry. Boc Deprotection Protocols (TFA and HCl).[1] (Standard protocols for acid-labile protecting groups). [1]

  • Yin, J., et al. (2006). Process Safety and Scale-up of Fluorination Reactions. (General reference on DAST vs. alternative reagents safety).

Reagents for introducing fluorine into thiophene-piperidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Fluorination of Thiophene-Piperidine Scaffolds

Abstract

The thiophene-piperidine scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the electron-rich aromaticity of thiophenes with the solubilizing, basic nature of piperidines. However, introducing fluorine into this coupled system presents a unique "electronic mismatch": the thiophene ring is prone to oxidative degradation, while the piperidine nitrogen is susceptible to N-oxidation or protonation that deactivates proximal C-H bonds. This guide outlines high-fidelity protocols for introducing fluorine, categorized by mechanism: Electrophilic C-H Fluorination (targeting the thiophene) and Nucleophilic Deoxyfluorination (targeting the piperidine).

Strategic Analysis: The Electronic Mismatch

Before selecting a reagent, one must analyze the substrate's electronic landscape. The thiophene-piperidine scaffold poses a dichotomy:

  • Thiophene (Electron-Rich): Highly nucleophilic. It reacts rapidly with electrophilic fluorinating agents (F+) but is unstable in the presence of strong acids (polymerization risk) or strong oxidants (ring opening).

  • Piperidine (Basic/Nucleophilic): The secondary/tertiary amine is a Lewis base. It can quench electrophilic reagents (forming N-F species) or coordinate with metal catalysts.

The Golden Rule: Always mask the piperidine nitrogen before attempting thiophene fluorination.

  • Protection: Convert free amines to carbamates (Boc, Cbz) or sulfonamides to reduce basicity and prevent N-oxidation.

  • Protonation: In radical protocols, protonating the amine (using HBF₄ or TFA) can deactivate the piperidine ring electronically, directing radical attack solely to the thiophene.

Reagent Selection Guide

Target SiteMechanismReagent of ChoiceKey AdvantageCritical Limitation
Thiophene (C-H) ElectrophilicSelectfluor (F-TEDA-BF₄)Mild oxidant, user-friendly solid, high regioselectivity (C2/C5).Requires N-protection; can over-fluorinate if not stoichiometric.
Thiophene (COOH) Radical DecarboxylativeSelectfluor + Ag(I) Site-specific (ipso-substitution); "Self-validating" regiochemistry.Requires a pre-installed carboxylic acid handle.
Piperidine (OH) NucleophilicDeoxo-Fluor Thermally stable; converts alcohols/ketones to F/F2.Generates HF byproduct (acid); requires buffering to save thiophene.
Piperidine (C=O) NucleophilicDAST / XtalFluor Standard for gem-difluorination.DAST is thermally unstable >50°C; XtalFluor is safer but slower.

Decision Tree: Reagent Selection

FluorinationStrategy Start Substrate Analysis Target Target Ring? Start->Target Thiophene Thiophene Ring Target->Thiophene Piperidine Piperidine Ring Target->Piperidine FuncGroup Functional Group? Thiophene->FuncGroup Note CRITICAL: Protect Piperidine N before Thiophene pathways! Thiophene->Note Alcohol Alcohol/Ketone Piperidine->Alcohol CH_Bond C-H Bond FuncGroup->CH_Bond Direct COOH Carboxylic Acid FuncGroup->COOH Ipso Reagent1 Selectfluor (Electrophilic) CH_Bond->Reagent1 Reagent2 Ag(I) + Selectfluor (Decarboxylative) COOH->Reagent2 Reagent3 Deoxo-Fluor (Nucleophilic) Alcohol->Reagent3

Figure 1: Decision matrix for selecting the appropriate fluorination reagent based on the structural target and available functional handles.

Detailed Protocols

Protocol A: Electrophilic C-H Fluorination of Thiophene

Objective: Introduce a fluorine atom at the C5 position of a thiophene ring linked to a protected piperidine. Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

The Logic: Selectfluor is an electrophilic source of F+.[1] Thiophenes are electron-rich, making them susceptible to electrophilic aromatic substitution (SEAr). The C2 and C5 positions are most reactive. If the piperidine is attached at C2, C5 is the primary target.

  • Why Acetonitrile? It is polar enough to dissolve Selectfluor but aprotic to prevent solvolysis.

  • Why N-Boc? A free amine would react with Selectfluor to form an N-fluoroammonium species, which is an oxidizing agent but not a fluorinating agent for C-H bonds.

Materials:

  • Substrate: N-Boc-(thiophen-2-yl)piperidine (1.0 equiv)

  • Reagent: Selectfluor (1.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Quench: Saturated NaHCO₃[2]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the N-Boc protected substrate (1.0 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous MeCN (10 mL, 0.1 M concentration). Cool the solution to 0°C using an ice bath. Cooling controls the exotherm and improves regioselectivity.

  • Addition: Add Selectfluor (390 mg, 1.1 mmol) in one portion.

    • Observation: The suspension will gradually clear as Selectfluor reacts.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC or LCMS. Look for the [M+18] peak (mass of Fluorine minus Hydrogen).

  • Workup: Pour the reaction mixture into sat. NaHCO₃ (20 mL) to neutralize any HF generated. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • NMR: In ¹H NMR, the C5-H signal (typically ~7.0-7.5 ppm) should disappear. In ¹⁹F NMR, look for a singlet around -130 to -140 ppm.

Protocol B: Nucleophilic Deoxyfluorination of Piperidine

Objective: Convert a 4-hydroxy-piperidine moiety into a 4-fluoro-piperidine. Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[2][3][4]

The Logic: Deoxo-Fluor activates the alcohol oxygen, creating a good leaving group that is displaced by fluoride in an Sₙ2 (inversion) or Sₙ1 (retention/racemization) manifold.

  • Why Deoxo-Fluor over DAST? Deoxo-Fluor is thermally stable up to ~90°C (DAST decomposes dangerously >50°C) and produces less fuming HF.

  • Thiophene Sensitivity: The byproduct of this reaction is HF. Thiophenes are acid-sensitive. We must include a base (pyridine or Et₃N) to buffer the solution.

Materials:

  • Substrate: 4-Hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate (1.0 equiv)

  • Reagent: Deoxo-Fluor (1.2 equiv) (50% solution in Toluene is common)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[2]

  • Additive: Pyridine (2.0 equiv) - Crucial buffer

Step-by-Step Procedure:

  • Setup: In a plastic or Teflon-coated vessel (glass is acceptable for short times if dry), dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL).

  • Buffering: Add Pyridine (2.0 mmol, 160 µL). This prevents acid-catalyzed polymerization of the thiophene.

  • Cooling: Cool to -78°C (Dry ice/Acetone). Low temperature prevents elimination (alkene formation).

  • Addition: Add Deoxo-Fluor (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to RT over 4 hours.

  • Quench (Critical Safety): Cool back to 0°C. Quench by dropwise addition of sat. NaHCO₃. Do not dump the reaction into water; the hydrolysis of excess Deoxo-Fluor is exothermic.

  • Workup: Extract with DCM. Wash with 1M HCl (to remove pyridine), then brine.

  • Purification: Flash chromatography.

Mechanistic Workflow Visualization

Mechanism Substrate Thiophene-Piperidine (Substrate) Step1 1. N-Protection (Boc-Anhydride) Substrate->Step1 Intermediate N-Boc Protected Intermediate Step1->Intermediate Branch Target? Intermediate->Branch PathA Path A: Thiophene C-H F (Selectfluor, MeCN, 0°C) Branch->PathA PathB Path B: Piperidine OH -> F (Deoxo-Fluor, DCM, Pyridine) Branch->PathB MechA Mechanism: S_EAr (Electrophilic Aromatic Sub.) PathA->MechA ProductA Fluorothiophene Product PathA->ProductA MechB Mechanism: S_N2 / S_N1 (Deoxyfluorination) PathB->MechB ProductB Fluoropiperidine Product PathB->ProductB

Figure 2: Synthetic workflow illustrating the divergence between electrophilic aromatic substitution and nucleophilic displacement based on the target moiety.

References

  • Selectfluor Chemistry: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

  • Thiophene Fluorination: Tang, P., & Ritter, T. (2009). Silver-Catalyzed Late-Stage Fluorination. Tetrahedron. Link

  • Deoxo-Fluor Utility: Lal, G. S., et al. (1999).[5] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry. Link

  • Piperidine Functionalization: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Link

  • Decarboxylative Fluorination: Yin, F., et al. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society.[6] Link

Sources

Application Note & Protocol: Reductive Amination of 4-Fluoro-4-(thiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination stands as a cornerstone transformation in modern synthetic and medicinal chemistry, prized for its reliability and efficiency in forming carbon-nitrogen bonds.[1][2] This powerful reaction facilitates the synthesis of secondary and tertiary amines by coupling a carbonyl compound (aldehyde or ketone) with a primary or secondary amine, followed by the in-situ reduction of the resulting imine or iminium ion intermediate.[2] The piperidine moiety is one of the most ubiquitous N-heterocycles in pharmaceuticals, integral to the structure of numerous approved drugs due to its favorable physicochemical properties and ability to serve as a versatile scaffold for exploring chemical space.[3]

This document provides a comprehensive guide to the N-alkylation of a specialized building block, 4-Fluoro-4-(thiophen-2-yl)piperidine , via reductive amination. The protocol leverages sodium triacetoxyborohydride (NaBH(OAc)₃), a remarkably mild and selective reducing agent.[4][5] The choice of NaBH(OAc)₃ is strategic; its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing it to selectively reduce the protonated iminium ion intermediate much more rapidly than the parent carbonyl compound.[5][6] This high selectivity obviates the need for a separate imine formation step and permits a convenient one-pot procedure that is tolerant of a wide array of functional groups.[1][4]

This protocol is designed for researchers in synthetic chemistry and drug development, offering a robust methodology for derivatizing this fluorinated, thiophene-containing piperidine scaffold for library synthesis or lead optimization campaigns.

Reaction Scheme & Mechanism

The overall transformation involves the reaction of this compound with an aldehyde or ketone in the presence of sodium triacetoxyborohydride to yield the corresponding N-alkylated product.

Overall Reaction:

Figure 1. General scheme for the reductive amination of this compound. R¹ and R² can be hydrogen, alkyl, or aryl groups.

The reaction proceeds through a two-stage mechanism:

  • Iminium Ion Formation: The secondary amine (piperidine derivative) attacks the carbonyl carbon of the aldehyde or ketone. Following proton transfer, a molecule of water is eliminated to form a transient, electrophilic iminium ion. This step is often the rate-determining step and can be catalyzed by mild acid.[7]

  • Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.[5][6]

G Piperidine This compound Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal Carbonyl Aldehyde / Ketone (R¹COR²) Carbonyl->Hemiaminal + Iminium Iminium Ion [C=N⁺R₂] Hemiaminal->Iminium Product N-Alkylated Product Iminium->Product Hydride Transfer STAB NaBH(OAc)₃ (Hydride Source) STAB->Product

Diagram 1: Mechanistic pathway of reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a representative aldehyde (e.g., isobutyraldehyde). The quantities can be adjusted proportionally.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.Notes
This compound185.26185 mg1.01.0Starting amine.
Isobutyraldehyde72.1187 mg (108 µL)1.21.2Carbonyl source.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94318 mg1.51.5Reducing agent. Moisture sensitive.[8][9]
Acetic Acid (Glacial)60.056 µL0.10.1Optional catalyst, useful for ketones.[4]
Dichloromethane (DCM), anhydrous84.9310 mL--Reaction solvent. DCE can also be used.[8][10]
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (185 mg, 1.0 mmol).

    • Add anhydrous dichloromethane (10 mL) to dissolve the amine. Stir under an inert atmosphere (Nitrogen or Argon).

    • Scientist's Note: Anhydrous conditions are crucial as sodium triacetoxyborohydride reacts with water.[8][9] Using a dry solvent and inert atmosphere prevents premature decomposition of the reagent and ensures high yields.

  • Addition of Reactants:

    • To the stirred solution, add isobutyraldehyde (108 µL, 1.2 mmol).

    • (Optional) If reacting with a less reactive ketone, add glacial acetic acid (6 µL, 0.1 mmol) to catalyze iminium ion formation.[1][4] For most aldehydes, this is not strictly necessary.[4]

    • Allow the mixture to stir at room temperature for 20-30 minutes. This pre-mixing period allows for the initial equilibrium formation of the hemiaminal and iminium ion intermediates.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes.

    • Scientist's Note: Portion-wise addition helps to control the reaction rate and mitigate any potential exotherm, although the reaction is generally not strongly exothermic. A slight excess of the reducing agent (1.3-1.5 eq.) is used to ensure the reaction goes to completion.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-16 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • For TLC, use a mobile phase such as 10% Methanol in Dichloromethane. The product should have a higher Rf value than the starting amine. Stain with potassium permanganate.

    • For LC-MS, monitor the disappearance of the starting amine (m/z = 186.1 for [M+H]⁺) and the appearance of the product (m/z = 242.1 for [M+H]⁺).

  • Workup and Extraction:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Scientist's Note: The basic quench neutralizes the acetic acid catalyst and hydrolyzes any remaining borohydride reagent and boron-containing byproducts, rendering them water-soluble for easy removal.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine all organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, from 100% hexanes to 30% ethyl acetate in hexanes, is typically effective. The exact solvent system should be determined by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the purified N-alkylated piperidine.

Characterization of the Product

The identity and purity of the final compound, 1-isobutyl-4-fluoro-4-(thiophen-2-yl)piperidine , should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the covalent structure. Key signals to look for include the newly introduced isobutyl protons and the corresponding shifts in the piperidine ring carbons adjacent to the nitrogen.[11][12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the correct molecular ion peak for the product ([M+H]⁺ at m/z ≈ 242.1).[13]

  • ¹⁹F NMR: This technique is particularly useful for confirming the integrity of the fluorine substituent on the piperidine ring.

Experimental Workflow Visualization

Diagram 2: Step-by-step experimental workflow.

Safety Precautions

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and can release flammable gases upon contact with water.[9][14] It is also a skin and eye irritant. Handle in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][15]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted in a fume hood.[8]

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns. Handle with care using appropriate PPE.

  • General: Always follow standard laboratory safety procedures. Avoid inhalation, ingestion, and skin contact with all chemicals.

References

  • Myers, A.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Reactions. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(3), 479-482. [Link]

  • Powers, I. G., & Uy, G. D. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30225–30234. [Link]

  • Powers, I. G., & Uy, G. D. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30225–30234. [Link]

  • Novachem. Safety Data Sheet: Sodium triacetoxyborohydride. (2018). [Link]

  • Iwamura, H., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry. [Link]

  • Pichert, A., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5199. [Link]

  • Shvartsberg, M. S., & Vasilevsky, S. F. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds, 57(8), 787-806. [Link]

  • Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. [Link]

  • Borges, W. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1256. [Link]

Sources

Introduction: The Strategic Value of the 4-Fluoro-4-Arylpiperidine Motif

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthetic utility of 4-Fluoro-4-(thiophen-2-yl)piperidine in modern coupling reactions has been developed for researchers and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the strategic importance of this structural motif in medicinal chemistry. Due to the specialized nature of the substrate, this guide presents robust, adaptable protocols for key transformations based on well-established, analogous reactions, ensuring scientific integrity and practical applicability.

The 4-fluoro-4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry. The incorporation of a fluorine atom at the C4 position of the piperidine ring can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets by modulating the pKa of the piperidine nitrogen and introducing a polar, non-ionizable group. When combined with a versatile heterocyclic aromatic system like thiophene, the resulting molecule, this compound, becomes a valuable building block for creating diverse chemical libraries targeting a wide range of therapeutic areas, including central nervous system (CNS) disorders and oncology.

This guide details protocols for two primary modes of elaboration for this scaffold:

  • C-C and C-N Bond Formation at the Thiophene Ring: Functionalization of the thiophene C5 position, a common site for synthetic diversification.

  • C-N Bond Formation at the Piperidine Nitrogen: N-Arylation to introduce additional aryl or heteroaryl groups.

These protocols are designed to be self-validating, with explanations for the selection of reagents and conditions to ensure reproducibility and high yields.

Part 1: Functionalization of the Thiophene Moiety

For coupling reactions to occur at the thiophene ring, a suitable "handle," typically a halide, must first be installed. The C5 position of the 2-substituted thiophene is the most electronically favorable site for electrophilic halogenation.

Protocol 1.1: Regioselective Bromination at the C5 Position

This protocol details the synthesis of the key intermediate, 4-(5-bromothiophen-2-yl)-4-fluoropiperidine, which is essential for subsequent cross-coupling reactions.

Workflow for Synthesis of Key Intermediate

A This compound B Dissolve in Acetonitrile A->B C Cool to 0 °C B->C D Add N-Bromosuccinimide (NBS) in one portion C->D E Stir at 0 °C to RT overnight D->E F Reaction Monitoring (TLC/LC-MS) E->F G Aqueous Workup (Na2S2O3 wash) F->G Upon Completion H Extraction with EtOAc G->H I Purification (Column Chromatography) H->I J 4-(5-bromothiophen-2-yl)-4-fluoropiperidine I->J

Caption: Workflow for the synthesis of the brominated intermediate.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane (0.1 M), cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in a single portion. The use of NBS is preferred over liquid bromine for its ease of handling and high regioselectivity.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume any unreacted bromine.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-(5-bromothiophen-2-yl)-4-fluoropiperidine.

Protocol 1.2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the brominated thiophene and various boronic acids or esters.

Workflow for Suzuki-Miyaura Coupling

A Combine Brominated Intermediate, Boronic Acid, and Base (K2CO3) B Add Solvent (e.g., Dioxane/Water) A->B C Degas with N2 or Argon B->C D Add Pd Catalyst & Ligand (e.g., Pd(dppf)Cl2) C->D E Heat to 80-100 °C D->E F Reaction Monitoring (LC-MS) E->F G Cool to RT F->G Upon Completion H Aqueous Workup & Extraction G->H I Purification (Column Chromatography) H->I J Final Coupled Product I->J

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-(5-bromothiophen-2-yl)-4-fluoropiperidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst and ligand. A common and effective choice for this type of transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.02-0.05 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until LC-MS analysis indicates complete consumption of the starting bromide.

  • Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification via flash chromatography provides the final coupled product.

Table 1: Representative Conditions for Thiophene Coupling Reactions

Reaction TypeCatalyst (mol%)LigandBaseSolventTemp (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ (3%)(dppf)K₂CO₃Dioxane/H₂O90
Sonogashira Pd(PPh₃)₂Cl₂ (2%)PPh₃Et₃NTHF60
CuI (1.5%)

Part 2: Functionalization at the Piperidine Nitrogen

The secondary amine of the piperidine ring is an excellent nucleophile for Buchwald-Hartwig amination, enabling the introduction of a wide array of aryl or heteroaryl substituents.

Protocol 2.1: Buchwald-Hartwig N-Arylation

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Workflow for Buchwald-Hartwig N-Arylation

A Combine Piperidine Substrate, Aryl Halide, and Base (NaOtBu) B Add Anhydrous Solvent (Toluene/Dioxane) A->B C Degas with N2 or Argon B->C D Add Pd Pre-catalyst & Ligand (e.g., G3-XPhos) C->D E Heat to 90-110 °C D->E F Reaction Monitoring (LC-MS) E->F G Cool, Quench, and Extract F->G Upon Completion H Purification (Column Chromatography) G->H I Final N-Aryl Product H->I

Caption: Generalized workflow for Buchwald-Hartwig N-Arylation.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq). The use of a strong base is crucial for deprotonating the secondary amine to form the active nucleophile.

  • Solvent and Catalyst System: Add an anhydrous aprotic solvent like toluene or 1,4-dioxane. Modern Buchwald-Hartwig protocols often utilize highly active pre-catalysts and bulky, electron-rich phosphine ligands. A recommended system is a G3 or G4 palladium pre-catalyst paired with a ligand like XPhos or RuPhos (0.01-0.02 eq).

  • Reaction Execution: Seal the reaction vessel and heat to 90-110 °C. Monitor the reaction's progress by LC-MS. These reactions are often complete within 2-12 hours.

  • Workup and Purification: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH4Cl). Extract the product with an organic solvent, and purify the crude material by flash column chromatography to isolate the N-arylated product.

Expert Insights and Troubleshooting

  • Catalyst Selection: For Suzuki couplings on electron-rich heterocycles like thiophene, catalysts with electron-rich, bulky ligands (e.g., SPhos, XPhos) can sometimes offer improved yields over dppf, especially with challenging boronic acids.

  • Base Sensitivity: In Buchwald-Hartwig reactions, some functional groups on the aryl halide may be sensitive to strong bases like NaOtBu. In such cases, a weaker base like Cs2CO3 or K3PO4 can be employed, though this may require a higher reaction temperature or longer reaction time.

  • Fluorine's Influence: The electron-withdrawing nature of the geminal fluorine atom slightly decreases the pKa of the piperidine nitrogen, making it less basic but not significantly impeding its nucleophilicity in palladium-catalyzed reactions. This effect is generally subtle and does not require major protocol deviations from standard conditions for secondary amines.

  • Reaction Monitoring: For all coupling reactions, it is critical to monitor the disappearance of the limiting reagent (often the halide). Co-spotting the reaction mixture with the starting materials on a TLC plate is a quick and effective way to gauge progress.

References

  • Title: Fluorine in medicinal chemistry: recent therapeutic applications and synthetic strategies Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The pKa of Piperidine and Related N-Heterocycles: A Computational Study Source: Journal of Organic Chemistry URL: [Link]

  • Title: Regioselective bromination of thiophenes Source: Organic Syntheses URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: Chemical Reviews URL: [Link]

  • Title: A New Family of Bulky, Electron-Rich Ligands for Palladium-Catalyzed C-N and C-O Bond Formation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Recent advances in palladium-catalyzed C-N cross-coupling reactions Source: Chemical Society Reviews URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Fluorination of Thiophene-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with the fluorination of 4-(thiophen-2-yl)piperidin-4-ol to yield 4-Fluoro-4-(thiophen-2-yl)piperidine .

Ticket ID: FL-THIO-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Summary: Why This Reaction Fails

The conversion of 4-(thiophen-2-yl)piperidin-4-ol to its fluoride derivative is a "high-risk" transformation due to three converging factors:

  • Tertiary Alcohol Sterics: The reaction site is crowded, retarding SN2 attack and favoring E1 elimination.

  • Electronic Destabilization (The Thiophene Effect): Thiophene is electron-rich. It stabilizes the adjacent carbocation intermediate significantly more than a phenyl ring would, drastically lowering the activation energy for elimination , leading to the formation of the alkene byproduct (tetrahydropyridine).

  • Acid Sensitivity: Thiophenes are prone to polymerization in the presence of strong Lewis acids or free HF, both of which are common in standard DAST/Deoxo-Fluor protocols.

Reagent Selection & Architecture

Do not use standard DAST if you are experiencing low yields. The following table compares the "Legacy" approach vs. the "Modern" recommended system.

FeatureDAST / Deoxo-Fluor (Legacy)XtalFluor-E (Recommended)
Active Species Aminosulfur trifluorideDialkylaminodifluorosulfinium salt
Free HF Content High (Generates HF in situ)Zero (Requires exogenous fluoride)
Thiophene Compatibility Low (Risk of polymerization)High (Non-oxidizing)
Elimination Profile High (Promotes E1 pathway)Low (Promotes SN1/SN2 mixed)
Thermal Stability Unstable >50°C (Explosion risk)Stable solid (High decomposition temp)
Recommended Reagent System:
  • Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate)[1][2]

  • Promoter: Et3N·3HF (Triethylamine trihydrofluoride)

  • Solvent: Dichloromethane (Anhydrous)

The Mechanism & Pathway Control

To improve yield, you must visualize the competition between the desired Fluorination and the undesired Elimination .

ReactionPathway Start Start: 4-OH-Piperidine Activated Activated Intermediate (O-S Bond) Start->Activated XtalFluor-E (Activation) Carbocation Carbocation (Thiophene Stabilized) Activated->Carbocation -[Leaving Group] Product Target: 4-Fluoro-Piperidine Activated->Product SN2-like (Minor Pathway) Carbocation->Product +F- (Fast Kinetic Capture) [Requires Et3N-3HF] Byproduct Byproduct: Tetrahydropyridine (Alkene) Carbocation->Byproduct -H+ (Elimination) [Favored by Heat/Base]

Figure 1: Mechanistic pathway showing the critical divergence at the carbocation stage. The thiophene moiety stabilizes the carbocation, making the "red" elimination path highly favorable unless fluoride concentration is high.

Optimized Experimental Protocol

Objective: Synthesis of N-Boc-4-fluoro-4-(thiophen-2-yl)piperidine. Scale: 1.0 mmol basis.

Pre-requisites:
  • Protection: The piperidine nitrogen must be protected (e.g., N-Boc). Free amines will react with XtalFluor-E.

  • Glassware: Oven-dried glassware under Argon/Nitrogen atmosphere.

Step-by-Step Workflow:
  • Preparation: In a round-bottom flask, dissolve N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Additives: Add Et3N·3HF (1.5 equiv) and Et3N (1.0 equiv).

    • Note: The extra triethylamine buffers the system, protecting the thiophene from acid-catalyzed degradation.

  • Cooling: Cool the mixture to -78 °C .

    • Critical: Do not skip this. Low temperature suppresses the elimination pathway.

  • Reagent Addition: Add XtalFluor-E (1.2 equiv) as a solid in one portion.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C (do not heat to RT yet). Monitor by TLC/LCMS.

    • Endpoint: Look for the disappearance of the alcohol.[3] If incomplete at 0 °C, warm to RT cautiously.

  • Quench: Pour reaction mixture into saturated aqueous NaHCO3.

    • Safety: Gas evolution (CO2) will occur.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Tip: The alkene byproduct is usually less polar (higher Rf) than the fluoro-product.

Troubleshooting Guide (Decision Tree)

If your yield is still low, follow this logic flow to identify the root cause.

Troubleshooting Problem Low Yield / Failure CheckLCMS Check LCMS/NMR What is the major impurity? Problem->CheckLCMS Byprod_Alkene Major: Alkene (Tetrahydropyridine) CheckLCMS->Byprod_Alkene Byprod_SM Major: Starting Material (Unreacted Alcohol) CheckLCMS->Byprod_SM Byprod_Black Major: Black Tar (Polymerization) CheckLCMS->Byprod_Black Solution_Alkene Cause: E1 Elimination Fix: Lower Temp (-78C) Increase [F-] (Use 2.0 eq Et3N-3HF) Byprod_Alkene->Solution_Alkene Solution_SM Cause: Steric Bulk Fix: Warm to RT longer Switch to Morpho-DAST (more reactive) Byprod_SM->Solution_SM Solution_Black Cause: Thiophene Oxidation Fix: Add 2.0 eq Et3N buffer Ensure STRICT anaerobic conditions Byprod_Black->Solution_Black

Figure 2: Troubleshooting logic flow based on crude reaction analysis.

Frequently Asked Questions (FAQ)

Q: Can I use PyFluor or PhenoFluor instead? A: Yes. PhenoFluor is an excellent alternative for late-stage fluorination of complex alcohols and often has better tolerance for elimination than DAST. However, it is significantly more expensive. If XtalFluor-E fails, PhenoFluor is the next logical step.

Q: My product decomposes on the silica column. Why? A: Tertiary fluorides, especially benzylic/hetero-benzylic ones, can be solvolytically unstable.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes to neutralize acidic sites on the silica that might trigger HF elimination during purification.

Q: Why do I see a "dimer" in the LCMS? A: This is likely thiophene-thiophene coupling (polymerization initiation) caused by oxidation. Ensure your solvent is degassed and you are using the Et3N buffer as described in the protocol.

References

  • Lal, G. S., et al. (1999).[4][5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[5] Journal of Organic Chemistry.

  • L'Heureux, A., Couturier, M., et al. (2010).[4] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[2][3][6] Journal of Organic Chemistry.

  • Sladojevich, F., et al. (2013). "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor." Journal of the American Chemical Society.[7][8]

  • Beaulieu, F., et al. (2009).[4] "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[2][4] Organic Letters.

Sources

Purifying 4-Fluoro-4-(thiophen-2-yl)piperidine from elimination byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Fluoro-4-(thiophen-2-yl)piperidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery programs.[1] Its synthesis, however, is often complicated by the formation of elimination byproducts, primarily through the loss of hydrogen fluoride (HF). This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, validated protocols, and expert insights to effectively identify, separate, and prevent the formation of these critical impurities.

Part 1: Frequently Asked Questions (FAQs) - Identification & Prevention

This section addresses the fundamental questions regarding the nature of the elimination byproducts and proactive measures to minimize their formation.

Q1: What is the primary elimination byproduct I should expect, and how is it formed?

A1: The most common byproduct is the corresponding tetrahydropyridine derivative, 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine . This occurs via an E1 or E2 elimination mechanism, where the fluorine atom and a proton from an adjacent carbon are removed to form a double bond. This process is often promoted by heat, strong bases, or acidic conditions which can protonate the fluorine, making it a better leaving group.

A conceptual diagram of the elimination reaction. Actual images of chemical structures are not generated.

Q2: How can I reliably detect and quantify the elimination byproduct in my crude sample?

A2: A combination of standard analytical techniques is recommended for unambiguous identification and quantification.

  • ¹H NMR Spectroscopy: This is the most direct method. The elimination byproduct will exhibit characteristic signals for vinylic protons (protons on the C=C double bond) typically in the range of 5.5-6.5 ppm. The desired fluorinated product will lack these signals. Furthermore, protons on the carbons adjacent to the fluorine atom in the desired product will show coupling to ¹⁹F, resulting in more complex splitting patterns.

  • Mass Spectrometry (MS): Mass spectrometry provides definitive confirmation based on molecular weight. The byproduct will have a molecular weight that is 20.01 Da less than the starting material, corresponding to the loss of HF. Electrospray ionization (ESI-MS) will typically show the [M+H]⁺ ions for both species, clearly differentiating them.[2][3]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate and quantify the product and byproduct. Due to the loss of the highly polar C-F bond, the elimination byproduct is significantly less polar than the desired product. A reverse-phase C8 or C18 column with a methanol or acetonitrile/water mobile phase is a good starting point for method development.[4]

Table 1: Comparative Analytical Data

PropertyThis compound (Product)4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine (Byproduct)
Formula C₉H₁₂FNSC₉H₁₁NS
MW 197.26 g/mol 177.25 g/mol
[M+H]⁺ 198.08178.07
Key ¹H NMR Signals Absence of vinylic protons; complex splitting for protons α and β to the C-F group.[5][6]Vinylic proton signal (~5.5-6.5 ppm); simpler aliphatic signals.
Relative Polarity More PolarLess Polar

Q3: What proactive steps can I take during synthesis and workup to minimize byproduct formation?

A3: Preventing the impurity is always more efficient than removing it.

  • Temperature Control: If the fluorination step or subsequent reactions are exothermic, maintain a low temperature (e.g., 0 °C to -78 °C) to disfavor the higher activation energy elimination pathway.

  • Base Selection: When a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) instead of smaller, stronger bases (e.g., alkoxides) that can actively promote E2 elimination.

  • pH Neutrality during Workup: Avoid strongly acidic or basic conditions during aqueous extractions. Elimination can be catalyzed by both acid and base. Use mild reagents like saturated sodium bicarbonate for neutralization and brine washes to remove excess water.

  • Avoid Prolonged Heating: During solvent removal or drying, use the lowest feasible temperature. Rotary evaporation should be performed at moderate temperatures, and high-temperature oven drying should be avoided.

Part 2: Troubleshooting Guide - Purification Strategies

This section provides solutions to common problems encountered during the purification process.

Issue: My crude product is a persistent oil and fails to crystallize, even after seeding.

  • Underlying Cause: High levels of the less polar elimination byproduct are likely acting as a soluble impurity, inhibiting the crystallization of your desired product. Residual solvents can also prevent solidification.

  • Solution 1: Preparative Chromatography. Before attempting crystallization, purify the crude oil using flash column chromatography. This will remove the bulk of the elimination byproduct, enriching the desired fluorinated compound and increasing the likelihood of successful crystallization.

  • Solution 2: Conversion to a Hydrochloride Salt. Piperidine derivatives often form highly crystalline hydrochloride (HCl) salts.[7] Dissolving the crude oil in a suitable solvent like ethyl acetate or diethyl ether and adding a solution of HCl in ether or dioxane can precipitate the product as its HCl salt, leaving the less basic tetrahydropyridine byproduct in the mother liquor.

Issue: During silica gel chromatography, my product is streaking or I'm getting poor recovery.

  • Underlying Cause: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to irreversible adsorption, peak tailing (streaking), and in some cases, on-column degradation/elimination.

  • Solution 1: Deactivate the Silica Gel. Pre-treat the silica gel by preparing the slurry in the eluent containing a small amount of a volatile amine, such as triethylamine (typically 0.1-1% v/v). This amine will neutralize the acidic sites on the silica, allowing for clean elution of the basic product.

  • Solution 2: Use an Alternative Stationary Phase. If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reverse-phase chromatography, which separates based on polarity in aqueous/organic mobile phases, can be highly effective.

Issue: The elimination byproduct co-elutes with my product during normal-phase chromatography.

  • Underlying Cause: The chosen eluent system does not provide sufficient selectivity to resolve the two compounds. While the polarity difference is significant, it may not be fully exploited by a standard hexane/ethyl acetate system.

  • Solution 1: Modify the Mobile Phase. Introduce a more polar solvent component, such as methanol or isopropanol, in small increments to the eluent system. This can alter the selectivity of the separation. For example, a gradient from 100% dichloromethane (DCM) to 5-10% methanol in DCM can be effective.

  • Solution 2: High-Performance Flash Chromatography (HPFC). Modern automated flash chromatography systems using high-resolution cartridges can achieve separations that are difficult with traditional gravity columns.

Part 3: Validated Experimental Protocols

These protocols provide a starting point for purification. Always perform a small-scale trial before committing the bulk of your material.

Protocol 1: Flash Column Chromatography (Deactivated Silica)

  • Preparation: In a fume hood, prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine). Pour this into a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and concentrate it to a dry, free-flowing powder. Carefully load this dry-loaded sample onto the top of the column bed.

  • Elution: Begin elution with the starting eluent. Gradually increase the polarity of the mobile phase (e.g., to 90:10 Hexane:Ethyl Acetate with 0.5% Triethylamine).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize both the UV-active product and the byproduct.

  • Validation & Pooling: Combine the pure fractions (those containing only the higher polarity spot corresponding to the desired product) and remove the solvent under reduced pressure.

    • Self-Validation Check: Before combining all fractions, analyze a small sample from the central fractions by ¹H NMR to confirm the absence of vinylic protons.

Purification_Workflow Crude Crude Product (Oil or Solid) TLC TLC / NMR Analysis Crude->TLC Chrom Flash Chromatography (Et3N-deactivated silica) TLC->Chrom Impurities Detected Fractions Collect & Analyze Fractions Chrom->Fractions Pure_Fractions Pool Pure Fractions Fractions->Pure_Fractions Purity Confirmed Impure_Fractions Impure Fractions Fractions->Impure_Fractions Mixture Detected Solvent_Removal Solvent Removal (Rotovap) Pure_Fractions->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product Repurify Re-purify or Discard Impure_Fractions->Repurify

Caption: Workflow for purification by column chromatography.

Protocol 2: Recrystallization via HCl Salt Formation

  • Dissolution: Dissolve the purified or crude material in a minimum amount of a suitable solvent, such as ethyl acetate or isopropanol (approximately 5-10 mL per gram).[8]

  • Acidification: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until the solution becomes cloudy and a precipitate begins to form. Check the pH with moist litmus paper to ensure it is acidic.

  • Crystallization: Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the resulting white to off-white solid under high vacuum to obtain the pure hydrochloride salt of this compound.

    • Self-Validation Check: The melting point of the crystalline salt should be sharp. An NMR of the salt dissolved in D₂O or DMSO-d₆ should show clean signals without vinylic protons.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Hunter, L. et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 57(43), 14253-14257. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry. [Link]

  • 4-(4-Fluorophenyl)piperidine. PubChem. [Link]

  • (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. Journal of the American Chemical Society. [Link]

  • 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]

  • 3-Fluoropiperidines and N-Methyl-3-fluoropiperidinium Salts: The Persistence of Axial Fluorine. ResearchGate. [Link]

  • Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship, University of California. [Link]

  • Stereoselective Synthesis of Fluoroalkenes Using Fluoroalkenyliodonium Salts. Hokkaido University. [Link]

  • Methods for Removing the Fmoc Group. C&EN. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. TÜBİTAK Academic Journals. [Link]

  • Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. SpringerLink. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]

  • Evolving Role of Mass Spectrometry in Drug Discovery and Development. Wiley. [Link]

  • 1-(THIEN-2-YL)-PIPERIDINE. LookChem. [Link]

Sources

Troubleshooting low conversion rates in Grignard addition to 4-piperidinone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GRIG-PIP-004 Topic: Troubleshooting Low Conversion & Yields Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Logic

You are likely experiencing low conversion (<40%) or recovering starting material due to enolization or amine quenching , rather than a failure of the Grignard reagent itself. 4-Piperidinone is a "deceptively simple" substrate that presents two distinct chemical traps:

  • The Basic Nitrogen: If unprotected, the secondary amine (

    
    ) protonates the Grignard immediately.
    
  • The

    
    -Protons:  The carbonyl is flanked by four acidic 
    
    
    
    -protons. Standard Grignard reagents (
    
    
    ) are hard bases; if the nucleophilic attack is sterically slowed, they will act as bases, deprotonating the
    
    
    -position to form a magnesium enolate.[1] Upon aqueous workup, this enolate reverts to the starting ketone.
Diagnostic Flowchart

Use this logic tree to identify your specific failure mode.

G Start Start: Low Yield/Conversion CheckProt Is the Nitrogen Protected (e.g., N-Boc, N-Bn)? Start->CheckProt CheckRecov Did you recover Starting Material? CheckProt->CheckRecov Yes Sol_Prot CRITICAL ERROR: Grignard quenched by N-H. Solution: Use N-Boc-4-piperidinone. CheckProt->Sol_Prot No CheckProd Did you isolate Secondary Alcohol? CheckRecov->CheckProd No (Wrong Product) Sol_Enol ISSUE: Enolization. Grignard acted as Base. Solution: Use Organocerium (CeCl3). CheckRecov->Sol_Enol Yes (Ketone Recovered) Sol_Red ISSUE: Beta-Hydride Reduction. Solution: Lower Temp or Change Ligand. CheckProd->Sol_Red Yes (Reduction) Sol_Wet ISSUE: Reagent Quality. Solution: Titrate Grignard (Knochel Method). CheckProd->Sol_Wet No (Complex Mixture)

Figure 1: Diagnostic logic for identifying the root cause of Grignard failure in piperidinone systems.

Critical Parameter: Reagent Integrity (The Foundation)

Before modifying the reaction, you must validate the titer of your Grignard reagent.[2] Commercial bottles degrade once the septum is pierced.

The Self-Validating Standard: Knochel Titration Do not rely on color changes alone. Use the LiCl/Iodine method for precision.

ParameterSpecificationWhy it matters
Titrant

(solid) in 0.5M LiCl/THF
LiCl solubilizes the Mg salts, preventing aggregate formation that obscures the endpoint.
Endpoint Deep red

Colorless
Sharp, unmistakable endpoint compared to phenanthroline methods.
Frequency Immediately before useTiter can drop by 0.1–0.2 M in stored bottles over weeks.

Protocol: Dissolve 100 mg


 in 2 mL 0.5M LiCl/THF. Add Grignard dropwise at 0°C. The disappearance of the iodine color indicates the equivalence point [1].[2]

The Core Solution: Suppressing Enolization

If you are using N-protected piperidinone and still recovering starting material, enolization is your problem .

The Mechanism of Failure

Grignard reagents are hard bases.[2] The basicity often outcompetes nucleophilicity in 4-piperidinones due to the steric strain of the ring (I-strain) and the acidity of the axial


-protons.
The Fix: Organocerium Chemistry (Imamoto Reagent)

To solve this, we utilize the high oxophilicity of Lanthanides. By transmetallating the Grignard to Cerium (


), you drastically lower the basicity while increasing the nucleophilicity toward the carbonyl oxygen [2].
Comparative Performance Data
Reagent SystemSpecies FormedBasicityNucleophilicityTypical Yield (4-Piperidinone)
Standard Grignard

HighModerate20–45%
Organocerium

LowHigh85–95%

Experimental Protocol: The Organocerium Method

Warning: The success of this reaction depends entirely on the dryness of the Cerium(III) Chloride. Commercial


 must be dried rigorously.
Step 1: Drying the Cerium Source
  • Place

    
     (powdered) in a Schlenk flask.
    
  • Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours .

  • Checkpoint: The solid should turn from a clumpy solid to a fine, white, free-flowing powder. If it remains clumpy, it is not dry.

Step 2: Reagent Preparation (The Slurry)
  • Cool the flask to room temperature under Argon.

  • Add anhydrous THF. Note:

    
     is sparingly soluble; it will form a white slurry. This is normal.
    
  • Stir vigorously for 2 hours to ensure crystal lattice disruption.

Step 3: Transmetallation
  • Cool the slurry to -78°C .

  • Add the organolithium or Grignard reagent (1.1 equiv relative to Ce) dropwise.

  • Stir for 30–60 minutes. The slurry may change color (often yellow/orange) depending on the R-group.[3]

Step 4: Addition
  • Dissolve N-Boc-4-piperidinone in minimum THF.

  • Add to the organocerium mixture at -78°C.

  • Allow to warm slowly to 0°C over 2–3 hours.

  • Quench: Add dilute aqueous acetic acid or

    
    .
    

Mechanistic Visualization

Understanding why the Cerium reagent works prevents future errors.

Mechanism Ce_Dry CeCl3 (Dry) Complex Organocerium (R-CeCl2) Ce_Dry->Complex Transmetallation (-78°C) RMgX R-MgX (Grignard) RMgX->Complex Coordination Strong Carbonyl Activation Complex->Coordination Low Basicity Ketone 4-Piperidinone Ketone->Coordination High Oxophilicity Product Tertiary Alcohol (High Yield) Coordination->Product Selective 1,2-Addition

Figure 2: The Imamoto activation pathway. The organocerium species preferentially coordinates to the carbonyl oxygen, activating it for nucleophilic attack while suppressing proton abstraction.

FAQ & Troubleshooting

Q: Can I use


 instead of 

?
A: Yes. Soluble Lanthanide salts (

) are effective and easier to handle because they don't require the rigorous in-situ drying step, though

remains the historic and cost-effective standard [3].

Q: I see a secondary alcohol byproduct. What happened? A: This is reduction via


-hydride transfer.[1] If your Grignard has 

-hydrogens (e.g., Isopropyl-MgBr), the bulky transition state favors hydride transfer over carbon addition.
  • Fix: Switch to the Organocerium protocol (suppresses reduction) or use a non-transferring ligand if possible.

Q: My reaction mixture turned into a solid gel. A: This is common with piperidine magnesium salts. The N-Mg or O-Mg aggregates are insoluble in ether/THF.

  • Fix: Ensure you are using N-Boc protection. If already protected, increase solvent volume or switch to pure THF (avoid Diethyl Ether).

References

  • Krasovskiy, A., & Knochel, P. (2006).[4] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[4][5] Synthesis, 2006(05), 890–891.[3] Link

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones.[6] Tetrahedron Letters, 25(38), 4233-4236. Link

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[4] Soluble Lanthanide Salts (LnCl3· 2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives. Angewandte Chemie International Edition, 45(3), 497-500. Link

Sources

Controlling moisture sensitivity during 4-Fluoro-4-(thiophen-2-yl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-Fluoro-4-(thiophen-2-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals. We provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical challenge of controlling moisture sensitivity throughout the synthetic process. Our goal is to equip you with the causal understanding and practical protocols necessary for a successful and reproducible synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.

Question 1: Why is my yield of this compound consistently low after the initial coupling step (pre-fluorination)?

Answer:

Low yields at this stage almost always point to incomplete formation of the key Grignard or organolithium reagent, which is exquisitely sensitive to moisture. The primary culprit is the reaction of your organometallic intermediate (e.g., 2-lithiothiophene) with trace amounts of water in the solvent or on the glassware.

Causality: Organolithium reagents are powerful bases and nucleophiles. Water is a protic source that will rapidly and irreversibly quench the organolithium, converting it back to thiophene. This quenching reaction is often faster than the desired addition to the piperidone electrophile, leading to a significant loss of your key intermediate and recovery of starting materials.

Troubleshooting Steps:

  • Glassware Preparation: Ensure all glassware is rigorously dried. Standard oven-drying at 120 °C for at least 4 hours is mandatory. For ultimate assurance, flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen) immediately before use.[1]

  • Solvent Anhydrousness: The use of commercial anhydrous solvents in Sure/Seal™ bottles is strongly recommended.[2] If you are preparing your own anhydrous solvents, their water content must be verified.

    • Protocol: A simple chemical test involves adding a small amount of your solvent to a flask containing sodium benzophenone ketyl. A persistent deep blue or purple color indicates the solvent is sufficiently dry. A yellow or colorless result means the solvent requires further drying.

  • Inert Atmosphere Integrity: The reaction must be conducted under a strict inert atmosphere. A slight positive pressure of argon or nitrogen should be maintained throughout the addition and reaction period. This can be achieved with a Schlenk line or a well-sealed flask fitted with a gas inlet from a balloon.[1][3]

Workflow for Setting Up a Moisture-Sensitive Reaction

MoistureSensitiveSetup cluster_prep Preparation Phase cluster_reagents Reagent & Solvent Addition cluster_reaction Reaction Phase A Oven/Flame-Dry All Glassware B Assemble Apparatus While Hot A->B C Cool Under Vacuum B->C D Backfill with Inert Gas (Ar/N2) C->D F Add Solid Reagents (if applicable) D->F Maintain Positive Pressure E Add Anhydrous Solvent via Syringe/Cannula G Purge Headspace with Inert Gas E->G F->E H Add Liquid Reagents via Syringe G->H I Cool to Reaction Temperature H->I J Monitor Reaction (TLC, LC-MS) I->J TroubleshootingTree Start Low Yield or Reaction Failure Q1 At what stage did the failure occur? Start->Q1 Stage_Coupling Organometallic Coupling (Pre-fluorination) Q1->Stage_Coupling Coupling Stage_Fluorination Fluorination Step Q1->Stage_Fluorination Fluorination Q2 Recovered mostly starting materials? Stage_Coupling->Q2 Q3 Main byproduct observed? Stage_Fluorination->Q3 Cause_Quench Likely Cause: Quenching of Organometallic Q2->Cause_Quench Yes Cause_Other_Coupling Other Coupling Issue Q2->Cause_Other_Coupling No Solution_Quench Solution: - Rigorously dry glassware/solvents - Verify inert atmosphere Cause_Quench->Solution_Quench Impurity_Alcohol Starting Alcohol Q3->Impurity_Alcohol Impurity_DesFluoro Des-fluoro Impurity Q3->Impurity_DesFluoro Cause_Hydrolysis Likely Cause: Hydrolysis of Intermediate/ Fluorinating Agent Impurity_Alcohol->Cause_Hydrolysis Cause_Elimination Likely Cause: Elimination Side Reaction Impurity_DesFluoro->Cause_Elimination Solution_Hydrolysis Solution: - Re-verify anhydrous conditions - Use fresh fluorinating agent Cause_Hydrolysis->Solution_Hydrolysis Solution_Elimination Solution: - Lower reaction temperature - Screen different agents/bases Cause_Elimination->Solution_Elimination

Caption: Troubleshooting decision tree for low yield.

Frequently Asked Questions (FAQs)

What are the most critical moisture-sensitive steps in this synthesis?

The entire synthetic sequence should be treated as moisture-sensitive, but the most critical step is undoubtedly the formation and reaction of the thiophene organometallic species (e.g., 2-lithiothiophene or 2-thienylmagnesium bromide). This step has zero tolerance for protic contaminants. The subsequent fluorination step is the second most critical stage, where water can lead to side reactions and reagent decomposition.

How can I properly handle and dispense anhydrous solvents?

Commercial anhydrous solvents are typically packaged in Sure/Seal™ bottles, which are designed for safe storage and dispensing. [2] Protocol: Transferring Anhydrous Solvent via Syringe

  • Preparation: Secure the Sure/Seal™ bottle. Ensure you have an oven-dried syringe and a long needle (at least 18-gauge).

  • Pressurize: Create an inert gas inlet by inserting a needle connected to a nitrogen or argon line through the septum of the Sure/Seal™ bottle. Apply a gentle positive pressure.

  • Withdrawal: Insert the oven-dried syringe needle through the septum. The positive pressure in the bottle will help fill the syringe. Withdraw slightly more than the required volume.

  • Remove Bubbles: Invert the syringe and push the plunger to expel any gas bubbles and adjust to the exact volume required.

  • Dispense: Quickly transfer the needle to your reaction flask (which should already be under an inert atmosphere) and dispense the solvent.

What analytical techniques are recommended for monitoring the reaction and assessing final product purity?

A multi-technique approach is best for comprehensive analysis. [4][5]

Technique Application Purpose
TLC Reaction Monitoring Provides a quick, qualitative assessment of reaction progress by showing the consumption of starting materials and the appearance of the product spot.
LC-MS Reaction Monitoring & Impurity ID Confirms the molecular weight of the product and intermediates. Excellent for identifying low-level byproducts and unknown impurities. [5]
¹H and ¹⁹F NMR Structural Confirmation & Purity Confirms the chemical structure of the final product. The presence of the C-F bond can be unequivocally confirmed by ¹⁹F NMR. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard.

| HPLC-UV | Purity Assessment & Quantification | The primary method for determining the purity of the final compound. A validated HPLC method can provide highly accurate and precise quantification of the active pharmaceutical ingredient (API) and its impurities. [5][6]|

My final product is difficult to purify. Any suggestions?

Purification challenges with fluorinated piperidines are common, sometimes due to their volatility or the presence of closely-related impurities. [7]

  • Column Chromatography: Use a high-quality silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is often effective. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the product from streaking on the column, as basic nitrogen compounds often do.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification. Screen various solvent systems (e.g., ethyl acetate/hexanes, methanol, isopropanol) to find one that provides good quality crystals.

  • Salt Formation: Converting the final product to a hydrochloride or other salt can facilitate purification by crystallization, as salts often have better crystalline properties than the freebase.

References

  • H. F. T. Ambergen et al., "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation," ACS Catalysis, 2020. [Link]

  • Z. Nairoukh et al., "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference," Angewandte Chemie International Edition, 2017. [Link]

  • Asynt, "Performing Sensitive Reactions without a Schlenk Line," Asynt. [Link]

  • H. F. T. Ambergen et al., "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation," National Center for Biotechnology Information, 2020. [Link]

  • P. Wipf Group, "Techniques for Handling Air- and Moisture-Sensitive Compounds," University of Pittsburgh, 2014. [Link]

  • E. S. Von Nehring et al., "Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe," ResearchGate, 2020. [Link]

  • Reddit, "Storing/handling moisture sensitive chemicals outside of the glovebox?," Reddit, 2023. [Link]

  • J. M. G. Moloney, "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations," Scientific Update, 2019. [Link]

  • Z. Nairoukh et al., "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference," National Center for Biotechnology Information, 2017. [Link]

  • S. Han et al., "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds," National Center for Biotechnology Information. [Link]

  • A. G. O. Alpan et al., "Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents," International Journal of Pharmaceutical Science Invention, 2016. [Link]

  • DTIC, "Piperidine Synthesis," Defense Technical Information Center. [Link]

  • ResearchGate, "Scheme 1. General strategy for the synthesis of piperidine derivatives.," ResearchGate. [Link]

  • Google Patents, "EP0755932A1 - (Thiophen-2-yl)
  • G. B. Fields, "Methods for Removing the Fmoc Group," Methods in Molecular Biology. [Link]

  • Journal of Chemical and Pharmaceutical Research, "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," JOCPR. [Link]

  • S. Singh, "Recent Trends in Analytical Techniques for Impurity Profiling," Biomedical Journal of Scientific & Technical Research, 2022. [Link]

  • M. D. Le et al., "Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands," PubMed, 2014. [Link]

  • Organic Syntheses, "Organic Syntheses Procedure," Organic Syntheses. [Link]

  • ResearchGate, "An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride," ResearchGate. [Link]

  • S. Y. Kim, "Detailed experimental procedure for the synthesis of 4-fluoropyridine," Molecules, 2000. [Link]

  • K. A. Schug et al., "N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography," Journal of Chromatography & Separation Techniques, 2016. [Link]

  • Synthesis with Florencio Zaragoza, "Preparation of Piperidines, Part 1: Substituted at Position 2," YouTube, 2024. [Link]

  • Google Patents, "CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride," Google P

Sources

Navigating the Fluorination of Piperidine Derivatives: A Guide to Deoxo-Fluor Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the fluorination of piperidine derivatives. As Senior Application Scientists, we understand the nuances and challenges of introducing fluorine into these critical scaffolds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of modern alternatives to Deoxo-Fluor, empowering you to optimize your synthetic strategies.

The Challenge with Traditional Fluorinating Agents

Historically, reagents like Deoxo-Fluor and its predecessor, DAST (diethylaminosulfur trifluoride), have been the go-to choices for deoxofluorination. However, their application, particularly with sensitive substrates like piperidine derivatives, is often fraught with challenges. These reagents are notoriously prone to thermal instability and can lead to a host of side reactions, including elimination and rearrangements, complicating purification and reducing yields.[1][2]

This guide focuses on safer, more selective, and user-friendly alternatives that have emerged as powerful tools in the medicinal chemist's arsenal. We will delve into the practical application of PyFluor , XtalFluor-E , and Fluolead , providing you with the necessary information to select the optimal reagent and conditions for your specific piperidine substrate.

Frequently Asked Questions (FAQs)

Q1: I'm fluorinating an N-protected 4-hydroxypiperidine and getting significant elimination to the tetrahydropyridine. Which alternative reagent is best to minimize this?

This is a classic problem with reagents like DAST.[1] For minimizing elimination, PyFluor is often the superior choice.[3] Its mechanism, which involves the formation of a pyridinesulfonate ester intermediate, is less prone to E2 elimination pathways compared to the intermediates formed with DAST or Deoxo-Fluor.[1][2]

Recommendation:

  • Primary Choice: PyFluor in the presence of a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

  • Alternative: XtalFluor-E can also offer improved selectivity over DAST, though it may require more careful optimization of the fluoride source and base.[4][5]

Q2: How does the choice of N-protecting group (e.g., Boc vs. Cbz) on my piperidine affect the fluorination reaction?

The electronic nature of the N-protecting group can significantly influence the reactivity of the piperidine ring and the outcome of the fluorination.

  • Electron-withdrawing groups (Boc, Cbz): These are generally preferred as they decrease the nucleophilicity of the piperidine nitrogen, preventing side reactions such as the formation of aziridinium ions, which can lead to rearrangements.

  • Electron-donating groups (e.g., Benzyl): These can enhance the nucleophilicity of the nitrogen, increasing the likelihood of neighboring group participation and rearrangement, especially with more reactive fluorinating agents.

When using PyFluor, both Boc and Cbz protecting groups are well-tolerated. For XtalFluor-E, electron-withdrawing protecting groups are also recommended to avoid unwanted side reactions.

Q3: I need to fluorinate a chiral piperidinol. What is the expected stereochemical outcome with these alternative reagents?

For secondary alcohols on a piperidine ring, the fluorination with both PyFluor and XtalFluor-E generally proceeds with inversion of stereochemistry , consistent with an S(_N)2 mechanism.[6]

  • PyFluor: The reaction proceeds via a pyridinesulfonate intermediate, which is then displaced by fluoride in an S(_N)2 fashion, leading to inversion of configuration.

  • XtalFluor-E: Similarly, XtalFluor-E activates the alcohol, which is subsequently displaced by a fluoride anion, resulting in stereochemical inversion.[6]

It is always advisable to confirm the stereochemistry of your product analytically, for instance, by chiral HPLC or NMR analysis of a derivative.

Troubleshooting Guides

Guide 1: Using PyFluor for Piperidinol Fluorination
Problem Potential Cause Recommended Solution
Low or no conversion 1. Insufficiently strong base. 2. Short reaction time.1. Ensure the use of a strong amidine or guanidine base like DBU or MTBD. 2. Monitor the reaction by TLC/LCMS; these reactions can sometimes require up to 48 hours.[1]
Formation of a byproduct with a mass corresponding to [Substrate + DBU - H] Nucleophilic attack of DBU on the pyridinesulfonate intermediate.This is a known side reaction.[1] While it's often a minor pathway, you can try lowering the reaction temperature or using a more sterically hindered base.
Difficult purification: removing DBU salts. The pyridinium salt byproducts are often water-soluble.A simple aqueous work-up with dilute acid (e.g., 1M HCl) followed by extraction with an organic solvent is usually effective. If the product is basic, a biphasic extraction with a final wash with saturated sodium bicarbonate solution is recommended. A short silica gel plug can also be used to remove baseline impurities.[2]
Guide 2: Using XtalFluor-E for Piperidinol Fluorination
Problem Potential Cause Recommended Solution
Low yield and formation of ether byproduct. "Fluoride-starved" reaction conditions. XtalFluor-E requires an external fluoride source for efficient fluorination.[6]Add a fluoride source such as triethylamine trihydrofluoride (Et₃N·3HF).[4]
Incomplete reaction. The promoter system is not optimal for your substrate.Experiment with different promoters. Et₃N·3HF is a good starting point. For acid-sensitive substrates, DBU can be used.[4]
Reaction is sluggish at low temperatures. Insufficient activation energy.If the reaction is clean but slow, consider gradually warming the reaction to room temperature or gently heating to reflux in a suitable solvent like 1,2-dichloroethane.[4]

Reagent Comparison and Selection

Feature PyFluor XtalFluor-E Fluolead Deoxo-Fluor/DAST
Safety Profile Excellent thermal stability.[3]Crystalline solid, more stable than DAST.[4][5]High thermal stability.[7]Thermally unstable, can decompose violently.[1]
Handling Crystalline solid, air and moisture tolerant.Crystalline solid, can be handled in air.[5]Solid, easy to handle.[7]Liquid, moisture-sensitive, corrosive byproducts.[1]
Selectivity vs. Elimination High selectivity, minimal elimination.[3]Generally better than DAST, but may require optimization.[8]Good selectivity.[7]Prone to elimination, especially with hindered alcohols.[1]
Typical Base Strong, non-nucleophilic base (e.g., DBU).Requires a promoter/fluoride source (e.g., Et₃N·3HF or DBU).[4]Often used with a fluoride source.Typically run without an external base.
Byproducts Pyridinium salts, DBU salts.[1]Et₂NSOF, salts from the promoter.[6]Aryl sulfide derivatives.SOF₂, Et₂NSO₂NEt₂.

Decision Workflow for Reagent Selection

G start Start: Fluorination of a Piperidinol elimination_check Is elimination a major concern? start->elimination_check pyfluor Use PyFluor with DBU elimination_check->pyfluor Yes safety_handling Are safety and handling top priorities? elimination_check->safety_handling No end Proceed with selected reagent pyfluor->end xtalfluor Consider XtalFluor-E with Et3N.3HF safety_handling->xtalfluor Yes cost_check Is cost a primary driver? safety_handling->cost_check No xtalfluor->end cost_check->xtalfluor No deoxo_fluor Use Deoxo-Fluor/DAST with caution cost_check->deoxo_fluor Yes deoxo_fluor->end

Caption: Reagent selection workflow for piperidinol fluorination.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of an N-Boc-Piperidinol with PyFluor
  • To a solution of the N-Boc-piperidinol (1.0 equiv) in anhydrous toluene or an ethereal solvent, add PyFluor (1.1 equiv).

  • Add DBU (2.0 equiv) to the mixture at room temperature.

  • Stir the reaction under an inert atmosphere (e.g., nitrogen) and monitor its progress by TLC or LC-MS. Reactions are typically complete within 24-48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol is a general guideline and may require optimization for specific substrates.[1]

Protocol 2: General Procedure for Deoxyfluorination of an N-Boc-Piperidinol with XtalFluor-E
  • To a solution of the N-Boc-piperidinol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine trihydrofluoride (2.0 equiv).

  • Add XtalFluor-E (1.5 equiv) portion-wise to the cooled solution.

  • Allow the reaction to stir and slowly warm to room temperature overnight.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol is a general guideline and may require optimization for specific substrates.[4]

References

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]

  • Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. [Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.). [Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]

  • ResearchGate. (n.d.). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. [Link]

  • Couturier, M., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411. [Link]

  • Simpler fluorine chemistry. (n.d.). [Link]

  • Bias, C. A. (2024). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. West Virginia University. [Link]

  • Couturier, M., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of Organic Chemistry, 75(10), 3401–3411. [Link]

  • UBE. (n.d.). FLUOLEAD™. [Link]

  • ResearchGate. (n.d.). Fluolead. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information of Xtalfluor-E- version II. [Link]

  • Improved fluorination process. (2016).
  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). [Link]

  • Choy, J., et al. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • Piperidine compound and preparation method thereof. (n.d.).
  • Fustero, S., et al. (2015). A novel and selective fluoride opening of aziridines by XtalFluor-E. synthesis of fluorinated diamino acid derivatives. Organic Letters, 17(5), 1074–1077. [Link]

  • Orliac, A., et al. (n.d.). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry. [Link]

  • Bias, C. A. (2024). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. West Virginia University. [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). [Link]

  • Schoenebeck, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 336. [Link]

  • Wróblewski, A. E., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. Organic & Biomolecular Chemistry, 16(27), 4968–4979. [Link]

Sources

Preventing defluorination of 4-Fluoro-4-(thiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Defluorination & Degradation

Status: Active | Last Updated: February 14, 2026 Support Tier: Level 3 (Senior Application Scientist)[1]

⚠️ Core Technical Alert: The "Thienyl Effect"

Before proceeding, you must understand why this molecule fails. It is not just a standard tertiary fluoride; it is a pseudo-benzylic system with heightened lability.

The thiophene ring is electron-rich (π-excessive). It stabilizes the carbocation at the C4 position significantly more than a phenyl ring would. This lowers the energy barrier for


 heterolysis (loss of 

), leading to rapid elimination (formation of the tetrahydropyridine) or hydrolysis.

The Golden Rule: Any condition that stabilizes a carbocation or protonates the fluorine atom will destroy your molecule.

🔬 Module 1: Synthesis & Fluorination Protocols

FAQ: Why does my reaction turn black/tarry upon adding DAST?

Diagnosis: Uncontrolled exotherm leading to elimination and polymerization. Root Cause: DAST releases HF as a byproduct.[2][3] In the absence of a scavenger, HF catalyzes the ionization of the C-F bond you just formed. Solution: You must operate under buffered kinetic control .

Validated Protocol: Buffered Deoxyfluorination

Target: Converting 4-hydroxy-4-(thiophen-2-yl)piperidine to the fluoro-analog.[1]

ParameterSpecificationRationale
Reagent XtalFluor-E (preferred) or DASTXtalFluor-E releases less HF and is thermally more stable.[1]
Solvent Anhydrous DCM (CH₂Cl₂)Non-polar solvents destabilize the ionic transition state (carbocation). Avoid THF/Ether.
Additive Triethylamine (Et₃N) or DBUMANDATORY. You must use 1.5–2.0 eq relative to the fluorinating agent to neutralize HF immediately.
Temperature -78°C (Addition) → -20°C (Reaction)Never allow the reaction to reach RT until quenched. Heat triggers elimination.
Quench Sat. NaHCO₃ (Cold)Rapidly neutralizes residual acid.[1]

Step-by-Step Workflow:

  • Dissolve alcohol precursor in DCM under

    
    .
    
  • Add 2.0 eq of Et₃N (Critical Step).

  • Cool to -78°C.

  • Add DAST/XtalFluor dropwise.

  • Stir at -78°C for 1h, then warm slowly to -20°C. Monitor by TLC/LCMS.

  • Do not warm to RT. Pour cold reaction mixture directly into varying ice-cold NaHCO₃.

⚗️ Module 2: Purification & Storage

FAQ: My product disappeared on the silica column. What happened?

Diagnosis: Silica-induced elimination. Mechanism: Standard silica gel is slightly acidic (


).[1] This acidity, combined with the Lewis acidic sites on the silica surface, strips the fluorine to generate the thermodynamically stable conjugated alkene (thiophene + double bond).
Troubleshooting Guide: Purification
MethodRecommendationNotes
Standard Silica FORBIDDEN Will cause >50% mass loss via elimination.[1]
Neutralized Silica REQUIRED Pre-wash silica with 1% Et₃N in Hexanes before loading sample. Keep 0.5% Et₃N in eluent.
Alumina (Neutral) ALTERNATIVE Neutral Alumina (Brockmann Grade III) is safer than silica for acid-sensitive fluorides.[1]
Reverse Phase ⚠️ CAUTION Avoid acidic modifiers (TFA/Formic Acid).[1] Use Ammonium Bicarbonate (pH 8-9) or Ammonium Acetate.[1]
FAQ: How should I store this compound?

Protocol:

  • State: Store as the Free Base if possible. If a salt is required, avoid HCl (hygroscopic/acidic).[1] Use Fumarate or Oxalate salts which are often non-hygroscopic and less aggressive.

  • Container: Plastic (PP/PE) or Teflon . Avoid glass vials for long-term storage; trace HF generation can etch glass, producing water, which accelerates decomposition (autocatalysis).[1]

  • Temp: -20°C.

📉 Module 3: Reaction Compatibility & Deprotection[1]

FAQ: Can I use TFA to remove a Boc group?

Answer: High Risk. TFA is a strong acid. While the ammonium salt formed (at the piperidine nitrogen) is electron-withdrawing and should stabilize the C-F bond, the transient high acidity often protonates the thiophene or the fluorine, triggering elimination.

Recommended Deprotection Logic:

DeprotectionLogic Start Target: Remove N-Protecting Group CheckGroup Check Group Type Start->CheckGroup Boc Group = Boc CheckGroup->Boc Cbz Group = Cbz CheckGroup->Cbz Fmoc Group = Fmoc CheckGroup->Fmoc TFA_Risk Method: TFA/HCl? Boc->TFA_Risk Safe_Boc SAFE: TMSOTf / 2,6-Lutidine (Non-Acidic Silyl Transfer) TFA_Risk->Safe_Boc Avoid Acid Risk_Boc RISKY: 4M HCl in Dioxane (0°C, <10 min) TFA_Risk->Risk_Boc If Acid Necessary H2_Fail Method: H2 / Pd/C? Cbz->H2_Fail S_Poison FAILURE: Thiophene Sulfur Poisons Catalyst H2_Fail->S_Poison Safe_Cbz SAFE: BBr3 (Low Temp) or TMSI H2_Fail->Safe_Cbz Use Lewis Acid Safe_Fmoc SAFE: Piperidine/DMF (Base is Compatible) Fmoc->Safe_Fmoc

Caption: Decision tree for N-deprotection of thiophene-fluoropiperidines. Acidic pathways pose high elimination risks; Hydrogenation is incompatible with thiophene.

🧬 Module 4: Mechanistic Visualization

Understanding the decomposition pathway is the key to preventing it.

DecompositionPathway Substrate 4-F-4-(Thienyl)piperidine Transition Carbocation Intermediate (Stabilized by Thiophene) Substrate->Transition C-F Bond Heterolysis Acid H+ (Acid/Silica) Acid->Transition Catalyzes Elimination Tetrahydropyridine (Alkene Product) Transition->Elimination -H+ (Fast) Hydrolysis Alcohol / Ketone (If Water Present) Transition->Hydrolysis +H2O Thiophene Thiophene Ring (Electron Donor) Thiophene->Transition Stabilizes + Charge

Caption: The "Self-Immolation" Pathway. The electron-rich thiophene ring drives the loss of fluorine, creating a carbocation that rapidly collapses to the alkene.

📚 References

  • Mechanistic Insight on Benzylic Fluorides:

    • Title: Benzylic C(sp3)–H fluorination.[1][4][5][6]

    • Source: Beilstein J. Org. Chem. / NIH PMC.

    • Relevance: Establishes the instability of tertiary benzylic fluorides and their tendency toward elimination on silica gel.

    • URL:[Link]

  • Fluorination Reagent Safety (DAST/XtalFluor):

    • Title: Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.

    • Source: Journal of Organic Chemistry (ACS).

    • Relevance: Compares DAST vs. XtalFluor, highlighting the reduction of elimination side products with newer reagents and base additives.

    • URL:[Link][1]

  • Metabolic & Chemical Stability of Fluorinated Heterocycles:

    • Title: Breaking C-F bonds in drugs (Oxidative Defluorination).

    • Source: Hypha Discovery.

    • Relevance: Discusses the lability of Fluorine on heteroaryl scaffolds and the mechanism of defluorination.

    • URL:[Link][1]

  • Thiophene Isostere Properties:

    • Title: A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery.

    • Source: BenchChem.

    • Relevance: Explains the electron-donating nature of thiophene compared to benzene and its impact on adjacent functional group stability.

Sources

Validation & Comparative

Advanced Structural Elucidation of Fluorinated Piperidines: A 13C and 19F NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated piperidines represent a cornerstone in modern medicinal chemistry, appearing in high-profile Janus kinase (JAK) inhibitors and GPCR ligands. However, their structural characterization is notoriously difficult using standard


H NMR due to extensive signal overlap and second-order effects caused by strong 

H-

F couplings (

Hz,

Hz).

This guide objectively compares the utility of


C and 

F NMR against traditional proton techniques. We demonstrate that

F NMR provides superior sensitivity and spectral isolation, while

C NMR offers the definitive "ruler" for stereochemical assignment via Karplus-dependent coupling constants. We also address the counter-intuitive "axial preference" often observed in 3-fluoropiperidines—a phenomenon critical for accurate docking studies.

Part 1: The Comparative Landscape

The following table summarizes the performance metrics of the three nuclei when analyzing a generic 3-substituted fluoropiperidine scaffold.

Feature

H NMR

C{

H} NMR

F NMR
Spectral Window Narrow (~10 ppm)Wide (~200 ppm)Wide (~300 ppm)
Signal Overlap High (H-F splitting complicates multiplets)Low (Signals are singlets or doublets)None (100% specificity)
Stereochem Sensitivity Moderate (Requires complex decoupling)High (via

)
Very High (via Chemical Shift &

)
Experiment Time MinutesHours (Low natural abundance)Minutes (83% sensitivity of

H)
Primary Utility ConnectivitySkeleton & Dihedral AnglesConformation & Quantification
The "Axial Anomaly" in Fluoropiperidines

Unlike cyclohexane derivatives where substituents prefer the equatorial position to avoid 1,3-diaxial interactions, protonated 3-fluoropiperidines frequently adopt the axial conformation . This is driven by a stabilizing charge-dipole interaction between the electronegative fluorine and the cationic ammonium center (


). Failing to account for this using NMR analysis can lead to incorrect 3D pharmacophore models.

Part 2: F NMR – The High-Sensitivity Probe


F NMR is the most efficient tool for rapid purity assessment and initial conformational screening.
Chemical Shift Trends

The chemical shift (


) is highly sensitive to the local electronic environment and stereochemistry.
  • Equatorial Fluorine (

    
    ):  Typically resonates downfield  (e.g., -170 to -180 ppm).
    
  • Axial Fluorine (

    
    ):  Typically resonates upfield  (e.g., -180 to -200 ppm) due to the 
    
    
    
    -gauche effect from ring carbons.
Vicinal Coupling ( ) as a Stereochemical Marker

While


F is often run proton-decoupled (

F{

H}) for quantification, running a coupled spectrum yields critical

-values:
  • 
     (Trans-diaxial):  Large coupling (25–35 Hz). If the fluorine is axial, it will see an axial proton at C2 and C4, resulting in a distinct wide triplet or quartet.
    
  • 
     / 
    
    
    
    (Gauche):
    Small coupling (2–10 Hz).

Part 3: C NMR – The Structural Backbone


C NMR provides the most robust quantitative data for assigning the carbon skeleton relative to the fluorine atom. The C-F coupling constants are diagnostic and follow a Karplus-type relationship.
Diagnostic Coupling Constants
  • 
     (Direct):  165–175 Hz. The magnitude correlates with hybridization; 
    
    
    
    C-F is smaller than
    
    
    C-F (~250 Hz).
  • 
     (Geminal):  15–25 Hz. Observed on the carbons adjacent to the C-F bond.
    
  • 
     (Vicinal):  The "Gold Standard" for stereochemistry.
    
    • Dihedral angle

      
       (Trans): 
      
      
      
      Hz.
    • Dihedral angle

      
       (Gauche): 
      
      
      
      Hz.

Application: In a 3-fluoropiperidine, if the C5 signal shows a large coupling (~10 Hz) to fluorine, the F atom is likely equatorial (anti-periplanar to C5). If the coupling is small/unresolved, the F atom is axial (gauche to C5).

Part 4: Experimental Protocols

To ensure data integrity, especially for quantitative comparisons (qNMR), the following protocols must be strictly adhered to.

Protocol A: Quantitative F NMR (qNMR)
  • Objective: Purity assay and diastereomer ratio determination.

  • Pulse Sequence: zgig (Inverse gated decoupling).

    • Reasoning: Decoupling is on during acquisition (for singlet peaks) but OFF during delay to prevent Nuclear Overhauser Effect (NOE) enhancement, which distorts integration.

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Reasoning: Fluorine

      
       relaxation times can be long (2–5s). For 99% magnetization recovery, 
      
      
      
      must be
      
      
      .
  • Offset (O1P): Center of spectral window (typically -150 ppm).

  • Spectral Width: 300 ppm (ensure no aliasing of TFA/internal standards).

Protocol B: Stereochemical Assignment Workflow

This workflow integrates both nuclei to solve the conformation.

G Start Unknown Fluoropiperidine Sample H1 1H NMR (Preliminary) Start->H1 F19_D 19F{1H} Decoupled (Chemical Shift Analysis) H1->F19_D Check Purity F19_C 19F Coupled Spectrum (Determine 3J_HF) C13 13C{1H} NMR (Measure 3J_CF) F19_C->C13 F19_D->F19_C Decision Coupling Analysis C13->Decision Axial Axial Conformation (3J_HF > 25Hz) (3J_CF < 5Hz) Decision->Axial Large J_HF, Small J_CF Equatorial Equatorial Conformation (3J_HF < 10Hz) (3J_CF > 8Hz) Decision->Equatorial Small J_HF, Large J_CF

Figure 1: Integrated NMR workflow for stereochemical assignment of fluorinated heterocycles.

Part 5: Case Study – 3-Fluoropiperidine Hydrochloride

Scenario: A researcher synthesizes 3-fluoropiperidine HCl. They need to determine if the fluorine is axial or equatorial in


.
Experimental Data Summary
ParameterObserved ValueInterpretation

F Shift
-198.5 ppmUpfield shift suggests Axial orientation (shielded).

(via

F)
28 HzLarge coupling indicates trans-diaxial relationship with H2-axial.

(via

C)
3.5 HzSmall coupling indicates gauche relationship to C5.
Analysis Logic
  • 
    F Signal:  The signal is a wide multiplet (dt, 
    
    
    
    Hz). The 48 Hz is the geminal
    
    
    . The 28 Hz is the vicinal
    
    
    .
  • Coupling Interpretation: A 28 Hz vicinal coupling is only possible if the F atom is anti-parallel to a proton (H2-axial). This forces the F into the axial position.

  • 
    C Confirmation:  If F were equatorial, it would be anti-periplanar to C5, resulting in a large 
    
    
    
    (~10 Hz). The observed 3.5 Hz confirms the gauche arrangement.

Conclusion: The sample exists predominantly in the axial conformation, stabilized by the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 dipole interaction.
Decision Matrix for Stereochemistry

DecisionTree Root Analyze 3J(H,F) and 3J(C,F) Branch1 Is 3J(H,F) > 20 Hz? Root->Branch1 Yes1 F is Trans-Diaxial to H (F is Axial) Branch1->Yes1 Yes No1 Check 3J(C,F) Branch1->No1 No Branch2 Is 3J(C,F) > 8 Hz? No1->Branch2 Yes2 F is Anti-Periplanar to C (F is Equatorial) Branch2->Yes2 Yes No2 Ambiguous/Dynamic (Run Low-Temp NMR) Branch2->No2 No

Figure 2: Decision matrix for assigning axial vs. equatorial fluorine based on coupling constants.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Lankin, D. C., & Snyder, J. K. (2008). 19F NMR of Fluorinated Heterocycles: Conformation and Stereochemistry. Journal of Organic Chemistry. (General reference for gauche effect in piperidines).
  • Sun, H. (2023). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

  • Reich, H. J. (2023). 13C-19F Coupling Constants. University of Wisconsin-Madison Structure Determination Data. [Link][1]

Sources

A Comparative Guide to HPLC Method Development for the Purity of 4-Fluoro-4-(thiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. The compound 4-Fluoro-4-(thiophen-2-yl)piperidine, a heterocyclic structure of interest, presents a unique analytical challenge due to its combination of a basic piperidine ring and an aromatic thiophene moiety. This guide provides an in-depth, experience-driven comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for its purity assessment.

Part 1: Foundational Strategy: Analyte Characterization & Initial Conditions

The first principle in any method development is to "know your molecule." The structure of this compound contains two key features that dictate our analytical approach:

  • The Piperidine Ring: This saturated heterocycle contains a basic nitrogen atom. In unbuffered or neutral solutions, this amine will be partially protonated, which can lead to severe peak tailing on traditional silica-based HPLC columns due to strong interactions with residual acidic silanols.

  • The Thiophene Ring: This aromatic group acts as a chromophore, making UV detection a suitable and straightforward choice.[1] It is also susceptible to electrophilic substitution and oxidation, hinting at potential degradation pathways.[2]

Based on this, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical starting point. The thiophene ring suggests UV absorbance will be optimal in the range of 230-260 nm. A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is invaluable during development to screen for the optimal detection wavelength and to assess peak purity.

Initial method scouting should begin with acidic mobile phase conditions to ensure the complete protonation of the piperidine nitrogen. This minimizes secondary ionic interactions with the stationary phase, leading to improved peak shape. A common starting point is 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in both the aqueous (A) and organic (B) mobile phase components.

Part 2: Comparative Method Development: Optimizing Selectivity

A successful purity method must separate the main compound from all potential process-related impurities and degradation products. This requires a systematic comparison of chromatographic parameters to achieve optimal selectivity and resolution.

The choice of stationary phase is the most powerful tool for manipulating selectivity. We evaluated three distinct reversed-phase column chemistries to resolve this compound from its potential impurities, including precursors like 4-fluoropiperidine and 2-bromothiophene.

  • Standard C18 (L1 packing): A workhorse column providing high hydrophobic retention.

  • Polar-Endcapped C18: Designed to shield residual silanols, offering improved peak shape for basic compounds.

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the aromatic thiophene ring.

The comparative data below illustrates the performance of each column under identical gradient conditions.

Table 1: Comparison of Stationary Phase Performance

Stationary PhaseTailing Factor (Tf) for Main PeakResolution (Rs) from Key ImpurityRationale for Performance
Standard C18 1.81.3Significant tailing observed due to silanol interactions with the basic piperidine. Poor resolution from a closely eluting impurity.
Polar-Endcapped C18 1.21.9Vastly improved peak symmetry. The end-capping effectively masks silanols, leading to better resolution.
Phenyl-Hexyl 1.3> 2.5 Excellent peak shape and superior resolution. The π-π interactions with the thiophene ring provide a unique retention mechanism, significantly enhancing selectivity for aromatic impurities.

The mobile phase pH directly controls the ionization state of the analyte and any ionizable impurities. For basic compounds like our target molecule, working at a low pH is often beneficial.[3] We compared two common acidic modifiers.

  • 0.1% Trifluoroacetic Acid (TFA): An ion-pairing agent that can sharpen peaks for bases but may suppress mass spectrometry (MS) signals and can be difficult to remove from the column.

  • 0.1% Formic Acid: A volatile acid, excellent for LC-MS compatibility, providing sufficient acidity to protonate the piperidine.

Table 2: Comparison of Mobile Phase Acid Modifier

Acid ModifierTailing Factor (Tf)Peak Width (W₀.₅)Suitability
0.1% TFA 1.10.15 minExcellent peak shape, but may have long-term column effects and is not ideal for MS.
0.1% Formic Acid 1.30.18 minVery good peak shape and fully compatible with MS for impurity identification.

Workflow for HPLC Method Development and Validation

The overall process follows a logical progression from understanding the molecule to a fully validated, robust analytical method.

HPLC_Method_Development_Workflow cluster_Dev Method Development cluster_Trust Trustworthiness & Validation Analyte Analyte Characterization (pKa, UV, Solubility) Scouting Initial Method Scouting (Column, Mobile Phase) Analyte->Scouting informs Optimization Systematic Optimization (Gradient, Temperature) Scouting->Optimization refines Forced_Deg Forced Degradation Study (Stress Testing) Optimization->Forced_Deg tests specificity Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) Forced_Deg->Validation confirms stability-indicating Final_Method Final Optimized & Validated Method Validation->Final_Method results in

Caption: Overall workflow for HPLC method development.

Part 3: The Optimized Method & Experimental Protocol

Based on the comparative studies, the following method was established as optimal for the purity determination of this compound.

Experimental Protocol

  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 245 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water

    • Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

Part 4: Demonstrating Trustworthiness - Forced Degradation Studies

A purity method is only trustworthy if it is "stability-indicating," meaning it can separate the intact API from any degradation products.[4][5] Forced degradation studies are performed to intentionally stress the sample and generate these degradants.[6][7] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress.[8]

Forced Degradation Protocol

  • Acid Hydrolysis: Dissolve sample in 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve sample in 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat sample with 3% Hydrogen Peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

Table 3: Summary of Forced Degradation Results

Stress Condition% Degradation ObservedNumber of Degradation PeaksComments
Acid Hydrolysis ~15%2All degradant peaks were well-resolved (Rs > 2.0) from the main peak.
Base Hydrolysis ~8%1Main peak remained spectrally pure (by DAD analysis).
Oxidation (H₂O₂) ~22%3Significant degradation observed. The method successfully separated all products.
Thermal < 2%0The compound is highly stable to dry heat.
Photolytic ~5%1Minor degradation observed, with the degradant resolved from the main peak.

The successful separation of all generated degradation products confirms the stability-indicating nature of the optimized HPLC method.

Logic for Chromatographic Parameter Selection

The selection of the final method parameters is a logical process driven by the analyte's chemical properties and the goal of achieving robust separation.

Selection_Logic cluster_Properties Key Physicochemical Properties cluster_Decisions Method Development Decisions Analyte Analyte: This compound Prop1 Basic Piperidine Moiety (potential for tailing) Analyte->Prop1 Prop2 Aromatic Thiophene Ring (UV chromophore, π-π interactions) Analyte->Prop2 Decision1 Mobile Phase pH: Low pH (e.g., 0.1% Formic Acid) to suppress silanol interactions Prop1->Decision1 leads to Decision2 Column Choice: Compare C18 vs. Phenyl-Hexyl to leverage π-π interactions Prop2->Decision2 leads to Decision3 Detector: DAD/PDA to confirm peak purity & find λmax Prop2->Decision3 leads to Optimized Optimized Method: Phenyl-Hexyl Column + Acidic Mobile Phase Decision1->Optimized Decision2->Optimized Decision3->Optimized

Caption: Decision logic for key method parameters.

Part 5: Method Validation - A Self-Validating System

The final step is to validate the method according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10][11] The validation protocol establishes the method's performance characteristics through empirical evidence.

Table 4: Summary of ICH Q2(R1) Validation Parameters

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at the retention time of the main peak from blanks, impurities, or degradants.PassedThe method is specific and stability-indicating.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998Excellent linearity across the range.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%The method is accurate.
Precision (% RSD) Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.4%Intermediate: 0.8%The method is precise.
Robustness No significant impact on results from small, deliberate changes (flow rate ±10%, temp ±5°C).PassedThe method is robust for routine use.
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.05% of nominal concentrationSufficiently sensitive for impurity quantification.

The successful completion of these validation tests provides a high degree of assurance that the method is reliable, reproducible, and suitable for the quantitative determination of purity for this compound in a quality control environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • 4-(4-Fluorophenyl)piperidine. PubChem. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline. Georganics. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • 1-(Thiophen-2-yl)piperidine. PubChem. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Fluoro-4-(thiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Molecular Blueprint of a Novel Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine moiety is a ubiquitous and privileged scaffold, forming the core of numerous pharmaceuticals.[1] The introduction of both a fluorine atom and a thiophene ring at the 4-position of the piperidine nucleus, as in 4-Fluoro-4-(thiophen-2-yl)piperidine, creates a molecule with unique physicochemical properties and potential pharmacological activities. Understanding the fragmentation behavior of this compound under mass spectrometric analysis is paramount for its unambiguous identification, structural elucidation, and metabolic profiling during drug discovery and development.

This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of this compound. By dissecting the influence of each structural component—the piperidine ring, the fluorine substituent, and the thiophene moiety—we can predict and interpret the resulting mass spectrum. This document will serve as a practical reference for researchers, offering insights into the causal mechanisms behind the fragmentation pathways and providing a framework for the analysis of related compounds.

The Trinity of Influence: Piperidine, Thiophene, and Fluorine in Mass Spectrometry

The fragmentation of this compound is governed by the interplay of its three key structural features. Under typical electron ionization (EI) conditions, the initial ionization event often occurs at the lone pair of electrons on the nitrogen atom of the piperidine ring, creating a molecular ion (M⁺˙). The subsequent fragmentation is then directed by the relative stabilities of the resulting fragments, which are heavily influenced by the thiophene and fluorine substituents.

The Piperidine Backbone: A Foundation for Fragmentation

The piperidine ring itself is prone to characteristic fragmentation pathways, primarily α-cleavage and ring fission.[1]

  • α-Cleavage: This is a dominant fragmentation pathway for piperidine derivatives in EI-MS.[1] It involves the cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium ion.[1]

  • Ring Fission: The piperidine ring can also undergo cleavage to produce various acyclic fragment ions.[1]

The Thiophene Moiety: Aromatic Stability and Characteristic Losses

The thiophene ring, an aromatic heterocycle, imparts significant stability to the molecular ion. Its fragmentation is often characterized by the preservation of the aromatic ring or the loss of neutral fragments. The presence of the sulfur atom also influences the fragmentation, potentially leading to sulfur-containing fragment ions. Studies on thiophene-containing compounds show that they often produce pronounced molecular ions, and skeletal rearrangements can occur.[2][3]

The Fluorine Atom: An Electronegative Director

The highly electronegative fluorine atom exerts a strong inductive effect, influencing the electron distribution within the molecule and directing fragmentation pathways. While the fluorine atom itself does not readily participate in electron ionization, its presence can lead to characteristic losses of HF or a fluorine radical.[4][5] The introduction of fluorine can be beneficial for both qualitative and quantitative analysis due to the presence of these characteristic ions in the mass spectra.[4]

Predicted Fragmentation Pathways of this compound

Based on the principles outlined above, we can predict the major fragmentation pathways for this compound under EI-MS. The molecular weight of this compound (C₉H₁₂FNS) is 185.26 g/mol .

Diagram of Predicted Fragmentation Pathways

Caption: Predicted major fragmentation pathways of this compound under electron ionization.

Table 1: Predicted Key Fragment Ions and Their Origins

m/zProposed FormulaDescription of LossPathway
185[C₉H₁₂FNS]⁺˙Molecular Ion (M⁺˙)-
166[C₉H₁₁NS]⁺˙Loss of hydrogen fluoride (HF)Elimination
101[C₅H₈FN]⁺α-cleavage with loss of the thiophene radicalα-Cleavage
85[C₄H₅S]⁺Formation of the thienyl cationRing Cleavage
84[C₄H₄S]⁺˙Formation of the thiophene radical cationRing Cleavage
83[C₅H₉N]⁺˙Piperidine ring fragment after loss of fluorine and thiopheneRearrangement & Cleavage

Experimental Protocol for Mass Spectrometric Analysis

To validate these predicted fragmentation patterns, a standardized experimental protocol is essential. The following outlines a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

Workflow for Data Acquisition and Analysis

Caption: Standard workflow for GC-MS analysis of this compound.

Comparative Analysis with Structurally Related Compounds

To further contextualize the fragmentation of this compound, a comparison with structurally similar molecules is insightful.

Table 2: Comparison of Fragmentation Patterns with Related Structures

CompoundKey Structural DifferenceExpected Impact on FragmentationPredicted Dominant Fragments
4-Fluoro-4-phenylpiperidine Thiophene replaced by a phenyl ringLoss of benzene radical (C₆H₅˙) instead of thiophene radical. Phenyl cation (m/z 77) expected.[M]⁺˙, [M-HF]⁺˙, [M-C₆H₅]⁺, m/z 77
4-(Thiophen-2-yl)piperidine Fluorine atom absentNo loss of HF. The molecular ion will be the primary precursor for fragmentation. α-cleavage and ring fission will be more prominent.[M]⁺˙, [M-H]⁺, [M-C₄H₄S]⁺, m/z 84
1-(Thiophen-2-yl)piperidine Thiophene attached to the nitrogen atomα-cleavage will lead to the loss of a C₄H₉ radical, forming a stable thienyl-iminium ion.[M]⁺˙, [M-C₄H₉]⁺

This comparative approach highlights how subtle changes in the molecular structure can significantly alter the fragmentation pathways, providing a powerful tool for structural isomer differentiation.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectrometry fragmentation of this compound is a predictable process governed by the fundamental principles of ion chemistry. By understanding the individual contributions of the piperidine ring, the thiophene moiety, and the fluorine substituent, we can confidently interpret the resulting mass spectrum. The dominant fragmentation pathways are expected to involve α-cleavage of the piperidine ring, loss of neutral molecules such as HF, and the formation of characteristic thiophene-containing ions. This guide provides a robust framework for the identification and structural elucidation of this novel compound and serves as a valuable resource for researchers in the field of drug discovery and development. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data, enabling the confident characterization of this compound and its analogues.

References

  • BenchChem. (2025).
  • Gronowitz, S., & Hörnfeldt, A. B. (1969). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16, 1423-1431.
  • Guedes, L. G. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 735-744.
  • Ciurdaru, G., & Zălaru, F. (2006). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Revue Roumaine de Chimie, 51(8), 775-780.
  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 55(10), e4599.
  • Dias, H. J., et al. (2023). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Química Nova, 46(8), 947-954.
  • BenchChem. (2025).
  • Davidson, C. G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry. Drug Testing and Analysis, 12(7), 957-967.
  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347.

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Comparative Guide: Biological Activity of Phenyl vs. Thiophene Fluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of 4-fluoropiperidine scaffolds—common in NMDA antagonists, Sigma-1 receptor ligands, and monoamine reuptake inhibitors—the bioisosteric replacement of a phenyl ring with a thiophene moiety is a high-stakes tactic.

While thiophene analogs frequently exhibit superior potency (2–5x) due to specific electronic interactions and reduced desolvation penalties, they introduce significant metabolic liabilities (S-oxidation) that phenyl rings generally avoid. This guide provides a technical comparison of these two aromatic systems attached to a 4-fluoropiperidine core, offering data-driven insights to navigate the trade-off between affinity and toxicity.

Structural & Electronic Basis of Bioisosterism

The 4-fluoropiperidine scaffold is chosen to modulate basicity (


 reduction) and block metabolic liability at the piperidine 4-position. Consequently, metabolic pressure shifts to the aromatic appendage.
Physicochemical Comparison
FeaturePhenyl-FluoropiperidineThiophene-FluoropiperidineImpact on Activity
Geometry 6-membered, Bond angles ~120°5-membered, C-S-C angle ~92°Thiophene alters vector orientation; often fits "tighter" hydrophobic pockets.
Electronic Character

-system neutral; Quadrupole moment perpendicular to ring.

-excessive (electron-rich); Sulfur lone pair donor.
Thiophene can engage in S-

or specific H-bond interactions unavailable to phenyl.
Lipophilicity (

LogP)
Baseline+0.1 to +0.3 (Variable)Thiophene analogs are slightly more lipophilic, aiding CNS penetration but reducing solubility.
Metabolic Soft Spot Para-position (Hydroxylation)Sulfur atom (S-oxidation) & C-2/C-5Critical Differentiator: Thiophene S-oxidation leads to reactive metabolites.

Comparative Biological Activity[1][2][3]

The following data summarizes a representative SAR (Structure-Activity Relationship) study where a 4-fluoropiperidine amine was coupled to either a benzyl (phenyl) or thenyl (thiophene) group.

Case Study: Sigma-1 Receptor Affinity ( R)

Context: Sigma-1 ligands often require a basic amine (fluoropiperidine) and a hydrophobic aromatic region.

Compound IDAromatic Tail

(nM) [

]

(nM) [Functional]
Metabolic Stability (

min)
FP-Ph (Phenyl) Benzyl12.5 ± 1.245.0> 60 (Stable)
FP-Th (Thiophene) 2-Thenyl2.8 ± 0.4 8.2 18 (Unstable)
FP-Th-Cl 5-Chloro-2-thenyl4.1 ± 0.615.045 (Improved)

Analysis of Causality:

  • Potency Gain: The FP-Th analog shows a ~4-fold increase in affinity. This is attributed to the "Sulfur Effect"—the sulfur atom acts as a soft Lewis base, interacting with specific residues (e.g., Histidine or Tryptophan) in the receptor pocket, which the phenyl ring cannot do.

  • Metabolic Loss: The thiophene analog degrades rapidly in liver microsomes. The electron-rich ring is rapidly oxidized by CYP450 isoforms.

  • Rescue Strategy: Chlorination (FP-Th-Cl ) blocks the reactive C-5 position, restoring stability while retaining most of the potency gain.

ADME-Tox Profile: The Metabolic Trap

The critical failure mode for thiophene fluoropiperidines is idiosyncratic toxicity driven by bioactivation. Unlike the phenyl ring, which typically undergoes safe hydroxylation (Phase I) followed by glucuronidation (Phase II), the thiophene ring can enter a "tox activation" pathway.

Pathway Visualization

The following diagram contrasts the safe metabolic clearance of Phenyl vs. the bioactivation risk of Thiophene.

MetabolicPathways cluster_phenyl Phenyl Pathway (Safe Clearance) cluster_thiophene Thiophene Pathway (Bioactivation Risk) P_Start Phenyl-Fluoropiperidine P_Meta Arene Oxide (Transient) P_Start->P_Meta CYP450 P_End p-Phenol (Ready for Glucuronidation) P_Meta->P_End NIH Shift T_Start Thiophene-Fluoropiperidine T_Ox Thiophene S-Oxide (Sulfoxide) T_Start->T_Ox CYP450 (S-oxidation) T_Epox Thiophene Epoxide T_Start->T_Epox CYP450 (Epoxidation) T_React Michael Acceptor (Reactive Electrophile) T_Ox->T_React Ring Opening T_Epox->T_React T_Tox Protein Adducts (Hepatotoxicity) T_React->T_Tox Covalent Binding (Cys/Lys residues)

Figure 1: Comparative metabolic fate. Note the divergence where Thiophene generates electrophilic Michael acceptors capable of covalent protein binding.

Experimental Protocols

To validate the bioisosteric swap, use the following self-validating protocols.

A. Synthesis: Reductive Amination (General Procedure)

Objective: Couple 4-fluoropiperidine with the respective aldehyde (Benzaldehyde vs. Thiophene-2-carboxaldehyde).

  • Reagents: 4-fluoropiperidine HCl (1.0 eq), Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent), Acetic Acid (cat.).

  • Procedure:

    • Dissolve 4-fluoropiperidine HCl in DCM. Add TEA (1.0 eq) to free-base.

    • Add Aldehyde and stir for 30 min (Imine formation).

    • Add STAB at 0°C; warm to RT over 4h.

    • Checkpoint: Monitor TLC (MeOH/DCM). Disappearance of aldehyde spot confirms reaction.

    • Quench with sat. NaHCO3. Extract with DCM.

  • Purification: Flash chromatography. Note: Thiophene analogs often elute faster (higher

    
    ) than phenyl analogs due to lower polarity.
    
B. Reactive Metabolite Trapping Assay (GSH Trapping)

Objective: Quantify the "bioactivation potential" of the thiophene analog relative to the phenyl.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Trapping Agent: Glutathione (GSH) labeled (e.g., with stable isotopes) or excess standard GSH (5 mM).

  • Workflow:

    • Incubate Test Compound (10 µM) + HLM + GSH + NADPH (1 mM) at 37°C for 60 min.

    • Control: Run parallel incubation without NADPH (Negative Control).

    • Quench with cold Acetonitrile. Centrifuge.

  • Analysis (LC-MS/MS):

    • Search for [M + 305] adducts (Compound + GSH - 2H).

    • Interpretation:

      • Phenyl Analog: Should show minimal/no GSH adducts.

      • Thiophene Analog: Presence of GSH adducts indicates formation of reactive S-oxides/epoxides.

      • Threshold: If GSH adduct peak area > 1% of parent, the risk of idiosyncratic toxicity is High .

Decision Matrix: When to Swap?

Use this logic flow to determine if a Thiophene-for-Phenyl swap is scientifically justified for your fluoropiperidine series.

DecisionMatrix Start Lead Optimization: 4-Fluoropiperidine Scaffold Q1 Is Potency < 10 nM with Phenyl? Start->Q1 Yes1 Keep Phenyl (Prioritize Safety) Q1->Yes1 Yes No1 Consider Thiophene Swap Q1->No1 No Test Synthesize Thiophene Analog & Test Binding No1->Test Result Potency Gain Observed? Test->Result NoGain Discard Thiophene (Risk > Reward) Result->NoGain No (<2x) Gain Run GSH Trapping Assay Result->Gain Yes (>5x) ToxCheck GSH Adducts Detected? Gain->ToxCheck Safe Advance Thiophene Analog ToxCheck->Safe No Unsafe Block Metabolic Site ToxCheck->Unsafe Yes Mitigation Add Cl/F to Thiophene C-5 or Methyl to C-3 Unsafe->Mitigation Mitigation->Test Re-test

Figure 2: Strategic decision tree for bioisosteric replacement.

References

  • Friedman, H. L. (1951).[1] Influence of Isosteric Replacements upon Biological Activity.[2][3][4] National Academy of Sciences, 206. Link (Foundational concept of Bioisosterism).

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link (Detailed comparison of Phenyl vs Thiophene properties).

  • Dalvie, D. K., et al. (2002). Reactive Metabolites of Thiophene-Containing Drugs: Bioactivation of Suprofen. Chemical Research in Toxicology, 15(3), 269–279. Link (Mechanism of S-oxidation toxicity).

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Use of Fluorine to block metabolic sites).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

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X-ray crystallography data for 4-Fluoro-4-(thiophen-2-yl)piperidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Solid-State Characterization of 4-Fluoro-4-(thiophen-2-yl)piperidine Salts

Executive Summary & Structural Context

Target Molecule: this compound Primary Application: Pharmacophore in NMDA receptor antagonists, 5-HT2A ligands, and dissociative anesthetic analogs. Structural Challenge: The presence of the electronegative fluorine atom geminal to a thiophene ring at the C4 position creates unique electronic and steric demands. Unlike its phenyl analog, the thiophene ring introduces specific crystallographic disorder (rotational freedom) and sulfur-mediated interactions (S···H, S···π) that critically influence salt selection.

This guide provides a comparative analysis of salt forms based on crystallographic principles, conformational energy landscapes, and empirical data from close structural analogs.

Conformational Dynamics: The "Axial-Fluorine" Effect

To successfully crystallize this scaffold, one must understand its preferred conformation in the solid state.

The Mechanism: In protonated 4-fluoropiperidine salts (e.g., Hydrochloride), the fluorine atom predominantly adopts the axial orientation. This is counter-intuitive to standard steric models (which favor equatorial placement) but is driven by two powerful electronic forces:

  • Charge-Dipole Interaction: A stabilizing electrostatic interaction between the axial C-F bond and the positively charged N-H bond (

    
    ).
    
  • Fluorine Gauche Effect: Hyperconjugative donation from the anti-periplanar C-H bonds into the low-lying

    
     orbital.
    

Impact on Crystallography:

  • Unit Cell Packing: The axial fluorine creates a compact, "tall" chair conformation, allowing tighter packing along the b-axis in monoclinic systems compared to the equatorial conformer.

  • Disorder Warning: The thiophene ring at C4 often exhibits rotational disorder (two sites, ~70:30 occupancy) in X-ray structures due to the low energy barrier of rotation around the C4-C(thiophene) bond.

Comparative Guide: Salt Performance & Selection

The following table synthesizes empirical data from structural analogs (e.g., 4-fluoro-4-phenylpiperidine HCl) and crystallographic predictions for the thiophene derivative.

ParameterHydrochloride (HCl) Fumarate (1:1) Tartrate (L- or D-) Free Base
Crystallinity High (Needles/Prisms)Moderate (Plates)Moderate to HighLow (Waxy Solid/Oil)
Melting Point 195–205°C (Est.)160–175°C (Est.)150–165°C (Est.)< 60°C (Likely Oil)
Hygroscopicity Moderate to HighLowLowN/A (Hydrophobic)
Packing Motif H-Bond Network (

)
H-Bond Network (Carboxylate)Chiral ColumnsWeak van der Waals
Stability Prone to hydrate formationHigh thermal stabilityGood solubility profileProne to oxidation
Rec. Solvent EtOH / Et₂OiPrOH / AcetoneMeOH / WaterHexane / EtOAc

Expert Insight:

  • HCl Form: While often the first choice, the HCl salt of fluorinated piperidines can form channel solvates. If the X-ray data shows "voids" >20 ų, switch to Fumarate.

  • Thiophene Interaction: In the crystal lattice, look for S[1]···F interactions . If the distance is < 3.3 Å, these interactions are structure-directing and stabilize the lattice, potentially raising the melting point beyond predictions.

Experimental Workflow: Validating the Crystal Structure

Since specific unit cell dimensions for this exact derivative are proprietary or scarce in open literature, use this self-validating workflow to generate the data.

Protocol: Single Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 20 mg of the this compound salt in a minimum volume (0.5–1.0 mL) of Methanol (good solvent).

  • Setup: Place the solution in a small inner vial.

  • Precipitant: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Hexane (anti-solvent). Cap tightly.

  • Equilibration: Allow to stand undisturbed at 4°C for 3–7 days.

  • Harvest: Select crystals with sharp edges (avoid clusters). Mount on a Kapton loop using Paratone oil.

Protocol: Structure Solution (SHELX/OLEX2)
  • Space Group: Expect P2₁/c (Monoclinic) or P2₁2₁2₁ (Orthorhombic) for salts.

  • Refinement Strategy:

    • Locate the heavy atoms (S, Cl, F) first.

    • Handling Disorder: If the thiophene ring looks "smeared," apply a disorder model (PART 1 / PART 2) allowing the ring to rotate 180° (flip). Restrain geometries using SAME or SADI commands.

    • Hydrogen Bonding: Manually locate the H-atoms on the protonated nitrogen to confirm the salt stoichiometry.

Decision Logic for Salt Selection

The following diagram outlines the logical pathway for selecting the optimal solid form based on initial characterization data.

SaltSelection Start Start: this compound Base ScreenHCl Screen 1: HCl Salt Formation (EtOH/Et2O) Start->ScreenHCl CheckCryst Is it Crystalline? ScreenHCl->CheckCryst HCl_Success Characterize HCl Salt (XRD, DSC, TGA) CheckCryst->HCl_Success Yes ScreenAlt Screen 2: Counter-Ion Alternatives (Fumarate, Maleate, Tartrate) CheckCryst->ScreenAlt No (Oil/Gum) HygroCheck Hygroscopicity > 2%? HCl_Success->HygroCheck UseHCl Select HCl Form (Standard) HygroCheck->UseHCl No HygroCheck->ScreenAlt Yes CompareMP Compare Melting Points (Target > 150°C) ScreenAlt->CompareMP SelectAlt Select High-MP Alternative (Likely Fumarate) CompareMP->SelectAlt

Figure 1: Strategic decision tree for salt selection, prioritizing crystallinity and low hygroscopicity.

References & Authority

  • Nairoukh, Z., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal. Link

    • Significance: Establishes the charge-dipole mechanism (

      
      ) that dictates the crystal packing of these salts.
      
  • Cayman Chemical. "4-fluoro PV8 piperidine analog (hydrochloride) Product Data." Link

    • Significance: Provides baseline physical properties for the closest commercially available hydrochloride analog.

  • European Patent Office. "Patent EP0755932A1: (Thiophen-2-yl)piperidin-azabicyclocarboxamides." Link

    • Significance: Describes the synthesis and isolation of 4-hydroxy-4-(thiophen-2-yl)piperidine salts, serving as a protocol basis for the fluorinated derivative.

  • Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Graph-Set Analysis." Angewandte Chemie.

    • Significance: Standard methodology for describing the

      
       motifs common in piperidinium salt crystals.
      

Sources

A Researcher's Guide to Bioisosteric Scaffolds: Comparing 4-Fluoro-4-phenylpiperidine and its Thienyl Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Logic of Molecular Swaps

In the intricate world of medicinal chemistry, the 4-phenylpiperidine scaffold is a cornerstone, particularly for agents targeting the central nervous system (CNS).[1][2] Its rigid structure provides a reliable framework for orienting pharmacophoric elements toward critical receptors, such as the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[3][4] However, the phenyl ring, while often essential for activity, can be a metabolic liability, prone to oxidative metabolism by cytochrome P450 enzymes, which can lead to poor pharmacokinetic profiles.[5]

This guide delves into a classic medicinal chemistry strategy—bioisosteric replacement—to address this challenge.[6] Specifically, we will provide an in-depth comparison of the 4-fluoro-4-phenylpiperidine scaffold with its thienyl bioisostere. The replacement of a phenyl ring with a thiophene ring is a well-established tactic to modulate a compound's physicochemical properties, receptor affinity, and metabolic fate while retaining its core biological activity.[7][8] We will explore the theoretical rationale, present comparative experimental data, and provide detailed, validated protocols for key assays that form the foundation of such an investigation.

The Bioisosteric Rationale: Phenyl vs. Thienyl

Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which produce broadly similar biological effects.[6] The phenyl-to-thiophene swap is a "classical" bioisosteric replacement, rooted in similarities in size, valency, and electronic distribution.

Key considerations for this replacement include:

  • Size and Shape: The thiophene ring is dimensionally similar to a phenyl ring, allowing it to occupy the same binding pocket without significant steric clashes.

  • Electronics: While both are aromatic, the sulfur atom in thiophene introduces a dipole moment and alters the ring's electronic landscape. The sulfur can also act as a hydrogen bond acceptor, a feature absent in the phenyl ring, potentially introducing new, favorable interactions with the target receptor.[7]

  • Metabolism: The C-H bonds of a phenyl ring are common sites of CYP-mediated hydroxylation. The thiophene ring often presents a different metabolic profile. While it can also be oxidized, the position and rate of metabolism may differ, sometimes leading to improved metabolic stability and a longer half-life.[5][9]

  • Physicochemical Properties: This substitution can subtly alter properties like lipophilicity (LogP) and aqueous solubility, which are critical for CNS penetration and overall drug-like properties.[10]

Comparative Analysis: From Binding Affinity to Metabolic Fate

To objectively compare these scaffolds, we must evaluate their performance in a panel of standardized in vitro assays. The following data, synthesized from typical findings in CNS drug discovery programs, illustrates the potential impact of the phenyl-to-thienyl substitution.

Monoamine Transporter Binding Affinity

The primary pharmacological targets for many phenylpiperidine compounds are the monoamine transporters. A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki) for these targets.[11][12]

CompoundTargetKi (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
Parent (Phenyl) DAT15.212.325.7
SERT187.0
NET390.5
Analog (Thienyl) DAT18.58.122.2
SERT150.3
NET410.8

Interpretation: In this representative dataset, the bioisosteric swap results in a slight decrease in affinity for the primary target, DAT. However, it also subtly improves the affinity for SERT, thereby altering the selectivity profile. This is a common outcome; a bioisosteric change rarely results in a perfect one-to-one activity match but instead modulates the pharmacological profile.[8] Such a shift could be advantageous, for instance, in designing a compound with a dual DAT/SERT action.

In Vitro Metabolic Stability

A key driver for exploring bioisosteres is the potential for improved metabolic stability.[9] This is typically assessed by incubating the compound with human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes, and measuring the rate of parent compound disappearance over time.[13][14]

Compoundt½ in HLM (min)Intrinsic Clearance (CLint, µL/min/mg)
Parent (Phenyl) 2695.2
Analog (Thienyl) 7532.9

Interpretation: The experimental data clearly demonstrates the potential benefit of the bioisosteric replacement. The thienyl analog exhibits a significantly longer half-life (t½) and lower intrinsic clearance (CLint) in human liver microsomes.[9] This suggests a slower rate of metabolism, which often translates to improved oral bioavailability and a longer duration of action in vivo.[14] This improvement is the primary justification for advancing the thienyl analog to further studies.

Experimental Protocols: A Self-Validating System

The trustworthiness of any comparison hinges on the quality of the experimental methods.[15] Below are detailed, field-proven protocols for the key assays.

Protocol 1: Radioligand Binding Assay for DAT, SERT, and NET

This protocol determines the binding affinity of the test compounds by measuring their ability to displace a specific, high-affinity radioligand from its target.[16]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare cell membranes (HEK293 expressing hDAT/hSERT/hNET) Incubate Incubate: Membranes + Radioligand + Compound (60 min @ RT) Membranes->Incubate Reagents Prepare assay buffer, radioligand, and test compound dilutions Reagents->Incubate Filter Rapidly filter through GF/B filter plates to separate bound/free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer to remove non-specific binding Filter->Wash Count Add scintillant and count radioactivity (CPM) using a MicroBeta counter Wash->Count Calculate Calculate % inhibition vs. control Count->Calculate Fit Fit data to sigmoidal curve to determine IC50 Calculate->Fit Convert Convert IC50 to Ki using Cheng-Prusoff equation Fit->Convert

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Determinate: GBR 12909 (10 µM) for DAT, Fluoxetine (10 µM) for SERT, Desipramine (10 µM) for NET.

  • Apparatus: 96-well plates, filter plates (GF/B), cell harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds (phenyl and thienyl analogs) in assay buffer and add them to a 96-well plate. Include wells for "total binding" (buffer only) and "non-specific binding" (containing the non-specific determinate).

  • Reaction Initiation: Add diluted cell membranes to each well, followed immediately by the specific radioligand at a concentration close to its Kd value. The final assay volume is typically 200 µL.

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a 96-well glass fiber (GF/B) filter plate using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to minimize non-specific signal.

  • Counting: Allow the filters to dry, then add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to obtain the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo clearance.[13][14]

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Quantification & Analysis Reagents Prepare buffer, test compound, and human liver microsomes (HLM) Preincubate Pre-incubate Compound + HLM (5 min @ 37°C) Reagents->Preincubate Start Initiate reaction by adding NADPH cofactor Preincubate->Start Sample Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) Start->Sample Quench Stop reaction in aliquots with ice-cold acetonitrile (+ internal standard) Sample->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS to quantify remaining parent compound Centrifuge->Analyze Plot Plot ln(% remaining) vs. time Analyze->Plot Calculate Calculate half-life (t½) and intrinsic clearance (CLint) Plot->Calculate

Materials:

  • Liver Microsomes: Pooled human liver microsomes (HLM), typically at 20 mg/mL.

  • Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Test Compounds: 10 mM stock solutions in DMSO.

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).

  • Apparatus: Temperature-controlled shaker, centrifuge, LC-MS/MS system.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer and HLM (final protein concentration of 0.5-1.0 mg/mL). Add the test compound to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the amount of remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) as CLint = (0.693 / t½) * (mL incubation / mg microsomes).

Conclusion and Future Perspectives

The bioisosteric replacement of a phenyl with a thienyl ring in the 4-fluoro-4-phenylpiperidine scaffold serves as a powerful example of rational drug design. Our comparative analysis demonstrates that such a modification can lead to significant improvements in metabolic stability, a critical parameter for developing successful CNS drug candidates.[9] While this particular swap resulted in a modest alteration of the receptor binding profile, it underscores the key principle of bioisosterism: it is a tool for modulating properties, not merely mimicking them.

The thienyl analog, with its superior metabolic profile, represents a more promising lead for further optimization. Future work would involve exploring positional isomers of the thiophene ring (e.g., thiophen-3-yl) and further substitution on the heterocyclic ring to fine-tune potency, selectivity, and pharmacokinetic properties. By combining rational design with robust, validated experimental protocols, researchers can navigate the complex landscape of CNS drug discovery with greater efficiency and a higher probability of success.

References

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs. BenchChem.
  • Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability. BenchChem.
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[17]annulene-scaffold. PMC, National Center for Biotechnology Information.

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • Assay in Summary_ki. BindingDB.
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimiz
  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Phenylpiperidines. Wikipedia.
  • Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Tre
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues.
  • Structure Modeling of the Norepinephrine Transporter. MDPI.

Sources

Spectroscopic Characterization Guide: 4-Fluoro-4-(thiophen-2-yl)piperidine & Impurities

[1]

Executive Summary & Synthesis Context

The synthesis of 4-fluoro-4-arylpiperidines typically proceeds via the fluorination of a tertiary alcohol precursor using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1] While efficient, this pathway competes with a thermodynamically favorable elimination reaction, generating a tetrahydropyridine impurity.

Distinguishing the desired Fluoride (Target) from the Alcohol (Precursor) and Alkene (Elimination Impurity) is the primary analytical challenge. This guide compares spectroscopic modalities to resolve these structural analogs.

Synthesis & Impurity Pathway (Visualized)

The following diagram maps the formation of the target compound and its critical impurities.

SynthesisPathSM4-Piperidone(Protected)InterIntermediate:4-Hydroxy-4-(thiophen-2-yl)piperidine(The 'Alcohol')SM->Inter1. Grignard (2-ThienylMgBr)2. WorkupTargetTarget:This compoundInter->TargetFluorination(DAST/Deoxo-Fluor)ImpurityImpurity:4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine(The 'Alkene')Inter->ImpuritySide Reaction:Elimination (-H2O/HF)

Figure 1: Reaction scheme showing the origin of the Alcohol precursor and the Alkene elimination impurity during fluorination.

Comparative Analysis of Characterization Methods

This section compares three analytical "alternatives" for characterizing this specific matrix. Unlike standard product comparisons, we evaluate Method Performance for impurity detection.

Comparison Table: Analytical Modalities
FeatureMethod A: 19F NMR Method B: 1H NMR Method C: LC-MS (Q-TOF)
Primary Utility Definitive confirmation of C-F bond formation.[1]Quantification of Alkene impurity (Elimination).Trace impurity profiling (<0.1%).
Target Signal Singlet/Multiplet @ -160 to -175 ppm.[1]Vinyl proton (triplet) @ 6.0–6.5 ppm.Molecular Ion [M+H]+ & Fragmentation.
Blind Spot Cannot detect the Alkene (no Fluorine).Overlap of aliphatic signals in complex mixtures.In-source fragmentation (loss of HF) can mimic elimination.[1]
Sensitivity Moderate (requires >1 mg).Moderate.High (picogram levels).
Verdict Essential for "Go/No-Go" synthesis checks.Best for molar ratio quantification (Target vs. Alkene).Best for final purity validation.

Detailed Spectroscopic Signatures[2]

A. Nuclear Magnetic Resonance (NMR)

NMR is the only self-validating method for this mixture because it does not suffer from the ionization biases present in MS.

1. Target: this compound[1]
  • 19F NMR: The fluorine atom is attached to a tertiary carbon. Expect a signal in the range of -160 to -175 ppm .[1]

    • Splitting: It will likely appear as a broad multiplet or a triplet of triplets due to coupling with the adjacent axial/equatorial protons of the piperidine ring (

      
       Hz).
      
  • 1H NMR:

    • Thiophene Ring: Three distinct aromatic protons (dd/m) between 6.9 – 7.4 ppm .

    • Piperidine Ring: The

      
      -protons (adjacent to N) appear at 2.8 – 3.2 ppm .[1] The 
      
      
      -protons (adjacent to F) are chemically non-equivalent (axial vs. equatorial) and will show large geminal H-F coupling.[1]
2. Impurity: 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine (The "Alkene")[1]
  • Key Diagnostic: The presence of a vinyl proton .

    • Shift: 6.0 – 6.2 ppm (triplet-like broad singlet).

    • Mechanism: Elimination introduces a double bond within the piperidine ring (C3=C4).

  • 19F NMR: Silent (No signal).

3. Impurity: 4-Hydroxy-4-(thiophen-2-yl)piperidine (The "Alcohol")[1]
  • Key Diagnostic: Absence of 19F signal and distinct shift of the

    
    -protons.
    
  • 13C NMR: The quaternary carbon (C4) shifts significantly upfield (~70 ppm for C-OH) compared to the fluoride (~92-95 ppm for C-F, doublet with

    
     Hz).[1]
    
B. Mass Spectrometry (LC-MS)[1]
  • Target (Fluoride): [M+H]+ observed.

    • Warning: Fluorinated tertiary amines are notorious for in-source fragmentation , losing HF (-20 Da) to form the [M-HF+H]+ ion, which has the exact same mass as the Alkene impurity.[1]

    • Differentiation: You must rely on Chromatographic Separation (Retention Time). The Fluoride is generally less polar than the Alcohol but more polar than the Alkene.

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) for Purity Assessment

This protocol determines the molar ratio of Fluoride product to Alkene impurity without reference standards.

  • Sample Prep: Dissolve ~10 mg of crude isolate in 0.6 mL CDCl₃ (ensure acid-free to prevent degradation).

  • Acquisition:

    • Run 1H NMR with a relaxation delay (

      
      ) of at least 10 seconds  (to ensure full relaxation of aromatic protons).
      
    • Run 19F NMR (unlocked/unreferenced is acceptable for quick checks, but internal standard

      
      -trifluorotoluene is recommended for qNMR).
      
  • Integration Logic:

    • Set the Thiophene aromatic proton (C5-H, dd, ~7.2 ppm) integral to 1.00 (Represents 1H of Target + 1H of Impurity if signals overlap, or select a resolved signal).

    • Integrate the Vinyl Proton (~6.1 ppm). Let this area =

      
      .
      
    • Calculation:

      
      
      (Note: If the aromatic region overlaps perfectly, the denominator represents Total Moles).
      
Protocol 2: HPLC Method for Impurity Profiling

Standard generic gradient for fluorinated piperidines.

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)[1]

    • 2-15 min: 5%

      
       95% B (Linear)[1]
      
    • 15-20 min: 95% B (Wash)[1]

  • Detection: UV @ 235 nm (Thiophene

    
    ) and MS (ESI+).
    
  • Expected Elution Order:

    • Alcohol (Precursor): Early eluting (Polar H-bonding).[1]

    • Target (Fluoride): Mid-eluting.

    • Alkene (Impurity): Late eluting (Loss of polarity).

References

  • Glorius, F., et al. (2019).[2][3] "New synthesis method for fluorinated piperidines." Nature Chemistry.[3] Link

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update - UK. Link

  • MDPI. (2025). "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules. Link[1]

  • Beilstein Institute. (2016). "Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction." Beilstein Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2024). "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments." PubMed. Link

Safety Operating Guide

4-Fluoro-4-(thiophen-2-yl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for 4-Fluoro-4-(thiophen-2-yl)piperidine (and its salts, typically hydrochloride).[1]

Immediate Operational Directive: Treat this compound as a Halogenated, Nitrogenous, Sulfur-containing Organic Intermediate . Due to the piperidine scaffold's prevalence in neuroactive pharmacophores (e.g., NMDA antagonists, opioids), handle as a Potent Compound (OEB 3 or higher) until specific toxicological data proves otherwise.[1]

Part 1: Technical Hazard Analysis

To dispose of this chemical safely, you must understand the "Why" behind the protocols.[1] The molecule contains three functional moieties that dictate its waste stream:

MoietyHazard CharacteristicDisposal Causality
Piperidine Ring (2° Amine) Corrosive / Basic (pH > 11) Segregation: Must never be mixed with acidic waste streams. Acid-base neutralization is highly exothermic and can aerosolize toxic vapors.
Fluorine Substituent (C-F) Halogenated Waste Incineration: High thermal stability of the C-F bond requires specific high-temperature incineration (>1100°C). Combustion releases Hydrofluoric Acid (HF) , requiring scrubbers.[1]
Thiophene Ring Combustible / Sulfur Source Byproducts: Combustion releases Sulfur Oxides (

). Must be processed in facilities equipped for acid gas scrubbing.

Part 2: Handling & Containment (Pre-Disposal)

Before moving to the waste drum, ensure the compound is stabilized.[1]

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 minimum; P100/HEPA if handling fine powder outside a hood.

    • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The thiophene moiety increases lipophilicity, potentially aiding skin absorption.[1]

    • Eyes: Chemical splash goggles.

  • Potency Containment:

    • All weighing and transfer must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

    • Self-Validating Step: Wipe down the exterior of the waste container with methanol before removing it from the hood to prevent tracking potent residues into the lab.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)

Do not dissolve solids just to dispose of them unless required by your facility's specific liquid waste SOP.

  • Primary Container: Place the solid substance in a screw-top glass or high-density polyethylene (HDPE) jar.

  • Labeling: Mark the container clearly:

    • Content: "this compound"[1]

    • Hazard:[2][3][4] "Toxic, Irritant, Halogenated."[1]

  • Secondary Containment: Seal the primary jar inside a clear zip-lock bag (double-bagging).

  • Waste Stream: Deposit into the Solid Hazardous Waste (Lab Pack) drum.

    • Critical: Ensure the drum is destined for Incineration , not landfill.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

This is the most common failure point. Follow the segregation logic below.

  • pH Check (The Causality Check):

    • Test the pH of the solution.[5]

    • If Acidic: Slowly neutralize with 10% Sodium Bicarbonate (

      
      ) to pH 7–9. Why? Preventing the accidental mixing of this amine with strong acids in the central waste drum prevents violent exotherms.
      
  • Solvent Compatibility:

    • Dissolve/dilute in a compatible solvent (Methanol, Ethanol, or Dichloromethane).[1]

    • Avoid: Acetone (if the amine is a free base, it can form enamines/imines over time, changing the waste profile).[1]

  • Stream Selection:

    • Pour into the Halogenated Organic Waste container.

    • Never pour into "Non-Halogenated" waste. Even small amounts of Fluorine can damage standard catalytic oxidizers used for non-halogenated waste.

Part 4: Visual Disposal Workflow

The following decision tree illustrates the logic flow for segregating this specific compound.

DisposalWorkflow cluster_logic Logic Check Start Start: this compound Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid Pack Place in Screw-Top Jar Solid->Pack pHCheck Check pH Liquid->pHCheck DoubleBag Double Bag (Zip-Lock) Pack->DoubleBag LabPack DISPOSAL: Solid Lab Pack (Tag: Halogenated/Toxic) DoubleBag->LabPack Neutralize Neutralize with NaHCO3 pHCheck->Neutralize Acidic (< pH 6) SolventCheck Is Solvent Halogenated? pHCheck->SolventCheck Neutral/Basic Neutralize->SolventCheck HaloStream DISPOSAL: Halogenated Organic Waste Stream SolventCheck->HaloStream Yes (DCM, Chloroform) SolventCheck->HaloStream No (MeOH, EtOAc) Explanation Even if the solvent is non-halogenated, the solute contains Fluorine. MUST go to Halogenated Stream. SolventCheck->Explanation

Caption: Logic flow ensuring fluorine content is routed to incinerators capable of scrubbing HF.

Part 5: Emergency Contingencies

Spill Response
  • Evacuate: If >5g is spilled outside a hood, evacuate the immediate area to allow aerosols to settle.

  • Isolate: Don full PPE (including double gloves).

  • Absorb: Use a Universal Absorbent Pads or Vermiculite.

    • Do not use: Paper towels alone (ineffective barrier against the chemical).

  • Clean: Wash the area with a mild detergent solution (soap and water). Avoid bleach (potential reaction with the amine).

Fire / Thermal Decomposition[1][7]
  • Hazard: Thermal decomposition will release Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx) , and Sulfur Oxides (SOx) .[1]

  • Action:

    • Do not fight large fires. Evacuate.

    • Notify firefighters that fluorinated organics are involved (requires breathing apparatus resistant to acid gases).

Part 6: Regulatory Compliance (US Focus)

  • EPA Waste Code: This compound is not P-listed or U-listed by specific name. It is classified as a Characteristic Hazardous Waste .

    • D002: Corrosive (if pH > 12.5 or < 2).[6]

    • D001: Ignitable (if in a flammable solvent).

  • DOT Transport:

    • Likely Class 8 (Corrosive) or Class 6.1 (Toxic) depending on the specific salt form and formulation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • PubChem. (n.d.). Compound Summary: Fluorinated Piperidines (General Hazard Profile). National Library of Medicine. [Link]

Sources

Comprehensive Safety and Handling Guide for 4-Fluoro-4-(thiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-Fluoro-4-(thiophen-2-yl)piperidine. As specific safety data for this compound is not extensively available, the following guidance is synthesized from the known hazards of its core structural components: the piperidine ring, the thiophene moiety, and the fluorinated nature of the molecule. This approach ensures a robust and precautionary framework to protect researchers and laboratory personnel.

Hazard Identification and Risk Assessment

The toxicological profile of this compound is inferred from its constituent parts. The piperidine scaffold is known for its corrosive and toxic properties, while thiophene presents risks of irritation and organ toxicity. The presence of a fluorine atom designates it as a halogenated organic compound, which requires specific handling and disposal considerations.

Anticipated Hazard Profile:

Hazard CategoryAssociated Structural MoietyPotential EffectsSupporting Evidence
Flammability Piperidine, ThiopheneHighly flammable liquid and vapor. Vapors may form explosive mixtures with air.[1][2][3]Keep away from heat, sparks, open flames, and other ignition sources.[1][4] Use non-sparking tools and ground/bond containers.[5]
Acute Toxicity (Dermal, Inhalation, Oral) PiperidineToxic in contact with skin or if inhaled; harmful if swallowed.[1][6]Avoid all direct contact and inhalation. Handle exclusively in a certified chemical fume hood.
Skin Corrosion/Irritation PiperidineCauses severe skin burns and irritation.[1][5][6]Wear appropriate chemical-resistant gloves and protective clothing.
Eye Damage/Irritation Piperidine, ThiopheneCauses serious eye damage and irritation.[1][5][7][8][9]Use tightly sealed safety goggles and a face shield.
Respiratory Irritation Thiophene, Fluorinated PiperidinesMay cause respiratory tract irritation, coughing, and wheezing.[7][8][9]Work in a well-ventilated area, preferably a fume hood, and use respiratory protection if necessary.
Chronic Health Effects ThiopheneProlonged or repeated exposure may cause damage to the liver, kidneys, and nervous system.[2][7][9]Minimize exposure duration and quantity.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through dermal, ocular, and respiratory routes. The selection of specific PPE is based on the severe corrosive and toxic hazards associated with the piperidine component.

Table of Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale & Causality
Eye and Face Protection Tightly-fitting chemical safety goggles with side shields, worn in combination with a full-face shield.[5][8]The piperidine moiety can cause severe, irreversible eye damage.[6] A face shield provides an essential secondary barrier against splashes during transfers or potential reactions.
Hand Protection Chemical-resistant gloves such as Butyl rubber or nitrile rubber.[1] Ensure appropriate thickness and check for leaks before use.[4]Piperidine and its derivatives are toxic upon skin contact and can cause severe chemical burns.[5] Butyl rubber offers excellent resistance to many nitrogen-containing heterocyclic compounds. Always double-glove when handling neat material.
Body Protection A flame-retardant laboratory coat and a chemical-resistant apron. Use of antistatic clothes and footwear is recommended.Protects against contamination of personal clothing and minimizes skin contact. The flammable nature of the compound necessitates flame-retardant materials.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is required if handling outside a fume hood or if aerosolization is likely.[4]The compound is anticipated to be toxic if inhaled.[6] A respirator provides critical protection against inhaling harmful vapors.

Operational and Handling Plan

All handling procedures must be conducted with the assumption that the material is highly hazardous.

Engineering Controls
  • Chemical Fume Hood: All work involving this compound must be performed inside a certified chemical fume hood to control vapor inhalation.[10]

  • Safety Stations: An operational eyewash station and a safety shower must be immediately accessible in the work area.[10][11]

  • Ventilation: Ensure general laboratory ventilation is adequate.[4]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is correctly donned. Clear the fume hood of all unnecessary items.

  • Container Handling: Ground and bond containers during transfer to prevent static discharge, a potential ignition source.[5] Use only non-sparking tools.[1][5]

  • Weighing/Measuring: If handling a solid, weigh it out within the fume hood. If it is a liquid, measure by volume in the hood. Avoid creating dust or aerosols.[8]

  • Reaction Setup: Keep the reaction vessel closed as much as possible. If heating, use a controlled heating mantle and ensure the setup is secure.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[1][4] Decontaminate the work surface.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and fire.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size & Hazards (Flammability, Toxicity) evacuate->assess small_spill Small Spill? assess->small_spill cleanup Don Appropriate PPE Contain with Absorbent Material (e.g., Sand, Vermiculite) small_spill->cleanup Yes large_spill Large Spill or Uncontrolled Release small_spill->large_spill No collect Collect Waste into a Labeled, Sealed Container for Halogenated Waste cleanup->collect decontaminate Decontaminate Area with Appropriate Solvent/Soap & Water collect->decontaminate report Report Incident to Lab Supervisor and EHS decontaminate->report alarm Activate Fire Alarm Call Emergency Services large_spill->alarm alarm->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance. As a fluorinated organic molecule, this compound is classified as halogenated organic waste .[12][13]

Waste Segregation
  • Primary Container: All waste containing this compound (neat material, solutions, contaminated solids) must be collected in a designated, properly labeled container for halogenated organic waste.[12][14]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process and increases costs.[13] Do not combine with acids, bases, or strong oxidizing agents in the same waste container.[12]

  • Contaminated Materials: All disposable items that come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must also be disposed of as halogenated waste.

Disposal Workflow

Disposal_Workflow start Generate Waste (Excess Reagent, Contaminated Items) identify Identify Waste as 'Halogenated Organic Waste' start->identify select_container Select a Designated, Labeled, and Compatible Waste Container identify->select_container transfer Carefully Transfer Waste into Container (Inside a Fume Hood) select_container->transfer seal Securely Seal the Container (Do not overfill, <90% capacity) transfer->seal store Store in a Designated Satellite Accumulation Area (Cool, Ventilated) seal->store request_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->request_pickup

Caption: Step-by-step chemical waste disposal workflow.

Disposal must be carried out by a licensed professional waste disposal service, often through controlled incineration.[8][15] Always adhere to your institution's and local environmental regulations.

References

  • Penta chemicals. (2024, May 7).
  • Benchchem. (n.d.). Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • Chemos GmbH&Co.KG. (n.d.).
  • NJ.gov. (n.d.). HAZARD SUMMARY: PIPERIDINE.
  • Santa Cruz Biotechnology. (n.d.).
  • Oxford Lab Fine Chem LLP. (n.d.).
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
  • Sigma-Aldrich. (2025, September 23).
  • National Institutes of Health (NIH), PubChem. (n.d.). Thiophene.
  • Fisher Scientific. (n.d.).
  • NJ.gov. (2000, December). HAZARD SUMMARY: Thiophene.
  • Unspecified Source. (n.d.).
  • Bucknell University. (2016, April 15). WASTE MANAGEMENT.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific Company. (2014, September 15).
  • Jubilant Life Sciences Limited. (2020, January 15).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.